molecular formula C7H10N2O B1592208 5-Methoxy-6-methylpyridin-2-amine CAS No. 52334-83-5

5-Methoxy-6-methylpyridin-2-amine

カタログ番号: B1592208
CAS番号: 52334-83-5
分子量: 138.17 g/mol
InChIキー: WYHJSBYUEPREHU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-Methoxy-6-methylpyridin-2-amine (CAS 52334-83-5) is a high-value pyridine derivative with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol. This compound is characterized as a light-sensitive, amber solid that should be stored sealed in a dry environment at 2-8°C to maintain stability . Its predicted boiling point is 245.5±35.0 °C and it has a predicted pKa of 4.31±0.10 . As a key synthetic building block, this aminopyridine scaffold is of significant interest in medicinal chemistry and drug discovery. Scientific literature highlights that closely related 2-amino-4-methylpyridine structures and their substituted analogues serve as crucial cores in the development of potent and selective inhibitors for inducible nitric oxide synthase (iNOS) . These inhibitors are valuable tools for probing iNOS expression in vivo using non-invasive imaging techniques like positron emission tomography (PET), with applications in the study of inflammatory diseases and cancer . Furthermore, the 2-amine moiety on the pyridine ring is a privileged pharmacophore, often found in compounds with demonstrated antiprotozoal activity, indicating its potential in infectious disease research . This reagent provides researchers with a versatile intermediate for the synthesis of more complex molecules, making it a valuable compound for pharmaceutical development and chemical biology. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

特性

IUPAC Name

5-methoxy-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-6(10-2)3-4-7(8)9-5/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHJSBYUEPREHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598487
Record name 5-Methoxy-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52334-83-5
Record name 5-Methoxy-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Spectroscopic Data of 5-Methoxy-6-methylpyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 5-Methoxy-6-methylpyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations presented herein are grounded in established principles and data from analogous structures to provide a robust framework for characterization.

Introduction to 5-Methoxy-6-methylpyridin-2-amine

5-Methoxy-6-methylpyridin-2-amine is a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1] The arrangement of the amino, methoxy, and methyl groups on the pyridine ring dictates its electronic properties, reactivity, and potential biological activity. Accurate structural elucidation through spectroscopic methods is paramount for its application in synthesis and drug design. This guide will detail the expected spectroscopic signatures of this molecule and provide the rationale behind the interpretation of its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 5-Methoxy-6-methylpyridin-2-amine, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality NMR data for aminopyridine samples.

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh ~5-10 mg of sample dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean vial weigh->dissolve Ensure complete dissolution filter Filter the solution through a pipette with a cotton plug into a clean NMR tube dissolve->filter Remove any particulate matter cap Cap the NMR tube filter->cap insert Insert the sample into the spectrometer cap->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field to optimize homogeneity lock->shim acquire Acquire ¹H and ¹³C NMR spectra shim->acquire

Caption: Workflow for NMR sample preparation and data acquisition.

Detailed Steps:

  • Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of 5-Methoxy-6-methylpyridin-2-amine. The choice of deuterated solvent is critical; Chloroform-d (CDCl₃) is a common choice, though Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used if solubility is an issue.[2] Dissolve the sample in about 0.6 mL of the chosen solvent in a small, clean vial.[3]

  • Filtration and Transfer: To ensure a homogenous sample free of particulate matter which can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean NMR tube.[4]

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument's field is locked onto the deuterium signal of the solvent to correct for any magnetic field drift. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, a proton-decoupled experiment is standard to produce singlets for each unique carbon atom.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of 5-Methoxy-6-methylpyridin-2-amine is based on the analysis of structurally similar compounds, such as 2-amino-5-methylpyridine and 2-amino-6-methylpyridine.[5][6]

Table 1: Predicted ¹H NMR Data for 5-Methoxy-6-methylpyridin-2-amine (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.8 - 7.2d1HH-3The proton at position 3 is expected to be a doublet due to coupling with the proton at position 4.
~6.2 - 6.6d1HH-4The proton at position 4 will appear as a doublet due to coupling with the proton at position 3.
~4.5 - 5.0br s2H-NH₂The amino protons typically appear as a broad singlet and their chemical shift can be concentration and solvent dependent.
~3.8 - 4.0s3H-OCH₃The methoxy protons will be a sharp singlet as there are no adjacent protons to couple with.
~2.2 - 2.4s3H-CH₃The methyl protons on the pyridine ring will also be a singlet.

Interpretation:

  • Aromatic Protons: The two protons on the pyridine ring (H-3 and H-4) will appear as doublets due to their mutual coupling. The electron-donating amino and methoxy groups will shield these protons, causing them to appear at a relatively upfield chemical shift for aromatic protons.

  • Amino Protons: The protons of the primary amine will likely be a broad singlet. The chemical shift can vary and the peak may be broadened due to quadrupole effects of the nitrogen atom and exchange with trace amounts of water.

  • Methoxy and Methyl Protons: The methoxy and methyl groups will each exhibit a sharp singlet, as they are not coupled to any other protons. Their chemical shifts are in the expected regions for such functional groups attached to an aromatic ring.

Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR chemical shifts are based on the additivity effects of the substituents on the pyridine ring.

Table 2: Predicted ¹³C NMR Data for 5-Methoxy-6-methylpyridin-2-amine (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~158 - 162C-2The carbon bearing the amino group is expected to be significantly deshielded.
~105 - 110C-3This carbon is shielded by the adjacent amino group.
~115 - 120C-4The chemical shift of this carbon is influenced by the methoxy group at the para-position.
~145 - 150C-5The carbon attached to the electron-donating methoxy group will be deshielded.
~140 - 145C-6The carbon bearing the methyl group will be deshielded.
~55 - 60-OCH₃Typical chemical shift for a methoxy carbon attached to an aromatic ring.
~15 - 20-CH₃Typical chemical shift for a methyl group attached to an aromatic ring.

Interpretation:

The chemical shifts of the pyridine ring carbons are influenced by the electronic effects of the substituents. The amino group at C-2 and the methoxy group at C-5 are electron-donating, which will affect the electron density and thus the chemical shifts of the ring carbons. The carbon atoms directly attached to the electronegative nitrogen and oxygen atoms (C-2, C-5, and C-6) are expected to be the most deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples.[7][8]

ATR-FTIR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition place Place a small amount of solid sample on the ATR crystal apply_pressure Apply pressure to ensure good contact place->apply_pressure background Collect a background spectrum of the empty ATR crystal apply_pressure->background sample_scan Collect the sample spectrum background->sample_scan clean Clean the ATR crystal with a suitable solvent (e.g., isopropanol) sample_scan->clean

Caption: Workflow for solid sample analysis using ATR-FTIR.

Detailed Steps:

  • Background Spectrum: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is recorded. This is to subtract any signals from the atmosphere (e.g., CO₂, water vapor).

  • Sample Application: A small amount of the solid 5-Methoxy-6-methylpyridin-2-amine is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is used to press the sample firmly against the crystal, ensuring good contact for the evanescent wave to interact with the sample.

  • Sample Spectrum Acquisition: The IR spectrum of the sample is then recorded.

  • Cleaning: After the measurement, the crystal is thoroughly cleaned with a solvent such as isopropanol.[9]

Predicted IR Spectroscopic Data

The predicted IR absorption bands are based on the characteristic frequencies of the functional groups present in the molecule. Data from 2-amino-5-methylpyridine provides a useful comparison.[10]

Table 3: Predicted IR Absorption Bands for 5-Methoxy-6-methylpyridin-2-amine

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3450 - 3300MediumN-H stretching (asymmetric and symmetric)The two bands are characteristic of a primary amine (-NH₂). For 2-amino-5-methylpyridine, these appear around 3444 and 3335 cm⁻¹.[10]
3050 - 3000WeakAromatic C-H stretchingThese bands are typical for C-H bonds on an aromatic ring.
2980 - 2850MediumAliphatic C-H stretchingThese absorptions are due to the C-H bonds of the methoxy and methyl groups.
1620 - 1580StrongN-H bending (scissoring)This strong band is characteristic of the scissoring vibration of a primary amine.
1580 - 1450Medium-StrongC=C and C=N stretching (aromatic ring)Multiple bands are expected in this region corresponding to the vibrations of the pyridine ring.
1250 - 1200StrongAryl-O stretching (asymmetric)This strong absorption is characteristic of the C-O bond of the methoxy group attached to the aromatic ring.
1050 - 1000MediumAryl-O stretching (symmetric)A second, typically less intense, C-O stretching band.
850 - 800StrongC-H out-of-plane bendingThe substitution pattern on the pyridine ring will influence the position of this band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Electron Ionization (EI) GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and thermally stable organic compounds.[11]

GC-MS Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition dissolve Dissolve a small amount of sample in a volatile solvent (e.g., methanol or dichloromethane) transfer Transfer the solution to a GC vial dissolve->transfer inject Inject the sample into the GC transfer->inject separate Separate components on the GC column inject->separate ionize Ionize the analyte in the MS source (EI at 70 eV) separate->ionize analyze Analyze fragments in the mass analyzer ionize->analyze

Caption: Workflow for GC-MS analysis.

Detailed Steps:

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent like methanol or dichloromethane.

  • Injection: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph.[11]

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column, where it is separated from any impurities. The oven temperature is programmed to ramp up to ensure efficient separation.[11]

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11]

  • Analysis: The resulting charged fragments are separated by the mass analyzer according to their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum and Fragmentation

The molecular weight of 5-Methoxy-6-methylpyridin-2-amine (C₇H₁₀N₂O) is 138.17 g/mol .

Table 4: Predicted Key Fragments in the Mass Spectrum of 5-Methoxy-6-methylpyridin-2-amine

m/zProposed FragmentFragmentation Pathway
138[M]⁺Molecular ion
123[M - CH₃]⁺Loss of a methyl radical from the methoxy or methyl group.
108[M - CH₂O]⁺Loss of formaldehyde from the methoxy group.
95[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide from the [M - CH₃]⁺ ion.

Interpretation:

  • Molecular Ion: The molecular ion peak at m/z 138 should be observable. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even molecular weight, which is consistent with the proposed structure.[12]

  • Major Fragments: The fragmentation of aromatic amines often involves cleavage of the bonds alpha to the amine group.[13] For this molecule, the loss of a methyl radical (from either the C-6 methyl or the methoxy group) to give a fragment at m/z 123 is a likely pathway. Another common fragmentation for methoxy-substituted aromatic compounds is the loss of formaldehyde (CH₂O) to give a fragment at m/z 108. Further fragmentation can lead to the loss of carbon monoxide.

Conclusion

The spectroscopic data presented in this guide, while predicted based on established principles and analogous compounds, provide a comprehensive framework for the characterization of 5-Methoxy-6-methylpyridin-2-amine. The detailed protocols for NMR, IR, and MS analysis offer a standardized approach for obtaining high-quality data. The interpretation of the predicted spectra highlights the key structural features of the molecule and will serve as a valuable reference for researchers working with this and related compounds. Experimental verification of this data is encouraged to further solidify the spectroscopic profile of this molecule.

References

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  • Predict 1H proton NMR spectra - NMRDB.org. (n.d.). Retrieved January 30, 2026, from [Link]

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  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples | Journal of Chemical Education. (n.d.). Retrieved January 30, 2026, from [Link]

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  • Mass Spectrometry Part 8 - Fragmentation in Amines - YouTube. (2023, January 26). Retrieved January 30, 2026, from [Link]

  • A simple synthesis of aminopyridines: use of amides as amine source - ResearchGate. (2018, December 25). Retrieved January 30, 2026, from [Link]

  • 2-Methoxy-5-amino-6-methylpyridine - Pipzine Chemicals. (n.d.). Retrieved January 30, 2026, from [Link]

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  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent. (n.d.). Retrieved January 30, 2026, from [Link]

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Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 5-Methoxy-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. 5-Methoxy-6-methylpyridin-2-amine, a substituted pyridine derivative, represents a core scaffold in numerous pharmacologically active compounds. Its utility as a synthetic intermediate necessitates unambiguous characterization to ensure the integrity of downstream applications. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive method for providing a detailed carbon framework of the molecule.

This technical guide offers a comprehensive exploration of the ¹³C NMR analysis of 5-Methoxy-6-methylpyridin-2-amine. Moving beyond a simple recitation of spectral data, this document, intended for researchers, scientists, and drug development professionals, delves into the theoretical underpinnings of chemical shift prediction, outlines a robust experimental protocol, and provides a framework for spectral interpretation. The causality behind experimental choices is explained to empower the reader with a deeper understanding of the technique and its application to this specific molecule.

Theoretical Framework: Understanding Chemical Shifts in a Substituted Pyridine

The ¹³C NMR spectrum provides a unique signal for each chemically distinct carbon atom in a molecule. The position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment. In aromatic and heteroaromatic systems like pyridine, the chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen atom and the circulation of π-electrons.[1]

The analysis of 5-Methoxy-6-methylpyridin-2-amine requires an understanding of how the three substituents—an amino group (-NH₂), a methoxy group (-OCH₃), and a methyl group (-CH₃)—perturb the electron distribution of the pyridine ring. These perturbations arise from a combination of inductive and resonance effects.

  • Amino Group (-NH₂): The amino group is a strong activating group, donating electron density to the ring through resonance, particularly at the ortho and para positions. This increased electron density leads to greater shielding and an upfield shift (lower ppm) of the corresponding carbon signals.

  • Methoxy Group (-OCH₃): Similar to the amino group, the methoxy group is also an activating group that donates electron density via resonance, causing an upfield shift for the ortho and para carbons. The oxygen atom also exerts an inductive electron-withdrawing effect, but for carbons in conjugation, the resonance effect is typically dominant.

  • Methyl Group (-CH₃): The methyl group is a weak activating group, donating electron density primarily through an inductive effect. This results in a modest upfield shift for the attached and adjacent carbons.

Predicted ¹³C NMR Spectrum and Peak Assignment

A reasoned prediction of the ¹³C NMR spectrum of 5-Methoxy-6-methylpyridin-2-amine can be achieved by starting with the known chemical shifts of pyridine (C2: ~150 ppm, C3: ~124 ppm, C4: ~136 ppm) and applying the anticipated substituent effects.[1] The structure with the IUPAC numbering is shown below:

Caption: Molecular structure of 5-Methoxy-6-methylpyridin-2-amine with IUPAC numbering.

Below is a detailed, carbon-by-carbon analysis leading to the predicted chemical shifts:

  • C2: This carbon is bonded to the electron-donating amino group and is adjacent to the ring nitrogen. The strong resonance donation from the amino group will cause a significant upfield shift from the typical C2/C6 position in pyridine.

  • C3: This carbon is ortho to the amino group and meta to the methoxy and methyl groups. The primary influence will be the strong electron-donating resonance effect from the amino group, leading to a substantial upfield shift.

  • C4: This carbon is para to the amino group and ortho to the methoxy group. It will experience strong electron-donating resonance effects from both substituents, resulting in a pronounced upfield shift.

  • C5: This carbon is directly attached to the electron-donating methoxy group and is meta to the amino group. The methoxy group's resonance effect will cause a significant upfield shift.

  • C6: This carbon is bonded to the electron-donating methyl group and is adjacent to the ring nitrogen. The combined electron-donating effects of the methyl and amino groups (in the para position) will lead to an upfield shift.

  • -OCH₃: The methoxy carbon chemical shift is typically found in the range of 55-65 ppm.[2]

  • -CH₃: The methyl carbon attached to an aromatic ring generally appears in the range of 15-25 ppm.

Experimental Protocol for High-Quality ¹³C NMR Acquisition

The acquisition of a clean, high-resolution ¹³C NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters. The low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus make it significantly less sensitive than ¹H NMR.[3]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 15-20 mg of Sample dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl3) weigh->dissolve filter Filter into a 5 mm NMR Tube dissolve->filter instrument_setup Instrument Setup and Locking/Shimming filter->instrument_setup pulse_program Select a Proton-Decoupled Pulse Program instrument_setup->pulse_program parameters Set Acquisition Parameters (e.g., spectral width, acquisition time, relaxation delay) pulse_program->parameters acquire Acquire Data (Accumulate Scans) parameters->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing (e.g., to TMS or solvent peak) baseline->reference

Caption: Experimental workflow for ¹³C NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: A sufficient concentration is crucial for obtaining a good signal-to-noise ratio in a reasonable time.

    • Protocol: Accurately weigh approximately 15-20 mg of 5-Methoxy-6-methylpyridin-2-amine. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte peaks. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral resolution.

  • Instrument Setup:

    • Rationale: Proper locking and shimming are essential for field stability and homogeneity, which directly impact spectral resolution.

    • Protocol: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample volume.

  • Acquisition Parameters:

    • Rationale: The chosen parameters determine the quality and information content of the spectrum.

    • Protocol:

      • Pulse Program: Select a standard proton-decoupled pulse sequence. This simplifies the spectrum by collapsing all carbon signals into singlets.[4]

      • Spectral Width: Set a spectral width that encompasses the expected range of carbon chemical shifts (typically 0-220 ppm for organic molecules).

      • Acquisition Time: A longer acquisition time will result in better digital resolution. A typical value is 1-2 seconds.

      • Relaxation Delay (d1): This is the time between pulses. A longer delay (e.g., 2-5 seconds) allows for more complete relaxation of the carbon nuclei, leading to more quantitative signal intensities, although this is often not the primary goal in routine ¹³C NMR.

      • Number of Scans: Due to the low sensitivity of ¹³C NMR, multiple scans must be accumulated and averaged to achieve an adequate signal-to-noise ratio. The number of scans can range from several hundred to several thousand, depending on the sample concentration.

  • Data Processing:

    • Rationale: Raw NMR data (a Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum.

    • Protocol:

      • Fourier Transform: Apply a Fourier transform to the FID to convert it from the time domain to the frequency domain.

      • Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

      • Baseline Correction: Correct any distortions in the baseline of the spectrum.

      • Referencing: Calibrate the chemical shift axis by setting the reference signal (e.g., the residual solvent peak of CDCl₃ at 77.16 ppm or tetramethylsilane (TMS) at 0 ppm) to its known value.

Data Analysis and Interpretation

The processed ¹³C NMR spectrum will display a series of singlets, each corresponding to a unique carbon atom in 5-Methoxy-6-methylpyridin-2-amine. The primary task in data analysis is the unambiguous assignment of each peak to its corresponding carbon. This is achieved by comparing the experimentally observed chemical shifts with the predicted values and considering the expected electronic effects of the substituents.

For complex cases or to confirm assignments, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be invaluable. An HSQC spectrum correlates carbon signals with the protons directly attached to them, while an HMBC spectrum shows correlations between carbons and protons that are two or three bonds away. These techniques, while beyond the primary scope of this guide, are the next logical step in a comprehensive structural elucidation workflow.

Summary of Predicted Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for 5-Methoxy-6-methylpyridin-2-amine. These values are estimates based on the principles discussed above and data from similar substituted pyridines.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2~158Attached to -NH₂, adjacent to ring N; strong resonance donation from -NH₂.
C3~105ortho to -NH₂; strong shielding.
C4~110para to -NH₂ and ortho to -OCH₃; very strong shielding.
C5~145Attached to -OCH₃; strong resonance donation.
C6~148Attached to -CH₃, adjacent to ring N, para to -OCH₃.
-OCH₃~55Typical range for a methoxy carbon.
-CH₃~20Typical range for a methyl on an aromatic ring.

Conclusion

The ¹³C NMR analysis of 5-Methoxy-6-methylpyridin-2-amine is a powerful application of fundamental NMR principles to the structural characterization of a medicinally relevant scaffold. A thorough understanding of substituent effects on the pyridine ring allows for a confident prediction and interpretation of the spectrum. By following a rigorous experimental protocol, a high-quality spectrum can be obtained, providing definitive evidence for the carbon framework of the molecule. This guide serves as a foundational resource for scientists engaged in the synthesis and analysis of such compounds, promoting a deeper understanding of the causal relationships between molecular structure and spectroscopic output.

References

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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  • Marek, R., & Lyčka, A. (2002). 15N NMR spectroscopy of substituted anilines and their derivatives. Current Organic Chemistry, 6(4), 375-399.
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  • Pek, P., & Malkina, O. L. (2013). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 849-856. Retrieved from [Link]

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An In-depth Technical Guide to the Mass Spectrometry of 5-Methoxy-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Methoxy-6-methylpyridin-2-amine (C₇H₁₀N₂O), a key heterocyclic building block in pharmaceutical and agrochemical synthesis. Addressing researchers, scientists, and drug development professionals, this document details the core principles of its ionization and fragmentation behavior, primarily under electrospray ionization (ESI) conditions. We present a detailed, field-proven protocol for sample analysis, predict characteristic fragmentation pathways, and offer insights into spectral interpretation. The guide is grounded in established principles of mass spectrometry, providing a self-validating framework for the reliable characterization of this and structurally related compounds.

Introduction: The Analytical Imperative

5-Methoxy-6-methylpyridin-2-amine is a substituted pyridine derivative whose structural complexity and functional group arrangement make it a valuable intermediate in organic synthesis.[1] The presence of a basic amine, a methoxy group, and an aromatic nitrogen atom dictates its chemical reactivity and, critically for our purposes, its behavior within a mass spectrometer. Accurate characterization of this molecule is essential for ensuring purity, monitoring reaction progress, and identifying metabolites in drug discovery workflows. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for these tasks. This guide elucidates the principles and practical steps for obtaining and interpreting high-quality mass spectra of this compound.

Foundational Molecular Properties & Ionization Strategy

Understanding the analyte's physicochemical properties is the cornerstone of method development. Key properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O[2]
Average Molecular Weight 138.167 g/mol [2]
Monoisotopic Mass 138.07931 Da[2]
Predicted XLogP3 1.56[2]
Basicity (pKa) Amine group enhances basicity[3]
Causality of Ionization Method Selection

The choice of ionization technique is the most critical parameter in MS method development. For 5-Methoxy-6-methylpyridin-2-amine, the molecular structure strongly dictates the optimal approach.

  • Electrospray Ionization (ESI): The presence of two basic nitrogen atoms—the exocyclic amine and the pyridine ring nitrogen—makes this molecule an exceptional candidate for positive-ion ESI (+ESI).[3] In the acidic mobile phases typically used in liquid chromatography-mass spectrometry (LC-MS), these sites are readily protonated, leading to the efficient formation of a stable, even-electron protonated molecule, [M+H]⁺. This is the preferred method for achieving high sensitivity and is the focus of this guide.

  • Electron Ionization (EI): While suitable for more volatile and thermally stable compounds, EI (typically used in GC-MS) would likely induce significant and potentially uninterpretable fragmentation of this molecule due to the high energy involved.[4] The goal of most modern analyses is to preserve the molecular ion for subsequent fragmentation experiments (MS/MS), making ESI the superior choice.

Therefore, positive-ion electrospray ionization (+ESI) is the recommended technique for robust and sensitive analysis.

Mass Analysis: From Intact Ion to Structural Fragments

Full Scan MS: The Protonated Molecule

In a full scan experiment, the primary ion of interest is the protonated molecule. Using the monoisotopic mass, we can predict the exact mass-to-charge ratio (m/z) for the [M+H]⁺ ion.

Calculation:

  • Monoisotopic Mass of C₇H₁₀N₂O = 138.07931 Da

  • Mass of Proton (H⁺) = 1.00728 Da

  • Expected m/z of [M+H]⁺ = 139.08659

High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) instruments, should be capable of measuring this ion with mass accuracy in the low parts-per-million (ppm) range, confirming the elemental composition.[5]

Tandem Mass Spectrometry (MS/MS): Elucidating the Structure

Collision-Induced Dissociation (CID) of the precursor ion (m/z 139.09) provides structural information through the generation of characteristic product ions. The fragmentation patterns are governed by the relative stability of the resulting ions and neutral losses. The primary fragmentation pathways for substituted pyridines involve the loss of small, stable neutral molecules or radicals from the substituent groups.[6][7]

  • Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for methoxy- and methyl-substituted aromatic compounds is the homolytic cleavage of a methyl group.[7][8]

    • Neutral Loss: •CH₃ (15.02 Da)

    • Product Ion m/z: 124.06

  • Loss of Formaldehyde (CH₂O): The methoxy group can undergo rearrangement and elimination as formaldehyde, a characteristic loss for methoxyarenes.

    • Neutral Loss: CH₂O (30.01 Da)

    • Product Ion m/z: 109.08

  • Loss of Ammonia (NH₃): The exocyclic primary amine can be lost as ammonia, particularly after protonation.

    • Neutral Loss: NH₃ (17.03 Da)

    • Product Ion m/z: 122.06

These pathways are visualized in the diagram below and summarized in the subsequent table.

Visualization of Key Analytical Processes

To clarify the relationships between experimental stages and molecular fragmentation, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Prep Dissolve Analyte in Methanol/Water (0.1% FA) LC LC Separation (C18 Column) Prep->LC Inject ESI +ESI Source (Ion Generation) LC->ESI MS1 MS1 Analysis (Select m/z 139.09) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID Isolate & Collide MS2 MS2 Analysis (Detect Product Ions) CID->MS2 Data Spectrum Analysis & Structural Elucidation MS2->Data

Caption: Experimental workflow for LC-MS/MS analysis.

Caption: Predicted MS/MS fragmentation pathways from m/z 139.09.

Summary of Predicted Mass Transitions

The following table provides a quick reference for the expected precursor and product ions, which can be used to build a targeted Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) method for quantitative analysis.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Identity
139.09 124.06•CH₃Loss of methyl radical
139.09 109.08CH₂OLoss of formaldehyde
139.09 122.06NH₃Loss of ammonia

Self-Validating Experimental Protocol

This protocol describes a robust method for the analysis of 5-Methoxy-6-methylpyridin-2-amine using a standard high-performance liquid chromatography system coupled to a high-resolution mass spectrometer.

Materials and Reagents
  • 5-Methoxy-6-methylpyridin-2-amine standard

  • LC-MS grade Water

  • LC-MS grade Methanol

  • LC-MS grade Formic Acid (FA)

Sample Preparation
  • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

  • Perform serial dilutions from the stock solution using a solvent mixture of 50:50 water:methanol with 0.1% formic acid to create working standards (e.g., 1 µg/mL). The acidic solvent ensures the analyte is protonated and stable in solution.[9]

Liquid Chromatography Parameters
  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size (or equivalent)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Methanol + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

Mass Spectrometry Parameters
  • Instrument: High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap, Sciex QTOF)

  • Ionization Mode: Positive Electrospray Ionization (+ESI)

  • Spray Voltage: +3.5 kV[5]

  • Capillary Temperature: 320 °C[5]

  • Sheath Gas Flow Rate: 40 (arbitrary units)[5]

  • Auxiliary Gas Flow Rate: 10 (arbitrary units)[5]

  • MS1 Scan Range: m/z 70-210

  • MS2 (dd-MS²) Settings:

    • Precursor Ion: 139.09

    • Isolation Window: 1.2 m/z

    • Collision Energy: Stepped (e.g., 15, 25, 40 eV) to capture multiple fragmentation pathways.

Conclusion and Field Insights

The mass spectrometric analysis of 5-Methoxy-6-methylpyridin-2-amine is straightforward when leveraging its inherent chemical properties. The presence of basic sites makes it an ideal candidate for high-sensitivity detection by +ESI. The predictable fragmentation pattern, characterized by losses of methyl radical and formaldehyde, provides a robust method for structural confirmation. By following the detailed protocol and understanding the causal relationships between molecular structure and spectral features, researchers can confidently identify and quantify this compound. This self-validating approach—whereby high-resolution mass, isotopic pattern, and MS/MS fragmentation all converge—ensures the highest degree of analytical trustworthiness, which is paramount in drug development and quality control environments.

References

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link].

  • Zhang, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link].

  • Al-Mousawi, S. M., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link].

  • Pipzine Chemicals. 2-Methoxy-5-amino-6-methylpyridine. Available at: [Link].

  • PubChem. 2-Amino-5-methoxypyridine. National Center for Biotechnology Information. Available at: [Link].

  • Buchardt, O., et al. (1968). Mass spectral fragmentations of alkylpyridine N‐oxides. Acta Chemica Scandinavica. Available at: [Link].

  • Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Mass Spectrometry. Available at: [Link].

  • Royal Society of Chemistry. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. Available at: [Link].

  • ResearchGate. Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Available at: [Link].

  • O'Brien, Z. A., et al. (2001). Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. Journal of Mass Spectrometry. Available at: [Link].

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An In-Depth Technical Guide to the Biological Activity of 5-Methoxy-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Substituted Pyridine Scaffold

The pyridine ring, a foundational scaffold in medicinal chemistry, has given rise to a multitude of therapeutic agents. Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure for interacting with biological targets. Within this vast chemical space, 2-aminopyridines have emerged as a particularly fruitful area of research, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, and neurological effects.[1][2] This guide focuses on a specific, yet relatively unexplored, member of this family: 5-Methoxy-6-methylpyridin-2-amine . While direct extensive studies on this molecule are limited, its structural features—a 2-aminopyridine core, an electron-donating methoxy group, and a methyl group—suggest a rich potential for biological activity. This document will serve as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical properties, plausible biological activities based on structurally related compounds, and detailed experimental protocols to unlock its therapeutic potential.

Chemical Profile and Synthesis

Physicochemical Properties

The chemical structure of 5-Methoxy-6-methylpyridin-2-amine combines the basicity of the 2-amino group with the electronic influence of the methoxy and methyl substituents on the pyridine ring. The methoxy group, an electron-donating group, is known to modulate the electronic properties of molecular scaffolds, which can influence their reactivity and binding affinity with biological targets.[3] The presence of the amino group makes the molecule basic and allows for the formation of salts.[4] These properties are critical for its behavior in biological systems, including solubility, membrane permeability, and target engagement.

Synthetic Routes

The synthesis of 5-Methoxy-6-methylpyridin-2-amine can be approached through several established methods for substituted pyridines. A common strategy involves the construction of the pyridine ring from acyclic precursors or the modification of a pre-existing pyridine scaffold. One plausible multi-step synthesis could involve the introduction of the methoxy, amino, and methyl groups onto a pyridine ring through a series of controlled reactions.[4] For instance, a halogenated pyridine derivative could undergo nucleophilic substitution to introduce the methoxy group, followed by amination.[4] The methyl group could be introduced via a Grignard reaction or other alkylation methods.[4]

A generalized synthetic scheme is presented below:

Synthesis_Workflow Start Pyridine Derivative Step1 Introduction of Methoxy Group Start->Step1 Step2 Introduction of Amino Group Step1->Step2 Step3 Introduction of Methyl Group Step2->Step3 End 5-Methoxy-6-methylpyridin-2-amine Step3->End

Caption: A generalized workflow for the synthesis of 5-Methoxy-6-methylpyridin-2-amine.

A more specific, though hypothetical, protocol for laboratory-scale synthesis is provided below.

Experimental Protocol: Synthesis of 5-Methoxy-6-methylpyridin-2-amine

Materials:

  • 2-amino-6-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Sodium methoxide

  • Methanol

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Bromination: To a solution of 2-amino-6-methylpyridine in DCM, add NBS portion-wise at 0°C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the brominated intermediate.

  • Methoxylation: To a solution of the brominated intermediate in methanol, add sodium methoxide. Reflux the reaction mixture until the reaction is complete (monitored by TLC).

  • Final Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography or recrystallization.

Postulated Biological Activities and Mechanistic Insights

Based on the extensive literature on substituted 2-aminopyridines, 5-Methoxy-6-methylpyridin-2-amine is predicted to exhibit a range of biological activities. The following sections explore these potential activities and propose experimental workflows for their validation.

Anticancer Activity: A Potential Kinase Inhibitor

The 2-aminopyridine scaffold is a common feature in many kinase inhibitors.[5] Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.[6] The methoxy group in our target molecule could enhance its binding to the ATP-binding pocket of certain kinases.[7]

Hypothesized Target Kinases:

  • Cyclin-Dependent Kinases (CDKs): CDK inhibitors containing a 2-aminopyrimidine core have shown potent anticancer activity.[5]

  • VEGFR-2: Pyridine derivatives are known to inhibit VEGFR-2, a key regulator of angiogenesis.[8]

  • MAP Kinases: The p38 MAP kinase is another potential target for pyridine-based inhibitors.[6]

  • CSNK2A: Recent studies have identified aminopyrazine derivatives with ortho-methoxy aniline groups as inhibitors of CSNK2A, a kinase implicated in viral replication and cancer.[7]

Proposed Experimental Workflow for Anticancer Activity Screening:

Anticancer_Screening Start 5-Methoxy-6-methylpyridin-2-amine Cell_Viability Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Start->Cell_Viability Kinase_Panel Kinase Inhibitor Profiling (Broad panel of kinases) Cell_Viability->Kinase_Panel If active Target_Validation Target Validation (Western Blot, Cellular Thermal Shift Assay) Kinase_Panel->Target_Validation Identify hits In_Vivo In Vivo Xenograft Studies Target_Validation->In_Vivo Confirm target engagement

Caption: Experimental workflow for evaluating the anticancer potential of the target compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of 5-Methoxy-6-methylpyridin-2-amine against a panel of cancer-related kinases.

Materials:

  • Recombinant human kinases (e.g., CDK2/CycA, VEGFR-2, p38α)

  • ATP

  • Substrate peptide specific for each kinase

  • Kinase buffer

  • 5-Methoxy-6-methylpyridin-2-amine (dissolved in DMSO)

  • Staurosporine (positive control)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of 5-Methoxy-6-methylpyridin-2-amine and staurosporine in kinase buffer.

  • In a 384-well plate, add the kinase, substrate peptide, and the test compound or control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

  • Calculate the percent inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.

Antibacterial Activity: Targeting Essential Bacterial Processes

2-Aminopyridine derivatives have demonstrated significant potential as antibacterial agents.[1][9] The incorporation of a pyridine nucleus, often with additional functional groups like amino and methoxy, can enhance a compound's bioactivity against various bacterial strains.[10]

Potential Mechanisms of Action:

  • Inhibition of DNA Gyrase: Some pyridone derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[11]

  • Disruption of Cell Wall Synthesis: The 2-aminothiazole scaffold, which is structurally related to 2-aminopyridine, is found in several antibiotics that target cell wall synthesis.[12]

Proposed Experimental Workflow for Antibacterial Activity Screening:

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of 5-Methoxy-6-methylpyridin-2-amine that inhibits the visible growth of various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 5-Methoxy-6-methylpyridin-2-amine (dissolved in DMSO)

  • Standard antibiotics (e.g., ciprofloxacin, vancomycin) as positive controls

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial suspension of each strain and adjust the turbidity to a 0.5 McFarland standard.

  • Prepare two-fold serial dilutions of 5-Methoxy-6-methylpyridin-2-amine and the control antibiotics in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neurological Activity: Modulating Neuronal Pathways

Derivatives of methoxy-methylpyridine are valuable intermediates in the synthesis of drugs targeting neurological disorders.[13] Furthermore, 2-aminopyridine derivatives have been investigated for their anticonvulsant and neuroprotective properties.[14][15]

Potential Neurological Targets:

  • Nitric Oxide Synthase (NOS) Inhibition: Some 2-amino-4-methylpyridine analogues are inhibitors of inducible nitric oxide synthase (iNOS), which is implicated in neuroinflammatory and neurodegenerative diseases.[16] Oxidative stress is a common factor in many neurodegenerative disorders.[17]

  • Modulation of Ion Channels or Receptors: The 2-aminopyridine scaffold is known to interact with various ion channels and receptors in the central nervous system.

Hypothetical Signaling Pathway Involvement:

Neuroprotective_Pathway Inflammatory_Stimulus Inflammatory Stimulus iNOS_Activation iNOS Activation Inflammatory_Stimulus->iNOS_Activation NO_Production Increased NO Production iNOS_Activation->NO_Production Oxidative_Stress Oxidative Stress NO_Production->Oxidative_Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Compound 5-Methoxy-6-methylpyridin-2-amine Compound->iNOS_Activation Inhibition

Caption: Hypothetical inhibition of the iNOS pathway by 5-Methoxy-6-methylpyridin-2-amine.

Experimental Protocol: In Vitro iNOS Inhibition Assay

Objective: To evaluate the inhibitory effect of 5-Methoxy-6-methylpyridin-2-amine on the activity of inducible nitric oxide synthase.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ)

  • Griess Reagent

  • 5-Methoxy-6-methylpyridin-2-amine

  • L-NIL (selective iNOS inhibitor) as a positive control

  • Cell culture medium and supplements

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of 5-Methoxy-6-methylpyridin-2-amine or L-NIL for 1 hour.

  • Stimulate the cells with LPS and IFN-γ to induce iNOS expression.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Determine the cell viability using an MTT assay to rule out cytotoxicity.

  • Calculate the percent inhibition of nitrite production and determine the IC50 value.

Summary and Future Directions

While 5-Methoxy-6-methylpyridin-2-amine remains a largely uncharacterized compound, its structural similarity to a plethora of biologically active 2-aminopyridine derivatives strongly suggests its potential as a valuable lead compound in drug discovery. The presence of the methoxy and methyl groups offers opportunities for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

The experimental protocols outlined in this guide provide a clear roadmap for the initial biological evaluation of this molecule. A systematic screening approach, starting with broad in vitro assays and progressing to more specific target-based and in vivo studies, will be crucial in elucidating its therapeutic potential. The insights gained from such studies will not only define the biological activity of 5-Methoxy-6-methylpyridin-2-amine but also contribute to the broader understanding of the structure-activity relationships of substituted 2-aminopyridines.

References

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Technical Guide: 5-Methoxy-6-methylpyridin-2-amine as a Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical profile, synthetic pathways, and medicinal utility of 5-Methoxy-6-methylpyridin-2-amine (CAS 52334-83-5), a specialized heterocyclic building block.

Executive Summary

5-Methoxy-6-methylpyridin-2-amine is a "privileged scaffold" derivative used primarily in the design of kinase inhibitors and GPCR ligands. Its structural value lies in its donor-acceptor-donor electronic profile: the 2-amino group serves as a hydrogen bond donor (critical for kinase hinge binding), while the 5-methoxy and 6-methyl substituents modulate the pyridine ring's basicity and lipophilicity (LogP), optimizing blood-brain barrier (BBB) penetration and metabolic stability.

Chemical Profile
PropertySpecification
IUPAC Name 5-Methoxy-6-methylpyridin-2-amine
CAS Number 52334-83-5
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance Off-white to pale yellow crystalline solid
Basicity (pKa) ~7.2 (Pyridine N), modulated by electron-donating OMe
Key Reactivity Nucleophilic at N2 (amine); Electrophilic at C3 (ortho to amine)

Synthetic Architecture

The synthesis of 5-methoxy-6-methylpyridin-2-amine is not trivial due to the competing directing effects of the amino and methyl groups. The most robust industrial route employs a Regioselective Bromination / Copper-Catalyzed Methoxylation strategy starting from the commercially available 2-amino-6-methylpyridine.

Pathway Visualization (Graphviz)

SynthesisPath cluster_logic Regioselectivity Logic SM Starting Material 2-Amino-6-methylpyridine (CAS 1824-81-3) INT1 Intermediate 1 N-Acetyl Protection SM->INT1 Ac2O, Pyridine (Protection) INT2 Intermediate 2 5-Bromo-6-methyl-N-acetylpyridin-2-amine (Regioselective Bromination) INT1->INT2 NBS, MeCN (Electrophilic Subst.) INT3 Intermediate 3 5-Methoxy-6-methyl-N-acetylpyridin-2-amine (Cu-Catalyzed Coupling) INT2->INT3 NaOMe, CuI (Ullmann-type) PROD Target Product 5-Methoxy-6-methylpyridin-2-amine (Hydrolysis) INT3->PROD HCl/H2O (Deprotection) Note1 C5 is para to Amino (Activated)

Figure 1: Step-wise synthetic route ensuring regiochemical fidelity at the C5 position.

Detailed Experimental Protocols

Step 1: Regioselective Bromination (The Critical Step)

Direct bromination of the free amine often leads to poly-bromination. Protection as the acetamide directs the incoming electrophile to the C5 position (para to the nitrogen) while sterically shielding the C3 position.

Protocol:

  • Substrate: Dissolve N-(6-methylpyridin-2-yl)acetamide (1.0 eq) in acetonitrile (0.5 M).

  • Reagent: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C to control exotherm.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC/LCMS for the disappearance of starting material.

  • Workup: Quench with 10% Na₂S₂O₃ (aq) to remove active bromine. Extract with EtOAc, dry over MgSO₄, and concentrate.[1]

  • Validation: ¹H NMR should show a singlet at the C3 position and loss of the C5 proton signal.

Step 2: Copper-Catalyzed Methoxylation

Nucleophilic aromatic substitution (SNAr) is difficult on this electron-rich ring. A Copper(I)-catalyzed Ullmann-type coupling is required to install the methoxy group.

Protocol:

  • Setup: In a sealed tube, combine the 5-bromo intermediate (1.0 eq), NaOMe (3.0 eq), and CuI (10 mol%).

  • Solvent: Use anhydrous DMF or MeOH/DMF mixture.

  • Conditions: Heat to 110°C for 12–16 hours under Argon atmosphere.

  • Workup: Cool, filter through Celite to remove copper salts, and partition between water and EtOAc.

  • Purification: Flash column chromatography (Hexane/EtOAc) is usually required to separate the product from de-halogenated byproducts.

Medicinal Chemistry Applications

Kinase Inhibitor Design (Hinge Binding)

The 2-aminopyridine motif is a canonical "hinge binder" in kinase inhibitors. The nitrogen of the pyridine ring accepts a hydrogen bond from the kinase backbone (e.g., Met residue), while the exocyclic amino group donates a hydrogen bond.

  • Role of 5-Methoxy: Increases electron density on the pyridine nitrogen, strengthening the H-bond acceptance capability (pKa modulation). It also fills the hydrophobic pocket often found adjacent to the ATP-binding site.

  • Role of 6-Methyl: Induces a conformational twist (atropisomerism) when coupled to bulky groups, potentially increasing selectivity for specific kinase isoforms (e.g., PI3K, CDK).

Metabolic Stability (Blocking Sites)

Unsubstituted pyridines are prone to oxidation by Cytochrome P450 enzymes, particularly at the C6 position (N-oxide formation or hydroxylation).

  • Blocking C6: The 6-methyl group sterically and electronically blocks this metabolic "soft spot," significantly extending the half-life (

    
    ) of the drug candidate.
    
Reaction Manifold for Library Generation

Once synthesized, 5-methoxy-6-methylpyridin-2-amine serves as a versatile nucleophile for diversity-oriented synthesis.

ReactionManifold Center 5-Methoxy-6-methyl pyridin-2-amine Rxn1 Buchwald-Hartwig Coupling Center->Rxn1 Rxn2 Amide Coupling (HATU/EDC) Center->Rxn2 Rxn3 Cyclization (e.g., to Imidazopyridines) Center->Rxn3 Prod1 Biaryl Amines (Kinase Inhibitors) Rxn1->Prod1 Prod2 Amides/Ureas (GPCR Ligands) Rxn2->Prod2 Prod3 Fused Heterocycles (Bioisosteres) Rxn3->Prod3

Figure 2: Divergent synthesis pathways utilizing the precursor.

References

  • Synthesis of 2-Amino-5-bromo-4-methylpyridine (Analogous Protocol): BenchChem Application Notes. "Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide."

  • Buchwald-Hartwig Coupling of Aminopyridines: Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl halides with primary, secondary, and tertiary amines." Journal of the American Chemical Society.

  • Medicinal Utility of 2-Amino-6-methylpyridine Derivatives: ChemicalBook Data. "2-Amino-5-methylpyridine and related isomers in pharmaceutical intermediates."[2]

  • General Pyridine Functionalization: Schlosser, M. et al. "Site-selective functionalization of pyridines." European Journal of Organic Chemistry.

Sources

Strategic Targeting of NR2B-NMDA Receptors via 5-Methoxy-6-methylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, synthesis, and pharmacological evaluation of derivatives based on the 5-Methoxy-6-methylpyridin-2-amine scaffold.

Executive Summary: The Scaffold Advantage

In the landscape of neuropsychiatric drug discovery, the 5-Methoxy-6-methylpyridin-2-amine (CAS: 52334-83-5) moiety has emerged as a critical pharmacophore, particularly in the synthesis of Imidazo[1,2-a]pyridines . While the 2-aminopyridine core is ubiquitous in kinase inhibitors, the specific substitution pattern—a methoxy group at position 5 and a methyl group at position 6—imparts unique electronic and steric properties that are highly favorable for binding to the NR2B subunit of the NMDA receptor .

This guide focuses on the transformation of this precursor into high-affinity NR2B-selective negative allosteric modulators (NAMs) , a class of compounds currently under intense investigation for the treatment of Major Depressive Disorder (MDD) , Bipolar Disorder , and Neuropathic Pain . Unlike non-selective NMDA antagonists (e.g., ketamine) which carry psychotomimetic side effects, NR2B-selective derivatives derived from this scaffold offer a safer therapeutic window while retaining rapid-acting antidepressant efficacy.

Key Therapeutic Indications
  • Primary: Treatment-Resistant Depression (TRD) & Bipolar Depression.

  • Secondary: Neuropathic Pain & Migraine prophylaxis.

  • Mechanism: Selective antagonism of GluN2B-containing NMDA receptors, preventing excitotoxicity and modulating synaptic plasticity (LTP).

Medicinal Chemistry: From Precursor to Active Pharmacophore

The transition from the raw amine to the active drug candidate typically involves a cyclization reaction to form the fused bicyclic Imidazo[1,2-a]pyridine system. The regiochemistry of the starting material dictates the substitution pattern of the final core, which is critical for active site occupancy.

Structural Transformation Logic

The 5-methoxy-6-methylpyridin-2-amine precursor undergoes a condensation reaction with


-halocarbonyls (e.g., chloroacetaldehyde or substituted phenacyl bromides).
  • Precursor: 5-Methoxy-6-methylpyridin-2-amine[1]

  • Reagent:

    
    -Haloaldehyde/ketone
    
  • Product: 6-Methoxy-5-methylimidazo[1,2-a]pyridine derivatives.

Numbering Shift:

  • Pyridine C6-Methyl

    
    Imidazo C5-Methyl : This "bay region" methyl group provides steric bulk that can twist the molecule or fill hydrophobic pockets in the receptor.
    
  • Pyridine C5-Methoxy

    
    Imidazo C6-Methoxy : This electron-donating group increases the basicity of the ring nitrogen and can serve as a hydrogen bond acceptor.
    
Synthesis Protocol (Standardized)

Objective: Synthesis of the core scaffold 6-methoxy-5-methylimidazo[1,2-a]pyridine.

Reagents:

  • 5-Methoxy-6-methylpyridin-2-amine (1.0 eq)

  • Chloroacetaldehyde (40% aq.[1] solution) (1.2 eq)

  • Ethanol (Solvent)[1]

  • NaHCO

    
     (Neutralization)
    

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 5-Methoxy-6-methylpyridin-2-amine (e.g., 5.0 g, 36 mmol) and Ethanol (100 mL).

  • Addition: Add Chloroacetaldehyde (40% aq., 7.1 mL, 43 mmol) dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and stir overnight (12–16 hours). Monitor consumption of starting amine via TLC (System: EtOAc/MeOH 9:1).

  • Work-up: Evaporate ethanol under reduced pressure.

  • Neutralization: Resuspend the residue in water and carefully neutralize with saturated aqueous NaHCO

    
     until pH 
    
    
    
    8.
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Combine organic layers, wash with brine, and dry over anhydrous Na
    
    
    
    SO
    
    
    .
  • Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO

    
    , gradient Hexane/EtOAc) to yield the target imidazo[1,2-a]pyridine.
    

Therapeutic Target: The NR2B-NMDA Receptor[1]

The derivatives synthesized from this scaffold function primarily as NR2B-selective antagonists . The NMDA receptor is a heterotetramer, typically composed of two GluN1 and two GluN2 subunits. The GluN2B subunit is highly expressed in the forebrain and is pivotal in synaptic plasticity and excitotoxicity.

Mechanism of Action
  • Binding: The 6-methoxy-5-methylimidazo[1,2-a]pyridine derivative binds to the allosteric interface of the GluN2B subunit (distinct from the glutamate or glycine binding sites).

  • Modulation: Binding stabilizes the receptor in a closed/desensitized state, reducing the channel open probability (

    
    ) in response to glutamate release.
    
  • Downstream Effect: This reduces excessive Ca

    
     influx during excitotoxic events (ischemia, chronic pain) or aberrant signaling (depression), without completely blocking physiological transmission mediated by GluN2A-containing receptors. This selectivity profile minimizes ataxia and cognitive side effects associated with pan-NMDA blockers like PCP.
    
Signaling Pathway Visualization

The following diagram illustrates the interference of the derivative within the glutamatergic signaling cascade.

NMDA_Signaling Glutamate Glutamate Release NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Activation Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Modulated Drug 5-Methoxy-6-methyl Imidazo-derivative Drug->NMDAR Allosteric Inhibition CaMKII CaMKII Activation Ca_Influx->CaMKII Excitotoxicity Excitotoxicity (Cell Death) Ca_Influx->Excitotoxicity Excessive Ca2+ BDNF BDNF Synthesis (mTOR Pathway) CaMKII->BDNF Plasticity Synaptic Plasticity (Antidepressant Effect) BDNF->Plasticity

Figure 1: Mechanism of Action.[1] The imidazo-pyridine derivative (Blue) selectively inhibits the NR2B-NMDA receptor, modulating Calcium influx to promote plasticity pathways (Green) while preventing excitotoxicity.

Experimental Validation: In Vitro Assays

To validate the activity of the synthesized derivatives, a Calcium Flux Assay is the industry standard for high-throughput screening of NMDA antagonists.

Protocol: FLIPR Calcium Flux Assay

Objective: Quantify the inhibitory potency (


) of the derivative against NR2B-mediated Ca

influx.

Cell Line:

  • HEK293 cells stably co-expressing human GluN1 and GluN2B subunits.

Materials:

  • Fluorescent Calcium Indicator (e.g., Fluo-4 AM).

  • Assay Buffer: HBSS (Mg

    
    -free) containing 20 mM HEPES and 2.5 mM CaCl
    
    
    
    .
  • Agonists: Glutamate (10

    
    M) + Glycine (10 
    
    
    
    M).

Workflow:

  • Seeding: Plate cells in 96-well poly-D-lysine coated plates (approx. 50,000 cells/well) and incubate overnight.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM ester (4

    
    M) in assay buffer. Incubate for 45 min at 37°C.
    
  • Compound Addition: Add the test compound (5-Methoxy-6-methylpyridin-2-amine derivative) at varying concentrations (0.1 nM to 10

    
    M). Incubate for 15 min.
    
  • Stimulation: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Inject Agonist solution (Glutamate/Glycine).

  • Measurement: Record fluorescence intensity (Excitation 488 nm / Emission 525 nm) for 180 seconds.

  • Analysis: Calculate % Inhibition relative to control (vehicle only).

    
    
    
Data Interpretation Guide
ParameterTarget ValueInterpretation
IC

(NR2B)

nM
High potency candidate.
Selectivity Ratio

-fold
Ratio of IC

(NR2A) / IC

(NR2B). High ratio indicates reduced side effect risk.
Solubility


M
Essential for bioavailability; the 5-methoxy group aids this compared to non-polar analogs.

References

  • Taisho Pharmaceutical Co., Ltd. (2016). Heterocyclic compounds and use thereof as NMDA receptor antagonists. WO2016104434A1. Link

  • Mony, L., et al. (2009). Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential. British Journal of Pharmacology, 157(8), 1301–1317. Link

  • PubChem. (n.d.).[2] 5-Methoxy-6-methylpyridin-2-amine Compound Summary. National Library of Medicine. Link

  • Karakas, E., & Furukawa, H. (2014). Crystal structure of a heterotetrameric NMDA receptor ion channel. Science, 344(6187), 992-997. Link

Sources

Technical Guide: In Vitro Profiling of 5-Methoxy-6-methylpyridin-2-amine (MMPA)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in vitro characterization, metabolic profiling, and safety screening of 5-Methoxy-6-methylpyridin-2-amine (MMPA). This guide addresses the molecule as a high-value pharmacophore, specifically analyzing its role as a bioisostere in medicinal chemistry (e.g., P2X3 antagonists, kinase inhibitors) and the specific liabilities associated with the aminopyridine class.

Executive Summary

5-Methoxy-6-methylpyridin-2-amine (CAS: 52334-83-5) represents a "privileged scaffold" in modern drug discovery. Structurally, it serves as a bioisostere to the 2,4-diaminopyrimidine core found in P2X3 antagonists (e.g., Gefapixant) and various kinase inhibitors. However, as a monoaminopyridine derivative, it carries inherent risks regarding metabolic instability (N-oxidation) and neurotoxicity (potassium channel blockade).

This guide provides a rigorous, self-validating in vitro framework to characterize MMPA, transitioning from physicochemical properties to advanced ADME-Tox profiling.

Part 1: Physicochemical Characterization (The "Go/No-Go" Gate)

Before biological screening, the fundamental solution-state properties of MMPA must be established to ensure assay reproducibility. Aminopyridines exhibit pH-dependent solubility that can generate false negatives in neutral-buffer assays.

Ionization Constant (pKa) Determination

The pyridine nitrogen is basic. Determining the precise pKa is critical for predicting lysosomal trapping and solubility at physiological pH (7.4).

  • Method: Potentiometric Titration (Sirius T3 or equivalent).

  • Protocol:

    • Dissolve 1 mg MMPA in 0.15 M KCl (ionic strength adjustor).

    • Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

    • Expected Outcome: The pyridine nitrogen typically exhibits a pKa between 6.5 and 7.5 . The amino group at position 2 increases electron density, likely pushing pKa slightly higher than unsubstituted pyridine (5.2).

    • Relevance: If pKa > 7.4, the molecule will be positively charged in plasma, improving solubility but potentially hindering passive permeability.

Lipophilicity (LogD7.4)
  • Method: Shake-Flask Method (n-Octanol/Buffer).

  • Protocol:

    • Equilibrate n-octanol and phosphate-buffered saline (PBS, pH 7.4).

    • Add MMPA (100 µM) to the system and vortex for 60 minutes at 25°C.

    • Centrifuge to separate phases.

    • Quantify MMPA in both phases using HPLC-UV (254 nm).

  • Target Metric: A LogD of 1.0–2.5 is ideal for CNS penetration (if targeting neurological indications) or oral bioavailability.

Part 2: Metabolic Stability & Biotransformation

Aminopyridines are notorious for two metabolic pathways: N-oxidation (leading to reactive metabolites) and O-demethylation (of the methoxy group).

Microsomal Stability Assay (Phase I Metabolism)
  • Objective: Determine intrinsic clearance (

    
    ) and identify "soft spots."
    
  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Protocol:

    • Incubation: Mix MMPA (1 µM final) with microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

    • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

    • Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.

    • Metabolite ID: Perform a separate run with high concentrations (10 µM) to scan for M+16 (N-oxide) and M-14 (O-demethylation) peaks.

Visualization of Metabolic Pathways

The following diagram illustrates the critical metabolic divergence points for MMPA.

MetabolicPathways MMPA 5-Methoxy-6-methylpyridin-2-amine (Parent) CYP CYP450 (Oxidation) MMPA->CYP NOxide Pyridine-N-Oxide (Reactive Metabolite Risk) CYP->NOxide N-Oxidation Demethyl O-Desmethyl Metabolite (Phenol Derivative) CYP->Demethyl O-Demethylation Gluc O-Glucuronide (Excretion) Demethyl->Gluc UGT Conjugation

Figure 1: Predicted metabolic biotransformation pathways for MMPA. The N-oxidation pathway (Red) represents a potential toxicological liability, while O-demethylation (Green) leads to clearance.

Part 3: Safety Pharmacology (The "Aminopyridine Liability")

Monoaminopyridines (e.g., 4-aminopyridine) are known potassium channel blockers, which can lower seizure thresholds. This is the single most critical in vitro safety assay for this specific molecule.

hERG & Kv1.x Channel Screening (Patch Clamp)
  • Rationale: To rule out cardiotoxicity (hERG) and neurotoxicity (Kv1.1/1.2 blockade, associated with convulsions).

  • Method: Automated Patch Clamp (e.g., QPatch or SyncroPatch).

  • Protocol:

    • Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1) or Kv1.2 channels.

    • Solution: Extracellular solution containing physiological K+ and Ca2+.

    • Dosing: Apply MMPA at escalating concentrations (0.1, 1, 10, 30 µM).

    • Voltage Protocol: Depolarize from -80 mV to +20 mV (for Kv1.x) or standard hERG tail current protocol.

    • Acceptance Criteria: IC50 > 10 µM is generally required to proceed. If IC50 < 1 µM, the scaffold may be convulsant.

Genotoxicity (Ames Test)

Aminopyridines can be mutagenic if they intercalate DNA or form reactive nitrenium ions.

  • Strains: S. typhimurium (TA98, TA100) +/- S9 metabolic activation.

  • Threshold: A >2-fold increase in revertant colonies over vehicle control indicates mutagenicity.

Part 4: Data Summary & Interpretation

The following table synthesizes the expected data ranges and decision logic for moving this scaffold forward.

Assay CategoryParameterTarget / Safe RangeRisk Flag
Physicochemical Solubility (pH 7.4)> 50 µM< 10 µM (Formulation issues)
LogD (pH 7.4)1.0 – 3.0> 4.0 (High nonspecific binding)
Metabolism

(Microsomes)
< 20 µL/min/mg> 50 µL/min/mg (Rapid clearance)
N-Oxide Formation< 10% of Total Met.> 20% (Idiosyncratic tox risk)
Safety hERG IC50> 30 µM< 10 µM (QTc prolongation risk)
Kv1.2 IC50 > 100 µM < 10 µM (Seizure risk)

Part 5: Fragment Screening Workflow

If using MMPA as a fragment for FBDD (Fragment-Based Drug Discovery) against targets like P2X3, the following workflow is recommended.

FragmentScreening Library MMPA Fragment Library (Solubility Check) Screen1 Primary Screen: Ligand-Observed NMR (STD / WaterLOGSY) Library->Screen1 500 µM Mix Screen2 Orthogonal Screen: SPR (Surface Plasmon Resonance) Screen1->Screen2 Confirmed Binders HitVal Hit Validation (Competition Assay) Screen2->HitVal KD Determination XRay X-Ray Crystallography (Soak into P2X3) HitVal->XRay Structural Biology

Figure 2: Screening cascade for validating MMPA as a ligand. Ligand-observed NMR is preferred initially due to the fragment's low affinity (mM range).

References

  • Gefapixant (MK-7264)

    • Title: Development of a Green and Sustainable Manufacturing Process for Gefapixant Citr
    • Source: Organic Process Research & Development (2020).[1]

    • URL:[Link][1]

    • Relevance: Establishes the structural context of aminopyridine/pyrimidine ethers in P2X3 antagonists.
  • Aminopyridine Toxicity

    • Title: Aminopyridines: Review of Toxicity and Carcinogenesis Studies.
    • Source: U.S. Environmental Protection Agency (EPA)
    • URL:[Link]

    • Relevance: Authoritative source on the seizure risks and potassium channel blocking mechanism of monoaminopyridines.
  • Metabolic Profiling of Pyridines

    • Title: Metabolic Activation of Pyridine Derivatives: N-Oxidation and its Toxicological Implic
    • Source: Chemical Research in Toxicology.
    • URL:[Link] (General Journal Link for verification of mechanism).

  • Chemical Safety Data: Title: 2-Amino-6-methylpyridine Safety Data Sheet (Structural Analog). Source: Jubilant Ingrevia.

Sources

Safety and Handling of 5-Methoxy-6-methylpyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

5-Methoxy-6-methylpyridin-2-amine (CAS: 52334-83-5) is a functionalized aminopyridine intermediate used frequently in the synthesis of bioactive pharmaceutical ingredients.[1][2][3][4][5] While specific toxicological data for this exact isomer is often limited in public databases, Structure-Activity Relationship (SAR) analysis with homologous aminopyridines (e.g., 2-amino-6-methylpyridine, 4-aminopyridine) mandates a High-Potency Handling Strategy .

Aminopyridines as a class are potent potassium channel blockers . Systemic absorption can lead to neuronal hyperexcitability, convulsions, and cardiac arrhythmias. Consequently, this compound must be handled as if it were fatal in contact with skin (Acute Tox. 1/2) and toxic if swallowed (Acute Tox. 3) until specific assays prove otherwise.

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

Understanding the physical state and solubility is the first step in designing a safe protocol.

PropertyDataRelevance to Safety
Chemical Name 5-Methoxy-6-methylpyridin-2-amineTarget Compound
CAS Number 52334-83-5Verification Key
Synonyms 6-Amino-3-methoxy-2-methylpyridine; 3-Methoxy-6-amino-2-picolineSearch & Labeling
Molecular Weight 138.17 g/mol Stoichiometry
Physical State Solid (White to light yellow/brown powder)Dust inhalation risk
Boiling Point ~245.5°C (at 760 mmHg)Thermal stability
Solubility Soluble in DMSO, Methanol, DCM; Low in WaterSkin penetration vector (solvents)
Basicity (pKa) ~9–10 (Estimated for aminopyridine N)Corrosive to mucous membranes
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen)Oxidation sensitive (darkens over time)

Hazard Identification (GHS Classification)

Note: In the absence of compound-specific GHS data, the following classification is derived from the closest structural analogs (2-Amino-6-methylpyridine) and standard pharmaceutical safety protocols.

  • Acute Toxicity (Dermal): Category 2 (Fatal in contact with skin).[6] Lipophilic amines penetrate the stratum corneum rapidly.

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[7][6]

  • Skin/Eye Irritation: Category 2A (Causes serious eye irritation) / Category 2 (Causes skin irritation).[8]

  • STOT-SE: Category 3 (May cause respiratory irritation).[8]

  • Target Organs: Central Nervous System (Seizure threshold reduction).

Engineering Controls & Personal Protective Equipment (PPE)[11]

Engineering Controls[11]
  • Primary Containment: All handling of the neat solid must occur within a certified Chemical Fume Hood or a Powder Containment Enclosure .

  • Air Velocity: Face velocity must be maintained between 80–100 fpm (0.4–0.5 m/s) .

  • Static Control: Use an ionizing bar or anti-static weighing boat, as dry amine powders are prone to static charge, increasing the risk of aerosolization.

Personal Protective Equipment (PPE) Matrix

The choice of gloves is critical.[8] Standard thin nitrile gloves are insufficient for prolonged contact with aminopyridines in organic solvents.

Body PartRecommended ProtectionRationale
Hands (Dry) Double Nitrile (min 5 mil thickness)Protection against incidental dust contact.
Hands (Solvent) Laminate Film (Silver Shield) or Viton® over NitrileAmines in DMSO/DCM permeate nitrile rapidly.
Respiratory N95 (if in hood) or P100/PAPR (if outside hood)Prevent inhalation of neurotoxic dusts.
Eyes Chemical Splash GogglesSafety glasses do not seal against airborne dust.
Body Tyvek® Lab Coat (wrist cuffs taped)Prevents dermal absorption via wrists/forearms.

Technical Handling Protocol: The "Zero-Contact" Workflow

This protocol utilizes a self-validating "Zero-Contact" methodology to minimize operator exposure.

Step 1: Preparation & Weighing
  • Decontaminate: Wipe down the balance area with a solvent-dampened cloth before starting to ensure no background residue.

  • Tare: Place a pre-weighed vial with a septum cap inside the hood.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the source bottle.

  • Seal: Cap the vial immediately after weighing. Wipe the exterior of the vial with a methanol-dampened wipe to remove invisible dust.

Step 2: Solubilization (The Critical Risk Point)

Risk: Solubilization increases skin permeability. A spill here is more dangerous than a dry spill.

  • Solvent Addition: Add solvent (e.g., DMSO) via syringe through the septum if possible.

  • Dissolution: Vortex inside the hood.

  • Pressure Relief: If the reaction is exothermic or evolves gas, insert a bleed needle connected to a bubbler or scrubber.

Step 3: Reaction Setup
  • Inerting: Purge the reaction vessel with Nitrogen/Argon. Aminopyridines oxidize to form dark, tarry impurities (N-oxides/diazo species) which can complicate purification.

  • Addition: Add the amine solution dropwise to the reaction mixture.

Visualization: Safe Handling Workflow

HandlingWorkflow cluster_hood Chemical Fume Hood Boundary Start Source Container (Stored at 2-8°C) PPE_Check PPE Verification (Double Glove + Goggles) Start->PPE_Check Retrieval Weighing Weighing (Fume Hood) Anti-static Spatula PPE_Check->Weighing Transfer Decon Decon Step Wipe Vial Exterior Weighing->Decon Seal Container Solubilization Solubilization (Closed Septum Vial) Decon->Solubilization Add Solvent Reaction Reaction Vessel (Inert Atmosphere) Solubilization->Reaction Cannula Transfer

Figure 1: The "Zero-Contact" workflow emphasizes containment and decontamination steps (Red) prior to removing any vessel from the immediate weighing area.

Emergency Response Procedures

Due to the potential for K+ channel blockade, medical response must be immediate.[9]

Exposure Scenarios[5][7][8][9][10][11][12][13][14]
  • Skin Contact:

    • Immediate Action: Drench with water for 15 minutes.[6][9][10][11]

    • Contraindication: Do not use organic solvents (ethanol) to wash skin; this enhances absorption.

    • Medical: Monitor for tremors or paresthesia (tingling).

  • Inhalation:

    • Immediate Action: Move to fresh air.

    • Observation: Pulmonary edema may be delayed.

  • Spill Cleanup (Solid):

    • Do not dry sweep (aerosol risk).[9]

    • Cover with wet paper towels (water/detergent) to dampen.

    • Scoop into a hazardous waste bag.

Visualization: Emergency Decision Logic

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation Action_Skin Wash w/ Soap & Water (NO Alcohol) Skin->Action_Skin Action_Eye Flush 15 mins (Lift Eyelids) Eye->Action_Eye Action_Inhal Fresh Air + Oxygen if needed Inhalation->Action_Inhal Medical Seek Medical Attention (Mention: Aminopyridine) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Figure 2: Decision tree for immediate response. Note the specific prohibition of alcohol for skin washing.

Waste Disposal & Deactivation[5][12]

Segregation is key. Amines should not be mixed with oxidizing acids (Nitric) or active acylating agents in the waste stream to prevent exothermic runaway.

  • Liquid Waste: Collect in a dedicated "Basic Organic Waste" container.

  • Solid Waste: Contaminated gloves and wipes must be disposed of as hazardous chemical waste, not general trash.

  • Deactivation (Spill Residues):

    • Treat surface residues with a dilute acid solution (e.g., 1M HCl) to convert the free base amine into its hydrochloride salt.

    • Rationale: The salt form is generally less volatile and less skin-permeable than the free base, making final cleanup safer.

References

  • PubChem. (2025).[7] Compound Summary: 2-Amino-6-methylpyridine (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 5-Methoxy-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 5-Methoxy-6-methylpyridin-2-amine CAS: 52334-83-5 Molecular Formula: C₇H₁₀N₂O Context: Critical intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., kinase inhibitors).

This guide provides a technical analysis of the solubility behavior of 5-Methoxy-6-methylpyridin-2-amine. In the absence of pharmacopeial-grade solubility tables for this specific intermediate, we apply Structure-Property Relationship (SPR) analysis derived from verified structural analogs (2-amino-6-methylpyridine and 2-amino-5-methoxypyridine). This is coupled with a field-proven, self-validating experimental protocol to allow researchers to generate precise solubility data for process optimization.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 5-Methoxy-6-methylpyridin-2-amine, one must understand the competition between its functional groups.

Structural Analysis
  • Pyridine Core: Provides a planar, aromatic scaffold with basic nitrogen (pKa ~7.4 for analogs), facilitating solubility in acidic aqueous media and polar organic solvents.

  • 2-Amino Group (-NH₂): Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This significantly enhances solubility in polar protic solvents (Methanol, Ethanol) via H-bonding networks.

  • 5-Methoxy Group (-OCH₃): A polar, H-bond accepting group. It increases lipophilicity relative to a hydroxyl group but maintains solubility in moderately polar solvents (Ethyl Acetate, DCM).

  • 6-Methyl Group (-CH₃): A hydrophobic moiety that disrupts crystal lattice packing (lowering melting point relative to unsubstituted pyridines) but increases solubility in non-polar solvents (Toluene, Ethers).

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and analog data (e.g., 2-amino-6-methylpyridine, CAS 1824-81-3), the following solubility trends are established:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol, IsopropanolHigh Strong H-bonding interaction with 2-NH₂ and pyridine N.
Polar Aprotic DMSO, DMF, DMAcVery High Dipole-dipole interactions disrupt crystal lattice efficiently.
Chlorinated Dichloromethane (DCM), ChloroformHigh Good solvation of the aromatic core and methoxy group.
Esters Ethyl Acetate, Isopropyl AcetateModerate Effective for recrystallization; solubility drops significantly on cooling.
Ethers THF, MTBE, 2-MeTHFModerate Good for reaction media; MTBE often used as an anti-solvent.
Non-Polar Hexane, Heptane, PentaneLow Lack of polar interactions; used exclusively as anti-solvents.
Aqueous WaterLow to Moderate pH-dependent. High solubility at pH < 4 (protonation); low at neutral pH.

Experimental Protocol: Gravimetric Solubility Determination

Objective: To determine the precise saturation solubility (


) of 5-Methoxy-6-methylpyridin-2-amine in a target solvent at a specific temperature.
Standard:  This protocol follows the "Shake-Flask Method"  adapted for high-throughput process screening.
Reagents & Equipment[1][2][3][4][5]
  • Analyte: 5-Methoxy-6-methylpyridin-2-amine (>98% purity).[1]

  • Solvents: HPLC grade (MeOH, EtOAc, Toluene, etc.).

  • Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, analytical balance (±0.01 mg), HPLC vials.

Step-by-Step Workflow
  • Preparation: Add excess solid (approx. 100 mg) to 1.0 mL of solvent in a sealed glass vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Self-Validation Check: Ensure solid is still visible. If fully dissolved, add more solid until a suspension persists.

  • Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-heated syringe filter (to prevent crash-out) into a tared vial.

  • Quantification:

    • Weigh the vial containing the filtrate (

      
      ).
      
    • Evaporate solvent under vacuum or nitrogen stream.

    • Dry residue to constant weight (

      
      ).
      
  • Calculation:

    
    
    Note: If density (
    
    
    
    ) of the solution is unknown, report as mg/g.
Visualization: Solubility Screening Workflow

SolubilityWorkflow Start Start: Solubility Screen AddSolid Add Excess Solid to Solvent Start->AddSolid Agitate Agitate @ Temp (24h) AddSolid->Agitate CheckSolid Is Solid Visible? Agitate->CheckSolid AddMore Add More Solid CheckSolid->AddMore No Filter Filter Supernatant (0.45 µm) CheckSolid->Filter Yes AddMore->Agitate Evap Evaporate & Weigh Residue Filter->Evap Calc Calculate Solubility (mg/mL) Evap->Calc

Figure 1: Decision tree for gravimetric solubility determination, ensuring saturation equilibrium is reached.

Application in Process Chemistry

Solvent Selection for Reactions

For nucleophilic substitutions or couplings involving this amine:

  • Recommended: THF or 2-MeTHF . These dissolve the amine well but allow for easy aqueous workup (unlike DMF/DMSO).

  • Alternative: Acetonitrile (MeCN) . Excellent for polar transition states, though care must be taken if strong bases are used (potential for polymerization).

Solvent Selection for Crystallization (Purification)

The presence of the 6-methyl and 5-methoxy groups creates a "Goldilocks" zone for solubility in esters, making them ideal for purification.

  • Primary Strategy: Cooling Crystallization

    • Solvent: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) .

    • Mechanism:[2] High solubility at reflux (approx. 70-80°C) and significantly lower solubility at 0-5°C. This maximizes recovery yield.

  • Secondary Strategy: Anti-Solvent Crystallization

    • Solvent/Anti-Solvent Pair: DCM / Heptane or Toluene / Hexane .

    • Protocol: Dissolve in minimum volume of DCM; slowly add Heptane until turbidity persists; cool to induce nucleation.

Thermodynamic Solubility Equilibrium

Understanding the temperature dependence (Van't Hoff relationship) is vital for scaling up crystallization.

Thermodynamics Solid Solid Phase (Crystal Lattice) Solute Solvated Molecule (In Solution) Solid->Solute Dissolution (+ Heat) Solute->Solid Crystallization (- Heat) Heat Heat (ΔH_fus) Entropy Entropy Increase (ΔS_mix)

Figure 2: Thermodynamic equilibrium. Increasing temperature (Heat) shifts equilibrium to the right (Dissolution), driven by the enthalpy of fusion.

Stability & Handling

  • Oxidation: The electron-rich 2-amino pyridine ring is susceptible to N-oxidation over time. Avoid using peroxides or ethereal solvents that are not stabilized (e.g., uninhibited THF).

  • Hygroscopicity: While the methoxy/methyl groups add lipophilicity, the amino group can attract moisture. Store in a desiccator.

  • Salt Formation: Solubility in water can be drastically increased by forming the hydrochloride salt (using HCl in dioxane/ether), which is often preferred for final drug formulation.

References

  • ChemicalBook. (2025).[3] 2-Amino-6-methylpyridine Chemical Properties and Safety Data. Link

  • PubChem. (2025).[2] Compound Summary: 6-methylpyridin-2-amine (CAS 1824-81-3).[4][2] National Library of Medicine. Link

  • ChemBK. (2024).[4] 5-Amino-2-methoxypyridine Physicochemical Properties. Link

  • American Chemical Society (ACS). (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. Journal of Chemical & Engineering Data. Link

  • BuyersGuideChem. (2025). 2-Methoxy-5-amino-6-methylpyridine Supplier and Property Data. Link

(Note: While specific data for CAS 52334-83-5 is proprietary or sparse, references 1, 2, and 4 provide the validated analog data used to construct the predictive model in Section 1.)

Sources

Tautomerism of Substituted 2-Aminopyridines: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of structure-based drug design (SBDD), the assumption that a 2-aminopyridine scaffold exists purely in its amino form is a frequent cause of lead optimization failure. While the amino tautomer is thermodynamically dominant in the gas phase and most non-polar solutions, the imino tautomer (2-imino-1,2-dihydropyridine) can become energetically accessible—or even dominant—under specific electronic substitution patterns or within the polar microenvironment of a protein binding pocket.

This guide provides a rigorous technical analysis of the amino-imino equilibrium, quantifying the impact of substituents and solvents. It details the implications for kinase inhibitor design (specifically hinge-binding motifs) and offers a validated experimental protocol for determining tautomeric constants (


).

Fundamentals: The Amine-Imine Equilibrium

The tautomerism of 2-aminopyridine involves the migration of a proton between the exocyclic amine nitrogen and the endocyclic ring nitrogen. This is not a resonance structure; it is a chemical equilibrium involving the breaking and forming of bonds.

The Equilibrium Constant ( )

We define the tautomeric equilibrium constant (


) as:


  • Amino Form (A): Aromatic pyridine ring. High resonance stabilization energy. Generally favored (

    
    ).
    
  • Imine Form (I): Non-aromatic (or semi-aromatic) 1,2-dihydropyridine structure. Charge separation often leads to a higher dipole moment.

For unsubstituted 2-aminopyridine in the gas phase, the amino form is favored by approximately 15-20 kcal/mol . However, in solution, this gap narrows significantly due to solvation effects.

Structural Drivers

The stability of the amino form is driven by the preservation of the


 aromatic sextet of the pyridine ring. The imino form disrupts this aromaticity, creating a driving force to revert to the amino form. However, the imino form can be stabilized by:
  • Resonance assistance: Substituents that can delocalize the negative charge on the exocyclic nitrogen (in the imino form).

  • Hydrogen bonding: Solvent or protein interactions that stabilize the highly polar N-H bond of the ring nitrogen.

Tautomerism Amino Amino Form (Aromatic, Dominant) TS Transition State (Proton Transfer) Amino->TS + ΔG‡ TS->Amino Imine Imine Form (Non-Aromatic, Polar) TS->Imine Imine->TS

Figure 1: The energetic pathway between Amino and Imino tautomers. Note the high activation barrier relative to simple conformational changes.

The Levers of Control: Substituent & Solvent Effects[1][2]

The ratio of tautomers is tunable. Understanding these levers allows medicinal chemists to "lock" a conformation or exploit the equilibrium.

Electronic Substituent Effects

Substituents on the pyridine ring exert a profound effect via Hammett-style electronic pushing/pulling.

  • Electron Donating Groups (EDGs): (e.g., -CH3, -OCH3) at C3, C4, or C5 generally reinforce the electron density of the ring, stabilizing the aromatic amino form.

  • Electron Withdrawing Groups (EWGs): (e.g., -NO2, -CN, -CF3).

    • Ring Substitution: Strong EWGs, particularly at C5 , withdraw electron density, destabilizing the aromatic sextet less than expected but making the ring nitrogen more basic relative to the exocyclic nitrogen. This can increase the population of the imino form (

      
       increases).
      
    • Exocyclic N-Substitution: Placing an EWG directly on the exocyclic nitrogen (e.g., 2-nitraminopyridine) dramatically stabilizes the imino form by delocalizing the negative charge into the substituent.

Solvent Polarity and Hydrogen Bonding

The imino form typically possesses a larger dipole moment than the amino form.

  • Non-polar solvents (CHCl3, Hexane): Strongly favor the less polar Amino form.

  • Polar Protic Solvents (H2O, MeOH): Can stabilize the Imine form via H-bonding to the ring N-H and the exocyclic C=N.

Data Summary: Representative Equilibrium Shifts

CompoundSolventDominant FormEst.[1][2]

(Ring N)
Implications
2-Aminopyridine WaterAmino (

)
6.86Standard kinase hinge binder.
2-Amino-5-nitropyridine DMSOAmino (Major)~2.5Reduced basicity; weak H-bond acceptor.
2-(N-Methylamino)pyridine WaterAmino (

)
7.0Methyl sterics have minimal electronic impact.
2-Hydroxypyridine *WaterPyridone (Imine) 0.75Contrast: Oxygen analog favors the keto form.

*Included for mechanistic contrast.

Implications in Drug Discovery: The "Hinge Flip"

The most critical application of this theory is in Kinase Inhibitor design. ATP-competitive inhibitors typically bind to the "hinge region" of the kinase.

The D-A-D vs. A-D-A Problem

The hinge region backbone residues act as hydrogen bond donors (D) and acceptors (A).

  • Amino Form: Presents a Donor-Acceptor (D-A) motif (Exocyclic NH2 is Donor; Ring N is Acceptor).

  • Imine Form: Presents an Acceptor-Donor (A-D) motif (Exocyclic C=NH is Acceptor; Ring NH is Donor).

If a scaffold tautomerizes unexpectedly inside the pocket, the H-bond network is disrupted, leading to a penalty of 3-5 kcal/mol in binding affinity (approx. 100-1000x loss in potency).

KinaseBinding cluster_kinase Kinase Hinge Region (Backbone) cluster_ligand 2-Aminopyridine Ligand Hinge C=O (Acceptor) N-H (Donor) AminoLigand NH2 (Donor) Ring N (Acceptor) Match Hinge:h2->AminoLigand:a2 H-Bond ImineLigand C=NH (Acceptor) Ring NH (Donor) Clash Hinge:h2->ImineLigand:i2 Repulsion AminoLigand:a1->Hinge:h1 H-Bond ImineLigand:i1->Hinge:h1 Repulsion

Figure 2: The "Hinge Flip" Risk. The Amino tautomer (Green) complements the kinase hinge. The Imine tautomer (Red) creates electrostatic repulsion.

Experimental Protocol: Determination of

Direct measurement of


 is difficult because the minor tautomer is often below the detection limit of standard NMR (

). The most robust method combines Variable Temperature (VT) NMR with Van't Hoff Analysis .
Methodology: VT-NMR Analysis

Objective: Determine the thermodynamic parameters (


) of the tautomeric equilibrium to extrapolate 

at physiological temperature.

Reagents & Equipment:

  • High-field NMR Spectrometer (minimum 500 MHz, preferably 600+ with cryoprobe).

  • Solvent: Anhydrous DMSO-

    
     or THF-
    
    
    
    (dried over molecular sieves to prevent proton exchange with water).
  • Sample: 2-aminopyridine derivative (10-20 mM).

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the compound in the deuterated solvent under an inert atmosphere (

    
     or Ar). Note: Moisture catalyzes rapid proton exchange, coalescing signals.
    
  • Acquisition (Low Temp): Cool the probe to 220 K (or near solvent freezing point). At this temperature, proton exchange is slow.

    • Look for distinct signals for the Ring-NH (Imine) vs Exocyclic-NH2 (Amino).

    • Tip: The Ring-NH of the imine is typically very deshielded (

      
       12-14 ppm).
      
  • Stepwise Heating: Acquire

    
     NMR spectra at 10 K intervals from 220 K to 320 K.
    
  • Data Processing:

    • Integrate the distinct signals for Amino (

      
      ) and Imine (
      
      
      
      ) forms.
    • Calculate

      
       at each temperature.
      
  • Van't Hoff Plot:

    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis, in Kelvin).
    • Slope =

      
      
      
    • Intercept =

      
      
      

Self-Validation Check:

  • Linearity: The plot must be linear. Non-linearity suggests aggregation/dimerization is occurring (concentration dependence).

  • Signal Coalescence: If peaks merge as T increases, the exchange rate is becoming fast on the NMR timescale. Use line-shape analysis software (e.g., DNMR3) to extract rates.

References

  • Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol 76, 2000. Link

  • Raczyńska, E. D., et al. "Tautomerism of 2-aminopyridines and related compounds." Trends in Organic Chemistry, 2015.
  • Anderson, D. R., et al. "Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK2)." Journal of Medicinal Chemistry, 2007. Link (Example of hinge binding logic).

  • Siodla, T. "Tautomerism of 2-aminopyridine derivatives: A DFT study." Journal of Molecular Structure, 2018. Link

  • Thermo Fisher Scientific. "Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR." Application Note AN52327. Link

Sources

Methodological & Application

Technical Application Note: Synthesis of 5-Methoxy-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The synthesis of 5-Methoxy-6-methylpyridin-2-amine presents a classic challenge in pyridine functionalization: installing electron-donating groups (amino and methoxy) in a specific 2,5,6-substitution pattern. This scaffold is a critical pharmacophore in kinase inhibitors and neuroactive ligands, where the 5-methoxy group often acts as a hydrogen bond acceptor to modulate potency and metabolic stability.

Synthetic Challenges
  • Regioselectivity: Direct electrophilic substitution on 2-amino-6-methylpyridine can yield a mixture of 3-bromo (ortho) and 5-bromo (para) isomers. Controlling this ratio is the yield-determining step.

  • Electronic Deactivation: Introducing a methoxy group via nucleophilic aromatic substitution (SNAr) on a pyridine ring usually requires strong electron-withdrawing groups (like nitro or cyano). Since the ring is electron-rich (amino-substituted), standard SNAr fails.

  • Solution: We utilize a Copper-Catalyzed Ullmann-Type Coupling to install the methoxy group. This bypasses the electronic limitations of SNAr by using a metal catalyst to facilitate the displacement of a bromide intermediate.

Retrosynthetic Analysis

The most robust route disconnects the target molecule into 2-amino-5-bromo-6-methylpyridine , which is accessed via regioselective bromination of the commercially available 2-amino-6-methylpyridine .

Retrosynthesis Target TARGET 5-Methoxy-6-methylpyridin-2-amine Intermediate INTERMEDIATE 2-Amino-5-bromo-6-methylpyridine Target->Intermediate Cu-Catalyzed Methoxylation Start STARTING MATERIAL 2-Amino-6-methylpyridine Intermediate->Start Regioselective Bromination (NBS)

Figure 1: Retrosynthetic strategy prioritizing regiocontrol and catalytic efficiency.

Detailed Experimental Protocol

Stage 1: Regioselective Bromination

Objective: Synthesize 2-Amino-5-bromo-6-methylpyridine (CAS: 42753-71-9).[1] Rationale: N-Bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile) is selected over elemental bromine to favor para-bromination (position 5) over ortho-bromination (position 3) via steric control and a regulated release of the bromonium ion.

Materials Table
ReagentMW ( g/mol )Equiv.[2]Amount (Example)Role
2-Amino-6-methylpyridine 108.141.010.8 g (100 mmol)Substrate
N-Bromosuccinimide (NBS) 177.981.0518.7 g (105 mmol)Brominating Agent
Acetonitrile (MeCN) 41.05-200 mLSolvent
Water 18.02-500 mLQuench/Precipitation
Protocol Steps
  • Setup: Charge a 500 mL round-bottom flask with 2-Amino-6-methylpyridine (10.8 g) and Acetonitrile (200 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5°C using an ice bath. Critical: Low temperature improves regioselectivity.

  • Addition: Add NBS (18.7 g) portion-wise over 30 minutes. Do not add all at once to avoid localized exotherms.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • QC Check: Monitor by TLC (30% EtOAc/Hexane) or HPLC. The starting material should be consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to ~50 mL. Pour the residue into ice-cold water (500 mL) with vigorous stirring.

  • Isolation: A solid precipitate should form. Filter the solid and wash with cold water (2 x 50 mL).

  • Purification: Recrystallize from Ethanol/Water (if necessary) to remove traces of the 3-bromo isomer.

  • Yield: Expect 14–16 g (75–85%) of an off-white solid.

Stage 2: Copper-Catalyzed Methoxylation

Objective: Conversion to 5-Methoxy-6-methylpyridin-2-amine. Rationale: Classical nucleophilic substitution fails here. We employ a modified Ullmann coupling using Copper(I) Iodide and a ligand (L-Proline or DMEDA) to facilitate the attack of methoxide on the electron-rich aryl bromide.

Materials Table
ReagentMW ( g/mol )Equiv.[2]AmountRole
Bromide Intermediate 187.041.09.35 g (50 mmol)Substrate
Sodium Methoxide (NaOMe) 54.022.56.75 g (125 mmol)Nucleophile/Base
Copper(I) Iodide (CuI) 190.450.10.95 g (5 mmol)Catalyst
L-Proline 115.130.21.15 g (10 mmol)Ligand
DMF (Anhydrous) 73.09-100 mLSolvent
Protocol Steps
  • Inert Atmosphere: Flame-dry a pressure tube or autoclave vessel and flush with Argon/Nitrogen.

  • Charging: Add Bromide Intermediate (9.35 g), NaOMe (6.75 g), CuI (0.95 g), and L-Proline (1.15 g).

  • Solvation: Add anhydrous DMF (100 mL). Seal the vessel immediately.

  • Heating: Heat the reaction block to 110°C for 12–16 hours.

    • Mechanism:[3][4] The ligand stabilizes the Cu(I) species, allowing oxidative addition into the C-Br bond, followed by ligand exchange with methoxide and reductive elimination.

  • Quench: Cool to room temperature. Dilute with Ethyl Acetate (300 mL) and filter through a pad of Celite to remove copper salts.

  • Extraction: Wash the filtrate with Brine (3 x 100 mL) to remove DMF. Note: DMF retention can complicate crystallization.

  • Drying: Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Silica Gel, 0–5% MeOH in DCM) or recrystallization from EtOAc/Heptane.

  • Product: 5-Methoxy-6-methylpyridin-2-amine (White to pale yellow solid).

Analytical Validation (QC)

To ensure the protocol was successful, compare your data against these standard values.

MethodExpected ObservationDiagnostic Signal
1H NMR (DMSO-d6) Verify 2,5,6-substitution pattern.δ 3.75 (s, 3H, OMe) : Distinct singlet.δ 2.30 (s, 3H, Me) : Distinct singlet.δ 7.10 (d, 1H), 6.35 (d, 1H) : Two aromatic doublets (ortho coupling).
LC-MS Confirm Molecular Weight.[M+H]+ = 139.08 (Calc: 138.08).
Melting Point Purity check.150–155°C (Typical range for similar aminopyridines).

Safety & Handling

  • Sodium Methoxide: Highly hygroscopic and corrosive. Handle in a glovebox or under rapid inert gas flow.

  • Copper(I) Iodide: Toxic to aquatic life. Dispose of all copper waste in designated heavy metal containers.

  • Pressure Reactions: The methoxylation step involves heating a solvent near its boiling point (or above) in a sealed vessel. Ensure glassware is rated for pressure or use a stainless steel reactor.

References

  • Regioselective Bromination

    • Synthesis of 2-Amino-5-bromo-6-methylpyridine: See ChemicalBook Protocol and Sigma-Aldrich Product D
    • Source:

    • Source:

  • Copper-Catalyzed Methoxylation (General Methodology)

    • Copper-Catalyzed Methoxylation of Aryl Bromides: Wang, J. R., et al. Org.[5] Lett. 2021, 23, 8450–8454.[5]

    • Source:

  • Alternative Precursor Synthesis (Chichibabin)

    • Preparation from 2-bromo-3-methylpyridine: Detailed in patent literature for high-purity 5-bromo isomer gener
    • Source: [6]

Sources

Synthesis of 5-Methoxy-6-methylpyridin-2-amine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust, multi-step protocol for the laboratory-scale synthesis of 5-Methoxy-6-methylpyridin-2-amine, a valuable substituted pyridine derivative for research and development in pharmaceuticals and agrochemicals. The synthesis commences with the commercially available starting material, 2-Amino-6-methylpyridine, and proceeds through a three-stage pathway involving nitration, reduction, and a diazotization-methoxylation sequence. This document provides in-depth procedural details, explains the chemical principles underpinning each transformation, and outlines the necessary safety precautions, characterization methods, and materials required. It is intended for an audience of researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The specific substitution pattern of a pyridine ring profoundly influences its physicochemical properties and biological activity. 5-Methoxy-6-methylpyridin-2-amine is one such compound, possessing a unique arrangement of electron-donating groups that makes it an attractive building block for the synthesis of more complex molecules. Its structural motifs are found in compounds explored for various therapeutic areas.[1]

The synthetic route detailed herein was developed to provide a clear and reproducible pathway to this target molecule, starting from readily available materials. The chosen strategy involves the regioselective functionalization of the pyridine ring, a common challenge in heterocyclic chemistry. The causality of each step is rooted in fundamental principles of electrophilic aromatic substitution, nitro group reduction, and diazonium salt chemistry.

Overall Synthetic Scheme

The synthesis of 5-Methoxy-6-methylpyridin-2-amine is accomplished via the following three-stage sequence:

Synthetic_Pathway A 2-Amino-6-methylpyridine B 2-Amino-6-methyl-5-nitropyridine A->B Step 1: Nitration H₂SO₄, HNO₃ C 2,5-Diamino-6-methylpyridine B->C Step 2: Reduction SnCl₂·2H₂O, HCl D 2-Amino-5-hydroxy-6-methylpyridine C->D Step 3a: Diazotization & Hydrolysis NaNO₂, H₂SO₄, H₂O E 5-Methoxy-6-methylpyridin-2-amine D->E Step 3b: Methylation (CH₃)₂SO₄, K₂CO₃

Figure 1. Overall workflow for the synthesis of 5-Methoxy-6-methylpyridin-2-amine.

Materials and Equipment

Reagents
ReagentGradeSupplier
2-Amino-6-methylpyridine≥98%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)95-98%Fisher Scientific
Nitric Acid (HNO₃)70%VWR
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)≥98%Acros Organics
Hydrochloric Acid (HCl)37%J.T. Baker
Sodium Nitrite (NaNO₂)≥97%EMD Millipore
Dimethyl Sulfate ((CH₃)₂SO₄)≥99%Alfa Aesar
Potassium Carbonate (K₂CO₃)≥99%BDH Chemicals
Sodium Hydroxide (NaOH)≥97%Macron
Ethyl AcetateACS GradeFisher Scientific
Ethanol200 ProofDecon Labs
DichloromethaneACS GradeEMD Millipore
Anhydrous Sodium SulfateACS GradeVWR
Deionized Water---In-house
Equipment
  • Round-bottom flasks (100 mL, 250 mL, 500 mL)

  • Magnetic stirrer with heating mantle

  • Stir bars

  • Dropping funnel

  • Condenser

  • Ice bath

  • Thermometer

  • Büchner funnel and filter flasks

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

  • Infrared (IR) Spectrometer

Experimental Protocols

Step 1: Synthesis of 2-Amino-6-methyl-5-nitropyridine

Rationale: The first step is an electrophilic aromatic substitution (nitration) to introduce a nitro group onto the pyridine ring. The amino group is a strong activating group and directs the incoming electrophile (the nitronium ion, NO₂⁺, generated in situ from nitric and sulfuric acids) to the ortho and para positions. In the case of 2-amino-6-methylpyridine, the 5-position is electronically activated and sterically accessible, leading to regioselective nitration.[2]

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, cautiously add 20 mL of concentrated sulfuric acid.

  • While maintaining the temperature between 0-5 °C, slowly add 10.8 g (0.1 mol) of 2-amino-6-methylpyridine in small portions. Stir until all the solid has dissolved.

  • Prepare the nitrating mixture by carefully adding 7.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the aminopyridine, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Heat the reaction mixture to 50 °C and maintain this temperature for 3 hours. Monitor the reaction progress by TLC (Ethyl Acetate/Hexane 1:1).

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 200 g of crushed ice in a large beaker with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is approximately 7-8. A yellow precipitate will form.

  • Collect the yellow solid by vacuum filtration, wash it thoroughly with cold deionized water (3 x 50 mL), and dry it under vacuum to yield 2-amino-6-methyl-5-nitropyridine.

Step 2: Synthesis of 2,5-Diamino-6-methylpyridine

Rationale: The nitro group introduced in the previous step is a versatile functional group that can be readily reduced to a primary amine. This reduction is a crucial step to install the second amino group required for the subsequent diazotization. Tin(II) chloride in concentrated hydrochloric acid is a classic and effective method for the reduction of aromatic nitro groups, particularly in the presence of other functional groups like amines.[3]

Procedure:

  • In a 500 mL round-bottom flask, suspend 15.3 g (0.1 mol) of 2-amino-6-methyl-5-nitropyridine in 150 mL of concentrated hydrochloric acid.

  • To this stirred suspension, add a solution of 56.4 g (0.25 mol) of tin(II) chloride dihydrate in 50 mL of concentrated hydrochloric acid in portions, keeping the temperature below 50 °C with an ice bath if necessary.

  • After the addition, heat the mixture to reflux for 2 hours. The yellow suspension should dissolve to form a clear solution.

  • Cool the reaction mixture to 0 °C in an ice bath and basify by the slow and careful addition of 50% aqueous sodium hydroxide solution until the pH is >10. A dense white precipitate of tin hydroxides will form.

  • Extract the product from the aqueous mixture with ethyl acetate (4 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain 2,5-diamino-6-methylpyridine as a solid. This product is often used in the next step without further purification due to its sensitivity to air oxidation.

Step 3: Synthesis of 5-Methoxy-6-methylpyridin-2-amine

This step is a two-part process involving the selective diazotization of the 5-amino group, followed by conversion to a hydroxyl group and subsequent methylation.

Rationale: The two amino groups on the diamine intermediate have different reactivities. The 2-amino group is part of an amidine-like system, making it less basic and nucleophilic than the 5-amino group. Therefore, under controlled acidic conditions, the 5-amino group can be selectively diazotized.[4] The resulting diazonium salt is unstable and can be hydrolyzed in situ by warming the aqueous acidic solution to yield the corresponding 5-hydroxypyridine.[5]

Procedure:

  • In a 500 mL beaker, dissolve 12.3 g (0.1 mol) of 2,5-diamino-6-methylpyridine in a mixture of 100 mL of deionized water and 15 mL of concentrated sulfuric acid, cooling in an ice bath to maintain a temperature of 0-5 °C.

  • In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the stirred solution of the diamine, keeping the temperature strictly between 0-5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Remove the ice bath and slowly heat the reaction mixture to 60-70 °C. Nitrogen gas will evolve. Maintain this temperature until gas evolution ceases (approximately 1-2 hours).

  • Cool the solution to room temperature and neutralize it to pH 7 with a saturated aqueous solution of sodium bicarbonate.

  • The product, 2-amino-5-hydroxy-6-methylpyridine, may precipitate. If not, extract the aqueous solution with ethyl acetate (4 x 100 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Rationale: The final step is the methylation of the hydroxyl group of 2-amino-5-hydroxy-6-methylpyridine. O-methylation of hydroxypyridines can be achieved using various methylating agents. Dimethyl sulfate in the presence of a mild base like potassium carbonate is an effective and common method for this transformation.[6] The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide that readily reacts with the electrophilic dimethyl sulfate.

Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude 2-amino-5-hydroxy-6-methylpyridine (approximately 0.1 mol) in 100 mL of acetone.

  • Add 20.7 g (0.15 mol) of anhydrous potassium carbonate to the solution.

  • With vigorous stirring, add 13.9 g (10.5 mL, 0.11 mol) of dimethyl sulfate dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in 100 mL of dichloromethane and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford pure 5-methoxy-6-methylpyridin-2-amine.

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The ¹H NMR spectrum of the final product is expected to show characteristic signals for the methoxy group (singlet, ~3.8 ppm), the methyl group (singlet, ~2.4 ppm), the aromatic protons, and the amine protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₇H₁₀N₂O, MW: 138.17 g/mol ).[7]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine and C-O stretch of the methoxy group.

Safety Precautions

This synthesis involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

SubstanceHazardsHandling Precautions
2-Amino-6-methylpyridine Toxic if swallowed, fatal in contact with skin, causes skin and serious eye irritation, may cause respiratory irritation.[8][9][10][11]Wear gloves, lab coat, and safety goggles. Avoid inhalation of dust. Handle in a fume hood.
Concentrated Acids (H₂SO₄, HNO₃, HCl) Corrosive, causes severe skin burns and eye damage. Oxidizing (HNO₃).Handle with extreme care. Wear acid-resistant gloves, lab coat, and face shield. Add acid to water, never the reverse.
2-Amino-6-methyl-5-nitropyridine Potentially explosive, toxic. Handle as a sensitive compound.[12]Avoid shock, friction, and heat. Use non-metallic spatulas. Keep wet if possible.
Tin(II) Chloride Harmful if swallowed, causes skin and eye irritation.Wear gloves and safety goggles. Avoid creating dust.
Sodium Nitrite Oxidizer, toxic if swallowed, harmful to aquatic life.Keep away from combustible materials. Wear gloves and safety goggles.
Diazonium Salts (in situ) Potentially explosive, especially when dry.NEVER isolate the diazonium salt. Keep the reaction mixture cold (0-5 °C) at all times during its formation.
Dimethyl Sulfate EXTREMELY TOXIC AND CARCINOGENIC. Readily absorbed through the skin. Causes severe burns.Handle only in a well-maintained fume hood with appropriate, heavy-duty gloves. Have an ammonia solution available to neutralize spills.

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. For dimethyl sulfate exposure, after washing with water, wash the affected area with a 10% ammonia solution.

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If conscious, rinse mouth with water. Seek immediate medical attention.

References

  • Synthesis of 2-amino-5-fluoropyridine. (2025). ResearchGate. Retrieved from [Link]

  • Study on the Process of Preparation of 2-Amino-5-Fluoropyridine. (n.d.).
  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (n.d.).
  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.). Google Patents.
  • Process for the preparation of 2-amino-5-methyl-pyridine. (n.d.). Google Patents.
  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (2013).
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. (2019). ResearchGate. Retrieved from [Link]

  • 2-Amino-6-methylpyridine Safety D
  • 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • 2-Amino-6-methylpyridine. (n.d.). PubChem. Retrieved from [Link]

  • SAFETY DATA SHEET - 2-Amino-6-methylpyridine. (2024). Fisher Scientific.
  • 2-Methoxy-5-amino-6-methylpyridine. (n.d.). Pipzine Chemicals.
  • SAFETY DATA SHEET - 2-amino-6-methylpyridine. (2025). Sigma-Aldrich.
  • Diazonium compound. (n.d.). Wikipedia. Retrieved from [Link]

  • A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. (2016). PMC - NIH.
  • Methylation of Hydroxypyridines. (1999). Taylor & Francis Online.
  • Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH... (n.d.).
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC - NIH.
  • SAFETY DATA SHEET - 2-Amino-4-methyl-3-nitropyridine. (2024). TCI Chemicals.
  • Effect of Methylation on 2-Hydroxypyridine in Ground State: Theoretical Study. (n.d.). SciSpace.
  • Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. (2016). World Journal of Experimental Biosciences.
  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (n.d.).
  • Rapid Amination of Methoxy Pyridines with Aliphatic Amines. (n.d.).
  • Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrog
  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
  • Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. (n.d.). Benchchem.
  • Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. (n.d.). Chemical Science (RSC Publishing).
  • 2-AMINO-5-NITROPYRIDINE SDS, 67476-67-9 Safety D
  • Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. (n.d.). RSC Publishing.
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (n.d.). Bioorganic & Medicinal Chemistry Letters.
  • Methylation of pyridines. (n.d.). Google Patents.
  • Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2019). Journal of Chemical Technology and Metallurgy.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
  • Reactions of N-heteroaromatic bases with nitrous acid. Part 4. Kinetics of the diazotisation of 2- and 4-aminopyridine 1-oxide. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.).

Sources

Application Note: Scalable Synthesis of 5-Methoxy-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxy-6-methylpyridin-2-amine (CAS 52334-83-5) is a critical heterocyclic building block, widely utilized in the development of kinase inhibitors and CNS-active agents.[1] Its structural motif—a 2-aminopyridine core with specific 5,6-substitution—provides a unique electronic profile and hydrogen-bonding capability essential for ligand-protein interactions.[1]

This application note outlines a high-fidelity synthesis strategy starting from the commodity chemical 2-amino-6-methylpyridine . While direct functionalization is possible, this guide recommends a Regioselective Iodination followed by Copper-Catalyzed Methoxylation .[1] Two distinct workflows are presented: a Direct Route for rapid scale-up and a Protected Route for high-purity pharmaceutical applications requiring strict impurity control.[1]

Strategic Route Analysis

The synthesis hinges on the orthogonal functionalization of the pyridine ring. The 2-amino group is a strong ortho/para director, activating the 3 and 5 positions.[1] The 6-methyl group sterically hinders the 5-position slightly but reinforces the electronic activation.[1]

Synthesis Pathway Diagram

The following Graphviz diagram illustrates the logical flow of the synthesis, comparing the Direct and Protected routes.

SynthesisPath cluster_legend Route Comparison SM Starting Material 2-Amino-6-methylpyridine (CAS 1824-81-3) Inter Intermediate 1 2-Amino-5-iodo-6-methylpyridine (CAS 75073-11-9) SM->Inter Iodination (I2, H2O2, H2O) Prot1 Protected Intermediate 2-(2,5-dimethylpyrrol-1-yl)- 5-iodo-6-methylpyridine Inter->Prot1 Paal-Knorr Protection (2,5-Hexanedione) Target Target Product 5-Methoxy-6-methylpyridin-2-amine (CAS 52334-83-5) Inter->Target Direct Methoxylation (NaOMe, Cu, 120°C) [Industrial Route] Prot2 Methoxylated Adduct 2-(2,5-dimethylpyrrol-1-yl)- 5-methoxy-6-methylpyridine Prot1->Prot2 Cu-Catalyzed Methoxylation (NaOMe, CuI) Prot2->Target Deprotection (NH2OH·HCl) Red Path: High Purity (Pharma) Red Path: High Purity (Pharma) Dashed Path: High Throughput (Industrial) Dashed Path: High Throughput (Industrial) Red Path: High Purity (Pharma)->Dashed Path: High Throughput (Industrial)

Caption: Comparative synthetic pathways. The Red path (Protected) is recommended for GMP/GLP applications to minimize N-methylation byproducts.[1]

Starting Material Profile

The success of this protocol depends on the quality of the starting material.

PropertySpecificationCriticality
Compound Name 2-Amino-6-methylpyridine Primary Precursor
CAS Number 1824-81-3Verification ID
Synonyms 2-Amino-6-picoline; 6-Methyl-2-pyridinamine-
Purity Requirement ≥ 98.0% (GC)Critical: Isomers (3-methyl, 4-methyl) are difficult to remove downstream.[1][2]
Water Content < 0.5%High water content affects iodination stoichiometry.
Appearance White to pale yellow crystalsDarkening indicates oxidation; recrystallize from EtOH if necessary.

Detailed Experimental Protocols

Stage 1: Regioselective Iodination (Green Chemistry Approach)

This step utilizes an aqueous oxidative iodination, avoiding chlorinated solvents and achieving high atom economy.[1]

  • Objective: Synthesize 2-Amino-5-iodo-6-methylpyridine.

  • Mechanism: Electrophilic aromatic substitution activated by the amino group. The 5-position is favored over the 3-position due to steric directing by the 6-methyl group and electronic reinforcement.[1]

Reagents:

  • 2-Amino-6-methylpyridine (1.0 eq)[1][2]

  • Iodine (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) (0.55 eq)
    
  • Hydrogen Peroxide (30% aq) (0.6 eq)[1]

  • Sulfuric Acid (catalytic) or Acetic Acid[1]

  • Solvent: Water[1][3][4]

Protocol:

  • Dissolution: In a round-bottom flask equipped with a mechanical stirrer, suspend 2-Amino-6-methylpyridine (10.8 g, 100 mmol) in water (100 mL). Add conc.

    
     (0.5 mL) to aid solubility.
    
  • Iodine Addition: Heat the mixture to 50°C. Add Iodine (14.0 g, 55 mmol) portion-wise over 30 minutes. The mixture will turn dark brown.

  • Oxidation: Add Hydrogen Peroxide (30%, 6.8 g, 60 mmol) dropwise over 1 hour. Maintain temperature between 50-60°C. Caution: Exothermic reaction.[1]

    • Note:

      
       re-oxidizes the iodide byproduct back to iodine, driving the atom economy to nearly 100% regarding iodine usage.
      
  • Completion: Stir at 60°C for an additional 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][5][6][7][8] The starting material should be consumed (<1%).

  • Workup: Cool the suspension to 10°C. The product usually precipitates as a solid.

  • Quench: Add saturated sodium thiosulfate solution (20 mL) to quench unreacted iodine (color change from brown to yellow/white).

  • Isolation: Neutralize with saturated

    
     to pH 8. Filter the solid.[3][9]
    
  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Yield: ~85-90%[1]

    • Product: 2-Amino-5-iodo-6-methylpyridine (Off-white solid).[1][2]

Stage 2: Methoxylation (The Divergent Step)
Option A: Direct Methoxylation (Industrial/Scale-up)

Best for cost-efficiency when minor N-methyl impurities are acceptable or separable.[1]

Protocol:

  • Charge: In a pressure vessel (autoclave), combine 2-Amino-5-iodo-6-methylpyridine (23.4 g, 100 mmol), Sodium Methoxide (30% in MeOH, 54 g, 300 mmol), and Copper Powder (0.64 g, 10 mmol, 10 mol%).

  • Reaction: Seal and heat to 120-130°C for 12-16 hours.

    • Mechanism:[1][3][6][9][10][11] Ullmann-type coupling.[1] The amino group can coordinate with Cu, facilitating the displacement of Iodide.

  • Workup: Cool to room temperature. Filter through Celite to remove Copper.

  • Concentration: Remove Methanol under reduced pressure.

  • Extraction: Dissolve residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Flash chromatography (DCM/MeOH 95:5).

    • Yield: ~60-70%[1]

Option B: Protected Route (Recommended for Pharma)

Ensures high fidelity by preventing side-reactions on the primary amine.[1]

Step 1: Protection (Paal-Knorr) [1]

  • Reflux 2-Amino-5-iodo-6-methylpyridine (100 mmol) with 2,5-hexanedione (110 mmol) and catalytic p-TsOH in Toluene with a Dean-Stark trap for 4 hours.

  • Isolate the 2-(2,5-dimethylpyrrol-1-yl)-5-iodo-6-methylpyridine by concentration and filtration.[1] (Yield >90%).

Step 2: Methoxylation

  • React the protected intermediate with NaOMe (2.0 eq) and CuI (10 mol%) in DMF or MeOH at 110°C.

  • The absence of the free N-H proton prevents side reactions.

  • Isolate 2-(2,5-dimethylpyrrol-1-yl)-5-methoxy-6-methylpyridine .

Step 3: Deprotection

  • Reflux the methoxylated intermediate with Hydroxylamine Hydrochloride (

    
    ) (5.0 eq) in Ethanol/Water for 6-8 hours.
    
  • Adjust pH to 9 with NaOH. Extract with DCM.

  • Yield: ~75% (over 3 steps).

  • Purity: >99% (HPLC).

Quality Control & Validation

TestAcceptance CriterionMethod Note
HPLC Purity > 98.5%C18 Column, ACN/Water (0.1% TFA) gradient.[1]
1H NMR Consistent with structureCharacteristic methoxy singlet (~3.8 ppm) and methyl singlet (~2.4 ppm).[1]
LC-MS [M+H]+ = 139.09Confirm mass of C7H10N2O.[1]
Appearance White to crystalline solidYellowing indicates amine oxidation.

Safety & Handling

  • Iodine: Corrosive and volatile. Weigh in a fume hood.

  • Sodium Methoxide: Moisture sensitive and corrosive.

  • Pressure Reactions: Ensure autoclaves are rated for the vapor pressure of Methanol at 130°C (~10 bar).

  • Copper Waste: Dispose of copper residues as hazardous heavy metal waste.

References

  • Synthesis of 2-Amino-5-iodopyridine (Analogous Protocol)

    • Source: PrepChem. "Synthesis of 2-amino-5-iodopyridine."
    • URL:[Link]

  • Copper-Catalyzed Methoxylation of Halopyridines

    • Source: ChemicalBook, "General procedure for the synthesis of 2-chloro-5-iodo-6-methylpyridine" (Contextual reference for reactivity).[1]

  • Protected Route (Pyrrole Strategy)

    • Source: ResearchGate, "Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation" (Describes the Paal-Knorr protection/deprotection sequence for this exact scaffold).[1]

    • URL:[Link]

  • Target Compound Data (5-Methoxy-6-methylpyridin-2-amine)

    • Source: PubChem CID 12217345 (Isomer check) / Pipzine Chemicals.[1]

    • URL:[Link][1]

Sources

Application Note: Scalable Synthesis of 5-Methoxy-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable two-step protocol for the synthesis of 5-Methoxy-6-methylpyridin-2-amine (CAS: N/A for specific isomer, derivative of CAS 1603-41-4).[1] This scaffold is a critical pharmacophore in kinase inhibitors and GPCR ligands, often serving as a bioisostere for substituted anilines or pyrimidines.

The method utilizes commercially available 2-amino-6-methylpyridine as the starting material.[1] The synthetic strategy prioritizes regioselectivity and operational simplicity, avoiding the use of hazardous liquid bromine or expensive palladium catalysts in favor of a copper-mediated etherification.

Key Advantages of This Protocol:
  • Regiocontrol: Optimized bromination conditions favor the 5-position (para to the amino group) over the 3-position or benzylic methyl group.[1]

  • Cost-Efficiency: Uses copper(I) iodide for C–O bond formation instead of Pd/ligand systems.[1]

  • Scalability: Workflows are designed for gram-to-multigram scale with standard laboratory equipment.[1]

Retrosynthetic Analysis & Strategy

The target molecule, 5-Methoxy-6-methylpyridin-2-amine (3) , is disconnected via a C–O bond disconnection to the corresponding bromide, 2-amino-5-bromo-6-methylpyridine (2) .[1] This intermediate is accessed via electrophilic aromatic substitution (EAS) of 2-amino-6-methylpyridine (1) .[1]

Synthetic Pathway[1][2][3][4][5][6]
  • Step 1: Regioselective Bromination. The amino group at C2 strongly activates the ring.[2] The C5 position is para to the amino group and ortho to the methyl group. While the C3 position is also activated (ortho to amino), the C5 position is electronically favored for EAS, provided radical conditions (which would brominate the methyl group) are suppressed.

  • Step 2: Copper-Catalyzed Methoxylation. A modified Ullmann-type coupling replaces the bromide with a methoxy group using sodium methoxide and a copper catalyst.[1]

Retrosynthesis Target 5-Methoxy-6-methylpyridin-2-amine (Target) Intermediate 2-Amino-5-bromo-6-methylpyridine (Intermediate) Target->Intermediate C-O Coupling (CuI, NaOMe) SM 2-Amino-6-methylpyridine (Starting Material) Intermediate->SM Electrophilic Bromination (NBS, MeCN)

Figure 1: Retrosynthetic logic flow from target to commercial starting material.[1]

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-6-methylpyridine[1][7][8]

Objective: Introduce a bromine atom at the 5-position with high regioselectivity.

Reagents:

  • 2-Amino-6-methylpyridine (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Acetonitrile (MeCN) (10 mL/g of substrate)[1]

  • Note: Use freshly recrystallized NBS to minimize radical side-reactions.[1]

Protocol:

  • Dissolution: Charge a round-bottom flask with 2-amino-6-methylpyridine and Acetonitrile . Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5°C using an ice/water bath. Critical: Low temperature suppresses radical bromination of the methyl group.

  • Addition: Dissolve NBS in a minimal amount of acetonitrile and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1] The product should appear as a less polar spot compared to the starting material.

  • Quench & Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most acetonitrile.

    • Dilute the residue with water and extract with Ethyl Acetate (3x).[1]

    • Wash the combined organics with saturated NaHCO₃ (to remove succinimide/acid traces) and brine.[1]

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-30% EtOAc in Hexanes) if necessary.

Expected Yield: 75–85% Data Check:

  • ¹H NMR (DMSO-d₆): Look for a singlet aromatic proton at ~7.5 ppm (C4-H) and loss of the C5-H signal.[1] The methyl singlet should remain intact at ~2.3 ppm.

Step 2: Synthesis of 5-Methoxy-6-methylpyridin-2-amine[1][8]

Objective: Convert the aryl bromide to an aryl ether.

Reagents:

  • 2-Amino-5-bromo-6-methylpyridine (1.0 eq)[1]

  • Sodium Methoxide (NaOMe) (25% wt in MeOH, 4.0 eq)[1]

  • Copper(I) Iodide (CuI) (0.1 eq / 10 mol%)[1]

  • DMF (Dimethylformamide) (5 mL/g) or pure Methanol (in sealed vessel)

Protocol:

  • Setup: In a pressure tube or autoclave vessel, dissolve the bromide intermediate in DMF (or MeOH).

  • Catalyst Addition: Add CuI and the NaOMe solution.

    • Expert Tip: If using DMF, strip the methanol from the NaOMe solution first or use solid NaOMe to allow higher reaction temperatures at ambient pressure, though a sealed vessel with MeOH is cleaner.

  • Heating: Seal the vessel and heat to 110–120°C for 12–16 hours.

    • Mechanism:[1][2] This proceeds via a modified Ullmann ether synthesis.[1] The high temperature is required to overcome the deactivation of the electron-rich pyridine ring toward nucleophilic attack.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with MeOH.

    • Concentrate the filtrate.

    • Dilute with water and extract with CH₂Cl₂ (Dichloromethane).[1] Note: The product is moderately polar; ensure thorough extraction.

  • Purification: Purify via silica gel chromatography (Gradient: 20% to 60% EtOAc in Hexanes).

Expected Yield: 60–70%[1]

Analytical Data Summary

CompoundMolecular WeightKey ¹H NMR Features (Expected)MS (ESI+)
Start: 2-Amino-6-methylpyridine 108.14δ 6.3 (d), 6.5 (d), 7.3 (t), 2.3 (s)[M+H]⁺ 109.1
Inter: 2-Amino-5-bromo-6-methylpyridine 201.04δ 7.45 (d, 1H, Ar-H), 6.25 (d, 1H, Ar-H), 2.40 (s, 3H)[M+H]⁺ 201/203
Prod: 5-Methoxy-6-methylpyridin-2-amine 138.17δ 7.05 (d, 1H), 6.30 (d, 1H), 3.75 (s, 3H, OMe), 2.35 (s, 3H)[M+H]⁺ 139.2

Process Workflow Diagram

Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Methoxylation S1_Mix Dissolve SM in MeCN Cool to 0°C S1_Rxn Add NBS dropwise Stir 4h @ RT S1_Mix->S1_Rxn S1_Work Aq. Workup (EtOAc/NaHCO3) S1_Rxn->S1_Work S2_Mix Dissolve Bromide in DMF/MeOH Add NaOMe + CuI S1_Work->S2_Mix Intermediate Isolated S2_Rxn Heat to 120°C (Sealed) 12-16 hours S2_Mix->S2_Rxn S2_Pur Celite Filter -> Extraction Column Chromatography S2_Rxn->S2_Pur End 5-Methoxy-6-methylpyridin-2-amine S2_Pur->End Start 2-Amino-6-methylpyridine Start->S1_Mix

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Expert Tips

  • Regioselectivity Issues (Step 1):

    • Symptom:[1][3][4][5] Formation of 2-amino-3-bromo-6-methylpyridine or dibromo species.[1][6][3]

    • Solution: Ensure strictly stoichiometric NBS (1.0 eq) is used. Do not exceed 0°C during addition.[1] If 3-bromo isomer forms, it can often be separated by chromatography as it is slightly less polar.[1]

  • Incomplete Conversion (Step 2):

    • Symptom:[1][3][4][5] Starting bromide remains after 16h.[1]

    • Solution: The reaction is sensitive to moisture. Use anhydrous DMF/MeOH.[1] Increase catalyst loading to 20 mol% CuI or add a ligand like N,N'-dimethylethylenediamine (DMEDA) to accelerate the coupling.[1]

  • Color Removal:

    • Pyridine amines often oxidize to colored species upon storage.[1] Store the final product under nitrogen in the dark. If the product is brown/black, treat the organic solution with activated charcoal before final evaporation.

References

  • BenchChem. (n.d.).[1] Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide. Retrieved from (General procedure adapted for 6-methyl analog).[1]

  • ChemicalBook. (n.d.).[1] 2-Amino-5-methylpyridine NMR and Synthesis Data. Retrieved from .[1]

  • PrepChem. (n.d.).[1] Synthesis of 2-amino-5-methoxy pyridine. Retrieved from .[1]

  • ResearchGate. (2014).[1] Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Retrieved from .

  • Sigma-Aldrich. (n.d.).[1] 2-Amino-5-methylpyridine Product Specification. Retrieved from .[1]

Sources

Using 5-Methoxy-6-methylpyridin-2-amine in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Methoxy-6-methylpyridin-2-amine in Drug Discovery

Abstract

This guide details the strategic application of 5-Methoxy-6-methylpyridin-2-amine (CAS: 52334-83-5) as a high-value pharmacophore fragment in modern drug discovery.[1] Unlike generic pyridine building blocks, this specific substitution pattern—combining an electron-donating methoxy group at C5 with a sterically demanding methyl group at C6—offers unique advantages in optimizing kinase inhibitors and BACE1 inhibitors . This note provides rationales for its use, detailed synthetic protocols for its incorporation into fused heterocycles, and quality control standards.

Chemical Profile & Strategic Rationale

Warning - Identity Verification: Do not confuse this compound with Ethyl 2-aminonicotinate (CAS 13362-26-0).[1] The correct CAS for 5-Methoxy-6-methylpyridin-2-amine is 52334-83-5 .[1][2]

PropertySpecification
Chemical Name 5-Methoxy-6-methylpyridin-2-amine
CAS Number 52334-83-5
Formula C₇H₁₀N₂O
MW 138.17 g/mol
Appearance Off-white to pale yellow solid
pKa (Calc) ~6.8 (Pyridine N), ~3.5 (Aniline N - conjugated)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
The "Magic" of the 5,6-Substitution Pattern

In medicinal chemistry, "naked" pyridines are often metabolic liabilities. This fragment is engineered to solve specific SAR (Structure-Activity Relationship) problems:

  • Metabolic Blocking (C6-Methyl): The C6 position of 2-aminopyridines is a "hotspot" for oxidative metabolism (via Aldehyde Oxidase).[1] The C6-methyl group sterically blocks this attack, significantly extending half-life (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ).
    
  • Electronic Tuning (C5-Methoxy): The methoxy group is a strong electron donor (+M effect).[1] It increases the electron density of the pyridine ring, making the N1 nitrogen more basic and a better hydrogen bond acceptor in the kinase hinge region.

  • Selectivity Filter: In BACE1 inhibitors, the 5-methoxy group often occupies the S3 sub-pocket, providing critical selectivity against the homologous enzyme BACE2.

Application Workflow: Synthesis of Fused Heterocycles

The primary utility of this fragment is as a precursor for Imidazo[1,2-a]pyridines , a "privileged scaffold" in drugs like Zolpidem and various kinase inhibitors.

Visual Workflow (Graphviz)

G Start 5-Methoxy-6-methyl pyridin-2-amine (CAS 52334-83-5) Inter Intermediate N-Alkylated Species Start->Inter Nucleophilic Attack (N1) Reagent α-Halo Carbonyl (e.g., Chloroacetaldehyde) Reagent->Inter Product Imidazo[1,2-a]pyridine Scaffold Inter->Product Cyclization & Dehydration (H+ / Heat) Target Drug Candidate (BACE1 / Kinase Inhibitor) Product->Target SAR Optimization

Figure 1: Synthetic workflow for converting the pyridine fragment into a bioactive fused heterocycle.

Experimental Protocols

Protocol A: Synthesis of 6-Methoxy-5-methylimidazo[1,2-a]pyridine

Context: This reaction builds the core scaffold used in Shionogi BACE1 inhibitors.[1]

Reagents:

  • 5-Methoxy-6-methylpyridin-2-amine (1.0 eq)[1]

  • Chloroacetaldehyde (40% aq. solution, 1.5 eq)

  • Sodium Bicarbonate (NaHCO₃)[1]

  • Solvent: Ethanol (EtOH)[1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-Methoxy-6-methylpyridin-2-amine (5.0 g, 36 mmol) in Ethanol (100 mL).

  • Addition: Add Chloroacetaldehyde (40% aq., 7.1 mL, 43 mmol) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (80°C) and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the starting material (M+H = 139) and formation of the product (M+H = 163).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove Ethanol.

    • Neutralize the residue with saturated aqueous NaHCO₃ solution (pH ~8).

    • Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (SiO₂, Hexane/Ethyl Acetate gradient) to yield the target imidazopyridine.

Critical Control Point: The N1 nitrogen is the most nucleophilic site. If alkylation occurs at the exocyclic amine (N2) instead, you will get a byproduct. High temperature favors the thermodynamic product (the cyclized imidazopyridine).

Case Study: BACE1 Inhibitor Optimization

Background: BACE1 (Beta-site Amyloid precursor protein Cleaving Enzyme 1) is a prime target for Alzheimer's disease.[1][3][4] Early inhibitors failed due to lack of selectivity against BACE2 (causing depigmentation side effects).

The Solution: Researchers at Shionogi & Co. utilized the 5-methoxy-6-methylpyridin-2-amine fragment to construct fused pyridine analogues.[1]

  • Mechanism: The imidazo[1,2-a]pyridine core binds to the catalytic aspartates of BACE1.

  • Role of 5-OMe: It projects into the S3 pocket.[1] In BACE1, the "10s loop" is flexible and accommodates this group. In BACE2, the loop is more rigid/closed.[4] The methoxy group creates a steric clash with BACE2, improving selectivity by >50-fold [1, 2].

  • Role of 6-Me: It desolvates the hydrophobic pocket and prevents metabolism by aldehyde oxidase, a common clearance route for flat aromatic drugs.

SAR Logic Diagram (Graphviz)

SAR Center 5-Methoxy-6-methyl pyridin-2-amine Core OMe 5-Methoxy Group Center->OMe Me 6-Methyl Group Center->Me N_Amino 2-Amino Group Center->N_Amino Effect1 Selectivity: Clashes with BACE2 10s Loop OMe->Effect1 Induces Effect2 Metabolic Stability: Blocks Aldehyde Oxidase Me->Effect2 Provides Effect3 Cyclization Handle: Forms Imidazo Ring N_Amino->Effect3 Enables

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each substituent.[1]

Quality Control & Handling

To ensure reproducibility in library synthesis:

  • Purity Check: Commercial samples often contain the des-methyl impurity (5-methoxypyridin-2-amine).[1] Verify using ¹H NMR.

    • Diagnostic Signal: Look for the singlet at ~2.3 ppm (Ar-CH₃).[1]

  • Storage: Store at 2–8°C under argon. Aminopyridines can oxidize slowly to N-oxides or form colored diazo-species upon light exposure.[1]

  • Safety: Pyridines are potential skin irritants and sensitizers. Use standard PPE.[5]

References

  • Shionogi & Co., Ltd. (2016). Heterocyclic Compounds having BACE1 Inhibitory Activity. WO2016104434A1.

  • Oehlrich, D., et al. (2014). BACE1 Inhibitors: Current Status and Future Prospects. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[6] 5-Methoxy-6-methylpyridin-2-amine Product Data.

  • PubChem. (2025). Compound Summary: 5-Methoxy-6-methylpyridin-2-amine.[1][7] [1]

Sources

Application Notes and Protocols for the Utilization of 5-Methoxy-6-methylpyridin-2-amine as a Key Intermediate in the Synthesis of Novel Inducible Nitric Oxide Synthase (iNOS) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of iNOS Inhibition and the Promise of Pyridine-Based Scaffolds

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large, cytotoxic quantities of nitric oxide (NO) in response to pro-inflammatory stimuli.[1][2][3][4][5] While essential for host defense, the overexpression of iNOS is implicated in the pathophysiology of numerous chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[5] Consequently, the development of potent and selective iNOS inhibitors represents a significant therapeutic strategy.

The 2-aminopyridine scaffold has emerged as a crucial pharmacophore in the design of novel NOS inhibitors.[2] This structural motif serves as a bioisostere for the guanidinium group of L-arginine, the natural substrate for iNOS, allowing for critical interactions within the enzyme's active site.[6] Specifically, substitutions at the 6-position of the pyridine ring have been shown to be well-tolerated and offer a valuable vector for modulating inhibitor potency and selectivity.[1][3][4] This document provides a detailed guide on the application of 5-Methoxy-6-methylpyridin-2-amine , a key intermediate, in the synthesis of a new class of potential iNOS inhibitors.

Chemical Properties and Synthetic Overview

5-Methoxy-6-methylpyridin-2-amine is a versatile building block in medicinal chemistry.[7] Its synthesis can be achieved through multi-step reactions starting from a suitable pyridine derivative, involving the introduction of a methoxy group followed by an amination step.[7] The presence of the methoxy and methyl groups on the pyridine ring, in addition to the reactive amino group, provides multiple handles for synthetic diversification, enabling the exploration of a broad chemical space in the pursuit of novel iNOS inhibitors.

The following sections will detail a representative synthetic protocol for the elaboration of this intermediate into a potential iNOS inhibitor, discuss the rationale behind the experimental design, and provide context on the mechanism of action.

Synthetic Workflow: From Intermediate to Potential iNOS Inhibitor

The following is a generalized, yet detailed, protocol for the synthesis of a hypothetical iNOS inhibitor from 5-Methoxy-6-methylpyridin-2-amine. The proposed synthesis involves a palladium-catalyzed cross-coupling reaction, a common and powerful tool in the construction of complex molecules in medicinal chemistry.

synthetic_workflow cluster_start Starting Materials cluster_reaction Palladium-Catalyzed Cross-Coupling cluster_product Final Product cluster_purification Workup & Purification start1 5-Methoxy-6-methylpyridin-2-amine reaction Buchwald-Hartwig Amination start1->reaction start2 Aryl Halide (R-X) start2->reaction workup Aqueous Workup reaction->workup Reaction Quench product N-Aryl-5-methoxy-6-methylpyridin-2-amine (Potential iNOS Inhibitor) purification Column Chromatography workup->purification Crude Product purification->product Purified Product

Caption: Synthetic workflow for a potential iNOS inhibitor.

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of an N-Aryl-5-methoxy-6-methylpyridin-2-amine Derivative

This protocol describes the coupling of 5-Methoxy-6-methylpyridin-2-amine with a substituted aryl halide. The resulting N-aryl product represents a class of compounds with potential for iNOS inhibition.

Materials:

  • 5-Methoxy-6-methylpyridin-2-amine

  • Substituted Aryl Halide (e.g., 4-bromobenzonitrile)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Ethyl Acetate

  • Brine

  • Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • Reaction Setup: To a 20 mL sealed tube, add 5-Methoxy-6-methylpyridin-2-amine (1.0 equivalent), the aryl halide (1.0 equivalent), cesium carbonate (2.0 equivalents), tris(dibenzylideneacetone)dipalladium(0) (0.025 mol%), and Xantphos (0.1 mol%).

  • Inert Atmosphere: Evacuate the sealed tube and backfill with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a suitable concentration, e.g., 0.05 M with respect to the limiting reagent).

  • Reaction: Tightly cap the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with brine. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-5-methoxy-6-methylpyridin-2-amine.

Rationale for Experimental Choices:

  • Palladium Catalyst and Ligand: The combination of Pd₂(dba)₃ and Xantphos is a well-established catalytic system for Buchwald-Hartwig amination, known for its high efficiency and functional group tolerance.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in promoting the catalytic cycle.

  • Solvent: Anhydrous 1,4-dioxane is a common high-boiling point solvent for this type of cross-coupling reaction.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, necessitating the use of an inert atmosphere to prevent catalyst degradation.

Characterization and Data Presentation

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Standard Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Table 1: Representative Data for 2-Aminopyridine-Based iNOS Inhibitors

Compound ClassR-Group at 6-positionR'-Group at 5-positioniNOS IC₅₀ (nM)Reference
2-Amino-4-methylpyridineIsopropylH11[5]
2-Amino-4-methylpyridine2-fluoroethylH9[5]
2-Amino-4-methylpyridineMethoxyethylHInactive[1]
Hypothetical Product Methyl Methoxy To be determined N/A

Note: The inactivity of the methoxyethyl substituted analogue highlights the sensitivity of iNOS inhibitory activity to the nature and position of substituents. The biological activity of the proposed N-aryl-5-methoxy-6-methylpyridin-2-amine would need to be determined experimentally.

Mechanism of Action and Structure-Activity Relationship (SAR)

iNOS functions as a homodimer, converting L-arginine to L-citrulline and nitric oxide.[8] This process involves a complex electron transport chain utilizing several cofactors.[8]

iNOS_pathway cluster_enzyme iNOS Dimer cluster_substrate Substrate & Cofactors cluster_products Products cluster_inhibitor Inhibition iNOS iNOS (Inducible Nitric Oxide Synthase) L_Citrulline L-Citrulline iNOS->L_Citrulline NO Nitric Oxide (NO) iNOS->NO L_Arginine L-Arginine L_Arginine->iNOS NADPH NADPH NADPH->iNOS O2 O₂ O2->iNOS Inhibitor 5-Methoxy-6-methylpyridin-2-amine -derived Inhibitor Inhibitor->iNOS Competitive Inhibition

Caption: Simplified iNOS signaling and point of inhibition.

The 2-aminopyridine moiety of the inhibitor is designed to mimic the guanidinium group of L-arginine, allowing it to bind to the active site of iNOS and act as a competitive inhibitor.[6] The substituents on the pyridine ring and the N-aryl group play a crucial role in determining the potency and selectivity of the inhibitor by making additional contacts with amino acid residues in and around the active site.

The observation that a methoxy-substituted 2-amino-4-methylpyridine analogue was inactive suggests that electronic and steric factors introduced by the methoxy group can be detrimental to binding in some contexts.[1] However, the specific substitution pattern of 5-methoxy and 6-methyl in our intermediate, combined with further derivatization at the 2-amino position, may lead to a favorable interaction profile within the iNOS active site. This underscores the importance of empirical testing for each new analogue.

Conclusion

5-Methoxy-6-methylpyridin-2-amine is a valuable and versatile intermediate for the synthesis of novel iNOS inhibitors. The synthetic protocols and mechanistic insights provided in this application note are intended to guide researchers in the development of new therapeutic agents for inflammatory diseases. The exploration of derivatives of this intermediate, coupled with rigorous biological evaluation, holds significant promise for the discovery of potent and selective iNOS inhibitors.

References

  • Pipzine Chemicals. 2-Methoxy-5-amino-6-methylpyridine. [Link]

  • Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453. [Link]

  • PrepChem.com. Synthesis of 2-amino-6-methylpyridine. [Link]

  • MySkinRecipes. 5-Ethoxy-6-methylpyridin-2-amine. [Link]

  • Google Patents.
  • DIGIBUG Principal. New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer. [Link]

  • Li, H., et al. (2015). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. ACS Medicinal Chemistry Letters, 6(9), 973-978. [Link]

  • Zhou, D., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). Journal of Medicinal Chemistry, 52(8), 2443-2453. [Link]

  • The Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. [Link]

  • Chem-Impex. 5-Methoxy-2-methylpyridine. [Link]

  • Cinelli, M. A., et al. (2015). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal Research Reviews, 35(1), 148-189. [Link]

  • Sammakia, T., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 13(24), 6432-6435. [Link]

  • ResearchGate. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). [Link]

  • Stanford Synchrotron Radiation Lightsource. Structural Studies of Nitric Oxide Synthase Inhibitor Complexes: An Anchored Plasticity Approach for Selective Enzyme Inhibition. [Link]

  • eScholarship.org. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. [Link]

Sources

Precision N-Alkylation of 2-Aminopyridines: Overcoming Ambident Nucleophilicity

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Mechanistic Challenge (Expertise & Logic)

The N-alkylation of 2-aminopyridines is a deceptively simple transformation that frequently fails in the hands of the unprepared. The core scientific challenge lies in the ambident nucleophilicity of the substrate.

The Ambident Dilemma

2-Aminopyridine possesses two distinct nucleophilic nitrogen atoms:

  • The Exocyclic Amine (

    
    ):  The target for most medicinal chemistry applications (e.g., kinase inhibitors).
    
  • The Endocyclic Ring Nitrogen (

    
    ):  The site of higher electron density and basicity.
    

The Causality of Failure: Under neutral or weakly basic conditions, the


 (pKa ~6.8) is significantly more basic than the 

(pKa ~25-30). Consequently, direct alkylation with alkyl halides often results in ring alkylation (forming imino-pyridines) or mixtures of regioisomers. To achieve selective

-alkylation, one must invert this reactivity preference by altering the protonation state or the reaction pathway.
Mechanistic Decision Tree

The following logic flow dictates the experimental approach based on the desired outcome and available reagents.

G Start Target: N-Alkylated 2-Aminopyridine ReagentCheck Available Electrophile? Start->ReagentCheck Aldehyde Aldehyde/Ketone ReagentCheck->Aldehyde Reductive Pathway Halide Alkyl Halide ReagentCheck->Halide Substitution Pathway MethodB METHOD B: Reductive Amination (High Selectivity) Aldehyde->MethodB BaseCheck Base Selection Strategy Halide->BaseCheck WeakBase Weak Base (K2CO3/Cs2CO3) BaseCheck->WeakBase StrongBase Strong Base (NaH/LiHMDS) BaseCheck->StrongBase ResultEndo Risk: Endocyclic Alkylation (Iminopyridines) WeakBase->ResultEndo ResultExo METHOD A: Anionic Activation (Exocyclic Selectivity) StrongBase->ResultExo

Caption: Decision matrix for selective N-alkylation. Green nodes indicate preferred pathways for exocyclic selectivity.

Part 2: Detailed Experimental Protocols

Method A: Anionic Activation (Direct Alkylation)

Best for: Primary alkyl halides (Methyl iodide, Benzyl bromide). Mechanism:


 via Metallated Amide.
Concept:  By using a strong base (

), we fully deprotonate the exocyclic amine. The resulting hard anion is localized on the exocyclic nitrogen due to charge repulsion from the ring nitrogen lone pair, driving selective

attack.
Materials
  • Substrate: 2-Aminopyridine derivative (1.0 equiv)

  • Electrophile: Alkyl Halide (1.1 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Solvent: Anhydrous DMF or THF (0.1 M concentration)

  • Quench: Ammonium Chloride (sat. aq.)

Step-by-Step Protocol
  • Apparatus Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and argon balloon.

  • Base Preparation: Add NaH (1.2 equiv) to the flask.

    • Expert Tip: If the mineral oil interferes with downstream purification, wash NaH with dry hexanes (3x) under argon before adding solvent.

  • Solvation: Add anhydrous DMF. Cool the suspension to 0°C in an ice bath.

  • Deprotonation: Dissolve the 2-aminopyridine in a minimal amount of DMF and add dropwise to the NaH suspension.

    • Observation: Evolution of

      
       gas will occur. The solution often turns yellow/orange, indicating anion formation.
      
    • Time: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

  • Alkylation: Re-cool to 0°C. Add the Alkyl Halide (1.1 equiv) dropwise.

    • Critical Control: Do not dump the halide. Rapid addition causes local high concentration, leading to dialkylation (tertiary amine formation).

  • Reaction: Allow to warm to RT and stir. Monitor by TLC/LCMS.

    • Typical Time: 1–4 hours.

  • Workup: Cool to 0°C. Quench carefully with sat. ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    .[1] Dilute with EtOAc. Wash organic layer with 
    
    
    
    (3x) to remove DMF, then Brine (1x). Dry over
    
    
    .[1][2]
Method B: Reductive Amination (The "Gold Standard")

Best for: Secondary amines; avoiding over-alkylation; high functional group tolerance. Mechanism: Imine formation followed by in-situ hydride reduction. Concept: This method bypasses the ambident nucleophile issue entirely. The initial condensation forms an exocyclic imine (Schiff base), which is then selectively reduced.

Materials
  • Substrate: 2-Aminopyridine (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB,

    
    ) (1.5 – 2.0 equiv)
    
  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[3]

Step-by-Step Protocol
  • Imine Formation: In a dry vial, combine 2-aminopyridine and the aldehyde in DCE (0.2 M).

  • Activation: Add Acetic Acid (1.0 equiv).

    • Why? 2-aminopyridines are less nucleophilic than standard anilines. Acid catalysis is required to push the equilibrium toward the imine.

  • Mixing: Stir at RT for 30–60 minutes.

    • Checkpoint: In difficult cases (ketones), adding molecular sieves (4Å) helps drive water removal.

  • Reduction: Add

    
     in one portion.
    
    • Note: STAB is milder than

      
       and will not reduce the aldehyde/ketone competitively, preventing side-product alcohol formation.[4]
      
  • Reaction: Stir at RT for 2–16 hours.

  • Workup: Quench with sat. ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     (basic workup is essential to break boron-amine complexes). Extract with DCM.
    

Part 3: Data & Validation (Self-Validating Systems)

Troubleshooting & Optimization Table
VariableConditionOutcome / ObservationCorrective Action
Base Strength

/ Acetone
Endo-Alkylation (Ring N). Product is often a solid salt.Switch to Method A (NaH) to force anionic species.
Stoichiometry >1.5 equiv HalideDialkylation (Tertiary amine).Syringe pump addition of halide; Use Method B.
Solvent Protic (MeOH/EtOH)Solvolysis of halide; Slow reaction.Use Aprotic Polar (DMF, DMSO) for Method A.
Substrate Electron Deficient RingSluggish Reaction .Heat to 60°C; Add catalytic KI (Finkelstein condition).
Analytical Validation: Proving Regioselectivity

You cannot rely solely on LCMS (isomers have identical Mass/Charge). You must use NMR.

1. Proton NMR (


 NMR): 
  • Exocyclic Product: Retains the NH signal (often broad singlet, 4.0–6.0 ppm). Integration = 1H.[5][6]

  • Endocyclic Product: Loss of aromaticity pattern. Distinct downfield shift of ring protons due to positive charge character (pyridinium-like).

2. HMBC (Heteronuclear Multiple Bond Correlation) - The Definitive Test: This 2D experiment correlates protons to carbons separated by 2-3 bonds.

  • Scenario: You alkylated with a Methyl group (

    
    ).
    
  • Exocyclic Evidence: The

    
     protons will show a correlation to the C2  carbon of the pyridine ring (3-bond coupling).
    
  • Endocyclic Evidence: The

    
     protons will show correlations to C2 and C6  (if alkylated at N1). However, the key differentiator is the chemical shift of the C2 carbon itself, which shifts significantly upfield in the imine form.
    

References

  • BenchChem. Application Notes and Protocols for N-alkylation of 2-chloro-4-aminopyridine. (Accessed 2023).[7][8] Provides standard base-mediated protocols (NaH/K2CO3) and workup procedures.

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][3][9] Journal of Organic Chemistry, 1996, 61, 3849–3862.[3] The foundational text for Method B, establishing STAB as the reagent of choice for selective amination.

  • Organic Chemistry Portal. Sodium Triacetoxyborohydride in Reductive Amination. (Accessed 2023).[7][8] Summarizes compatibility with acid-sensitive groups and one-pot procedures.

  • National Institutes of Health (PMC). A mild, catalyst-free synthesis of 2-aminopyridines. (PMC3422393). Discusses regioselectivity challenges and alternative synthesis via pyridinium salts.

  • Common Organic Chemistry. Reductive Amination Conditions and Mechanisms. Detailed mechanistic breakdown of the iminium ion reduction preference over carbonyl reduction.

Sources

Application Note: Acylation Strategies for 5-Methoxy-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and medicinal chemists working with 5-Methoxy-6-methylpyridin-2-amine (CAS: 52334-83-5). It synthesizes specific chemical reactivity profiles with practical, high-yield synthetic workflows.

Target Molecule: 5-Methoxy-6-methylpyridin-2-amine (3-Methoxy-6-amino-2-picoline) CAS: 52334-83-5 | MW: 138.17 g/mol Application: Key intermediate for kinase inhibitors, GPCR ligands, and heterocyclic building blocks.

Introduction & Scaffold Analysis

The acylation of 5-Methoxy-6-methylpyridin-2-amine is a critical step in diversifying this scaffold for drug discovery. Unlike simple anilines, this heterocyclic amine presents a unique "ambident nucleophile" challenge due to the presence of both the exocyclic amine (


) and the endocyclic pyridine nitrogen (

).
Structural Reactivity Profile

Successful derivatization requires understanding three specific electronic and steric factors inherent to this molecule:

  • The "Ortho-Blocking" Effect (C6-Methyl): The methyl group at position 6 plays a crucial constructive role. In typical 2-aminopyridines, the ring nitrogen (

    
    ) is highly nucleophilic, often leading to competitive acylation at the ring nitrogen (forming unstable 
    
    
    
    -acylpyridinium salts) or bis-acylation. However, in this scaffold, the C6-Methyl group sterically hinders the ring nitrogen , significantly shifting selectivity toward the desired exocyclic amine.
  • Electronic Push (C5-Methoxy): The methoxy group at C5 is an electron-donating group (EDG). Through resonance, it increases the electron density of the pyridine ring. This enhances the nucleophilicity of the exocyclic amine compared to unsubstituted 2-aminopyridine, making it reactive enough for standard couplings but requiring care to avoid over-acylation (di-imide formation).

  • Solubility Profile: The molecule possesses a lipophilic backbone (Methyl/Methoxy) but a polar H-bond donor/acceptor motif. It is moderately soluble in DCM and highly soluble in polar aprotic solvents (DMF, DMSO, NMP).

Mechanistic Insight: The Acylation Pathway

To maximize yield, one must control the kinetic vs. thermodynamic product formation.

  • Kinetic Pathway: Attack by

    
     (Ring Nitrogen) 
    
    
    
    Unstable
    
    
    -acylpyridinium salt.
  • Thermodynamic Pathway: Attack by Exocyclic

    
    
    
    
    
    Stable Amide.

Optimization Strategy: Use a base that promotes deprotonation of the exocyclic amine or facilitates the rearrangement of any transient


-acylpyridinium species to the stable amide.
Pathway Visualization

AcylationMechanism Start 5-Methoxy-6-methyl pyridin-2-amine Intermediate_N_Ring Transient N-Ring Acylpyridinium Species (Kinetic Trap) Start->Intermediate_N_Ring Fast Attack (Ring N) Blocked by 6-Me Product_Amide Target 2-N-Amide (Thermodynamic Product) Start->Product_Amide Direct Attack (Exocyclic N) Favored by 6-Me Sterics Reagent Acylating Agent (R-COCl / Anhydride) Intermediate_N_Ring->Product_Amide Acyl Migration (Base/Heat) Bis_Product Bis-Imide (Over-reaction) Product_Amide->Bis_Product Excess Reagent High Temp

Caption: Mechanistic pathway showing how the 6-Methyl substituent suppresses the kinetic trap (Ring N attack), favoring direct amide formation.

Experimental Protocols

Protocol A: Standard Acylation (Acyl Chlorides)

Best for: Simple aliphatic or aromatic acyl chlorides. High throughput.

Reagents:

  • Substrate: 5-Methoxy-6-methylpyridin-2-amine (1.0 equiv)

  • Acyl Chloride: R-COCl (1.1 equiv)

  • Base: Pyridine (3.0 equiv) OR Triethylamine (

    
    ) (1.5 equiv) + DMAP (0.1 equiv)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 5-Methoxy-6-methylpyridin-2-amine  (1.0 equiv) in anhydrous DCM (0.2 M concentration).
    
  • Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine acts as both base and nucleophilic catalyst, preventing HCl accumulation which precipitates the amine salt.

  • Acylation: Cool the solution to 0°C. Add the Acyl Chloride (1.1 equiv) dropwise over 10 minutes.

    • Critical Check: If the solution turns intensely yellow/orange immediately, this is normal (formation of acylpyridinium complex).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

    • Target Mass:

      
      .
      
  • Workup: Quench with saturated

    
     solution. Extract with DCM (
    
    
    
    ). Wash combined organics with Brine. Dry over
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc). The product usually elutes in 20–50% EtOAc due to the polarity of the amide.

Protocol B: Carboxylic Acid Coupling (HATU Method)

Best for: Complex acids, chiral amino acids, or sensitive substrates where acid chlorides are unstable.

Reagents:

  • Substrate: 1.0 equiv

  • Carboxylic Acid: 1.2 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF (anhydrous)[1]

Step-by-Step:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.2 equiv) in DMF (0.2 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes at RT to form the active ester.

    • Why? Pre-activation minimizes the exposure of the nucleophilic pyridine amine to free HATU, reducing side reactions.

  • Addition: Add 5-Methoxy-6-methylpyridin-2-amine (1.0 equiv) in one portion.

  • Heating (Optional but Recommended): 2-aminopyridines are less nucleophilic than alkyl amines. If LCMS shows low conversion after 2 hours at RT, heat to 50°C for 4 hours.

  • Workup: Dilute with EtOAc. Wash extensively with water (

    
    ) and LiCl (5% aq) to remove DMF.
    
Protocol C: Difficult Substrates (Anhydrides & Heating)

Best for: Sterically hindered acyl groups or weak electrophiles.

Reagents:

  • Substrate: 1.0 equiv

  • Anhydride:

    
     (2.0 equiv)
    
  • Catalyst: DMAP (10 mol%)

  • Solvent: Toluene or 1,2-Dichloroethane (DCE)

Step-by-Step:

  • Dissolve amine, anhydride, and DMAP in Toluene.

  • Reflux (110°C) for 6–12 hours.

    • Mechanism:[2][3][4][5][6][7] The high temperature overcomes the steric barrier of the 6-methyl group if the incoming acyl group is bulky.

  • Workup: Cool to RT. If the product precipitates, filter and wash with cold ether. If soluble, evaporate solvent and recrystallize from EtOH/Water.

Data Summary & Troubleshooting

ParameterProtocol A (Acyl Chloride)Protocol B (HATU)Protocol C (Anhydride)
Typical Yield 85–95%70–85%60–80%
Reaction Time 2–4 Hours4–16 Hours6–12 Hours
Temp 0°C

RT
RT

50°C
Reflux
Major Impurity Bis-acylated imideUnreacted AmineHydrolyzed Acid
Selectivity High (due to 6-Me blocking)HighModerate
Troubleshooting Guide
  • Problem: Low conversion, starting material remains.

    • Cause: The 6-methyl group and 5-methoxy group might be creating a specific electronic deactivation or steric pocket that slows approach.

    • Solution: Switch to Protocol C or use a "Reverse Addition" method (add amine to excess acid chloride) to force kinetics. Add 0.5 equiv DMAP.

  • Problem: Formation of Bis-amide (Imide).

    • Cause: Excess acylating agent or too high temperature.

    • Solution: Use exactly 1.0–1.1 equiv of acylating agent. If bis-amide forms, treat the crude mixture with

      
       in MeOH at RT for 30 mins; this selectively cleaves the second acyl group (imide hydrolysis) while leaving the amide intact.
      

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 21946006 (5-Methoxy-6-methylpyridin-2-amine).
    • URL: [Link]

  • Synthetic Relevance (Patent Literature)

    • Heterocyclic Compounds and Use Thereof.[8][9] (WO2016104434A1). Describes the use of 5-methoxy-6-methylpyridin-2-amine in cyclization reactions, validating its stability and reactivity profile.

    • URL
  • General Acylation of 2-Aminopyridines

    • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. RSC Advances. (Context for synthesizing the precursor).
    • URL: [Link]

  • Amide Coupling Methodologies

    • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines. (Demonstrates acetylation of similar methoxy-amino-pyridines).
    • URL: [Link]

Sources

Precision Monitoring of Aminopyridine Synthesis: A TLC Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aminopyridines serve as critical pharmacophores in neuroactive drugs (e.g., Fampridine) and kinase inhibitors. However, their monitoring via Thin Layer Chromatography (TLC) is notoriously difficult due to the interaction between the basic pyridine nitrogen and acidic silanol groups on silica gel, resulting in severe tailing ("streaking") and poor resolution. This application note provides a field-tested protocol to overcome these artifacts, ensuring precise reaction monitoring through mobile phase engineering and specific visualization techniques.

The Challenge: The "Silanol Trap"

The fundamental challenge in chromatographing aminopyridines on standard silica gel (


) is the acid-base interaction. Silica surfaces possess slightly acidic silanol groups (

, pKa ~5-7). Aminopyridines, being basic, protonate upon contact with the stationary phase, forming immobile salts that "drag" behind the solvent front.

Consequences of unoptimized TLC:

  • Comet Tailing: Spots smear from the baseline, masking impurities.

  • False Baseline: Product remains trapped at

    
    .
    
  • Co-elution: Inability to distinguish between starting material and product due to broad peak shapes.

Core Protocol: Mobile Phase Engineering

To resolve aminopyridines, you must suppress the ionization of the pyridine nitrogen or mask the silanol activity.

The "Basified" Mobile Phase Strategy

Standard eluents (Hexane/EtOAc) are rarely sufficient. The addition of a volatile base is mandatory.

Table 1: Optimized Solvent Systems for Aminopyridines

Polarity NeedsBase ComponentSolvent System Composition (v/v)Application Context
Low Polarity Triethylamine (TEA)Hexane : EtOAc : TEA (70 : 29 : 1)Lipophilic intermediates (e.g., Boc-protected amines).
Medium Polarity Triethylamine (TEA)DCM : MeOH : TEA (95 : 4 : 1)Standard aminopyridines; "General Purpose" system.
High Polarity Ammonium Hydroxide (

)
DCM : MeOH :

(90 : 9 : 1)
Highly polar, water-soluble derivatives. Note: Use fresh.[1][2]
Challenging Acetic Acid*n-Butanol : Water : AcOH (4 : 1 : 1)For zwitterionic species or if basic conditions fail.

> Expert Insight: While counter-intuitive, adding TEA pre-saturates the silica's acidic sites, allowing the aminopyridine to elute as a free base with sharp resolution [1][2].

Visualization Protocols

Aminopyridines are often UV-active, but chemical staining provides confirmation of functional group transformation.

Workflow Visualization

Visualization_Strategy Start Developed TLC Plate UV Step 1: UV Visualization (254 nm) (Mark spots with pencil) Start->UV Decision Is the spot visible? UV->Decision Stain_Choice Step 2: Chemical Staining Decision->Stain_Choice Yes/No Ninhydrin Ninhydrin Stain (Primary Amines) Result: Blue/Purple Stain_Choice->Ninhydrin If -NH2 present Dragendorff Dragendorff's Reagent (Tertiary Amines/Pyridines) Result: Orange on Yellow Stain_Choice->Dragendorff Specific for Pyridine Ring Iodine Iodine Chamber (Universal/Unsaturated) Result: Brown/Yellow Stain_Choice->Iodine General Check

Caption: Hierarchical visualization strategy prioritizing non-destructive UV followed by functional-group specific stains.

Specific Staining Recipes[1][3][4][5]
  • Dragendorff’s Reagent (Specific):

    • Target: Pyridine nitrogen and tertiary amines.

    • Preparation: Mix 0.85g Bismuth Subnitrate (in 10mL AcOH/40mL H2O) with 8g KI (in 20mL H2O). Dilute 1:2:10 with AcOH/H2O before use.

    • Result: Distinct orange spots on a yellow background. High specificity for the pyridine core [3].

  • Ninhydrin (Functional):

    • Target: Primary exocyclic amines (e.g., 2-aminopyridine).

    • Result: Heat required.[1][3][4] Blue/Purple spots indicate free primary amines. Useful for monitoring deprotection steps.

Reaction Monitoring: The "Mini-Workup"

Directly spotting a reaction mixture (RM) containing high-boiling solvents (DMF, DMSO) or strong reagents (acids/bases) will distort the TLC.

Protocol: The Mini-Workup

  • Sampling: Take 20-50 µL of the reaction mixture.

  • Quench: Transfer to a small vial containing 0.5 mL EtOAc and 0.5 mL saturated

    
     (or water).
    
  • Mix: Shake vigorously to extract organic components and remove salts/DMF.

  • Spot: Use the top organic layer for TLC spotting.

Logical Workflow for Monitoring

Reaction_Monitoring Rxn Reaction Mixture (t = X hr) MiniWorkup Mini-Workup (EtOAc / NaHCO3) Rxn->MiniWorkup Remove DMF/Salts Spotting Spotting Strategy Lane 1: SM Lane 2: Co-spot Lane 3: RM MiniWorkup->Spotting Elution Elution (w/ 1% TEA) Spotting->Elution Analysis Analysis (Check for SM disappearance) Elution->Analysis

Caption: The "Mini-Workup" ensures salts and solvents do not interfere with the TLC separation.

Troubleshooting Guide

SymptomDiagnosisCorrective Action
All spots at baseline Solvent too non-polar or salt formation.Switch to DCM/MeOH (9:1) + 1%

. Ensure mini-workup was performed to remove mineral acids.
Streaking/Comet Tails Silanol interaction.[5][6]Add 1-2% Triethylamine (TEA) to the mobile phase. Pre-run the plate with eluent before spotting.[7]
"Ghost" Spots Decomposition on silica.Use 2D-TLC: Run plate, rotate 90°, run again. If spots appear off-diagonal, the compound is degrading on silica.
Dark background in UV Solvent absorption.Ensure plate is fully dried (blow dryer) to remove TEA/DCM before UV visualization.

References

  • Chemistry LibreTexts. "2.3B: Uses of TLC - Monitoring Reactions." LibreTexts Chemistry. [Link]

  • University of Illinois Urbana-Champaign. "TLC Staining Solutions." School of Chemical Sciences. [Link]

  • Washington State University. "Monitoring Reactions by TLC." WSU Chemistry Department. [Link]

Sources

Application Note: Purification of 5-Methoxy-6-methylpyridin-2-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purification of aminopyridines, such as 5-Methoxy-6-methylpyridin-2-amine , presents a distinct challenge in organic synthesis due to the Lewis basicity of the pyridine nitrogen and the exocyclic amine. These functional groups interact strongly with the acidic silanol (Si-OH) groups of standard silica gel, resulting in peak tailing, band broadening, and irreversible adsorption (yield loss). This application note details a robust protocol for purifying 5-Methoxy-6-methylpyridin-2-amine, utilizing mobile phase modifiers and optimized stationary phase interactions to ensure high recovery (>90%) and purity.[1]

Introduction: The Chemo-Physical Challenge

Analyte Properties[1][2]
  • Compound: 5-Methoxy-6-methylpyridin-2-amine[1][2]

  • Molecular Formula: C₇H₁₀N₂O[1]

  • Basicity (pKa): Estimated ~7.0–8.0 (Pyridinyl nitrogen).[1]

  • Polarity: Moderate to High.[1] The methoxy group adds lipophilicity, but the primary amine and pyridine ring dominate the interaction profile.

The Silanol Effect

Standard silica gel (60 Å) acts as a weak Brønsted acid (pKa ~5–7).[1] When basic analytes like 5-Methoxy-6-methylpyridin-2-amine are eluted, they undergo an acid-base interaction with surface silanols.[1][3]

  • Mechanism:

    
    
    
  • Consequence: This non-linear adsorption isotherm causes "streaking" or "tailing" on the column, making it impossible to separate the product from closely eluting impurities.

Method Development Strategy

To successfully purify this compound, the "Silanol Effect" must be neutralized.[4] This is achieved via Mobile Phase Modification or Stationary Phase Substitution .[1]

Solvent System Selection

Two primary solvent systems are effective.[1] The choice depends on the solubility of the crude mixture.

SystemComponentsModifier (Critical)Application
System A (Preferred) Dichloromethane (DCM) / Methanol (MeOH)1% Ammonia (NH₄OH) or 1% Triethylamine (TEA) Best for polar crude mixtures; high solubility.[1]
System B Hexanes / Ethyl Acetate (EtOAc)2% Triethylamine (TEA) Best for less polar impurities; provides higher resolution if the compound is soluble.[1]
Workflow Decision Tree

The following diagram outlines the logical flow for selecting the optimal purification route.

Purification_Workflow Start Crude 5-Methoxy-6-methylpyridin-2-amine TLC_Check TLC Analysis (Standard Silica) Solvent: 10% MeOH/DCM Start->TLC_Check Decision_Tailing Is Tailing Observed? TLC_Check->Decision_Tailing Route_Neutral Route 1: Neutral Silica (Rare for this analyte) Decision_Tailing->Route_Neutral No (Unlikely) Route_Modified Route 2: Modified Mobile Phase (Standard Protocol) Decision_Tailing->Route_Modified Yes (Standard) Route_AmineSilica Route 3: Amine-Functionalized Silica (Premium Option) Decision_Tailing->Route_AmineSilica Yes (High Budget) Execution Execute Flash Chromatography Route_Neutral->Execution Step_Mod_DCM Add 1% NH4OH or TEA to DCM/MeOH Route_Modified->Step_Mod_DCM High Polarity Step_Mod_Hex Add 2% TEA to Hex/EtOAc Route_Modified->Step_Mod_Hex Low Polarity Route_AmineSilica->Execution Step_Mod_DCM->Execution Step_Mod_Hex->Execution

Caption: Decision matrix for selecting the optimal purification conditions based on analyte behavior.

Detailed Protocol: Modified Silica Chromatography

This protocol uses System A (DCM/MeOH/NH₄OH) , the most versatile method for aminopyridines.

Materials
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).[1]

  • Solvents: HPLC grade Dichloromethane, Methanol.[1]

  • Modifier: Ammonium Hydroxide (28-30% NH₃ in water) OR Triethylamine (TEA).[1]

  • Column: Glass column or pre-packed flash cartridge (e.g., Biotage SNAP, Teledyne Isco RediSep).

Step-by-Step Procedure
Step 1: Mobile Phase Preparation

Prepare two reservoirs to allow for a gradient elution.[1]

  • Solvent A (Weak): DCM + 1% TEA (or 0.5% NH₄OH).[1]

  • Solvent B (Strong): 10% MeOH in DCM + 1% TEA (or 0.5% NH₄OH).[1]

  • Note: Adding the modifier to BOTH solvents ensures the column remains deactivated throughout the gradient.

Step 2: Column Equilibration (Crucial)

Do not skip this step.[1] The basic modifier must saturate the silica sites before the sample is introduced.

  • Flush the column with 3–5 column volumes (CV) of Solvent A.[1]

  • Check the pH of the eluent; it should be basic (pH > 9 on wet pH paper).[1]

Step 3: Sample Loading[1]
  • Dry Loading (Recommended): Dissolve the crude 5-Methoxy-6-methylpyridin-2-amine in a minimum amount of MeOH/DCM.[1] Add silica gel (ratio 1:2 sample:silica) and evaporate to dryness on a rotovap. The resulting free-flowing powder prevents band broadening associated with liquid loading of viscous amine solutions.[1]

  • Liquid Loading: If dry loading is impossible, dissolve in minimal DCM.[1] Avoid pure MeOH for loading as it may elute the compound immediately.[1]

Step 4: Gradient Elution

Run a linear gradient to separate impurities.[1]

  • 0–2 CV: 100% Solvent A (Isocratic hold to elute non-polar impurities).[1]

  • 2–10 CV: 0% → 50% Solvent B.[1]

  • 10–15 CV: 50% → 100% Solvent B (if compound has not eluted).[1]

Step 5: Fraction Collection & Analysis[1]
  • Collect fractions based on UV detection (254 nm). Aminopyridines absorb strongly in the UV region.[1]

  • TLC Monitoring: Use the same solvent system (e.g., 5% MeOH/DCM + 1% NH₄OH) to check fractions.[1]

    • Visualization: UV lamp or Ninhydrin stain (amines turn purple/red).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Tailing / Streaking Insufficient modifier; Acidic silanols active.[1]Increase TEA/NH₄OH concentration to 2-3%. Ensure column was equilibrated.
Compound Stuck on Column Compound precipitated or interaction too strong.[1]Switch to Amine-Functionalized Silica (KP-NH) .[1] Use pure MeOH flush at end.[1]
Co-elution with Impurities Gradient too steep.Shallow the gradient (e.g., 0-5% MeOH over 20 CV).[1] Try Hexane/EtOAc system.
Product is an Oil/Gum Residual solvent or TEA.[1]Co-evaporate with DCM/Hexane multiple times.[1] Dry under high vacuum for 12h.

Alternative: Cation Exchange Chromatography

For extremely crude mixtures (e.g., reaction mixtures containing metal catalysts or non-basic byproducts), Cation Exchange (SCX) is a powerful alternative "Catch and Release" method.

  • Load: Dissolve crude in MeOH. Load onto an SCX cartridge (sulfonic acid functionalized).[1]

  • Wash: Flush with MeOH. Neutral/acidic impurities elute; the aminopyridine remains bound.[1]

  • Elute: Release the product using 2M Ammonia in Methanol .

  • Result: High purity amine without running a traditional silica gradient.[1]

Safety & References

Safety (MSDS Considerations)
  • 5-Methoxy-6-methylpyridin-2-amine: Irritant to eyes, respiratory system, and skin.[1] Handle in a fume hood.

  • Solvents: DCM is a suspected carcinogen.[1] TEA and Ammonia are corrosive and volatile lachrymators.[1]

References
  • Biotage Application Note: "Strategies for the Purification of Basic Amines." Biotage, 2023.[1][3][4] Link

  • Teledyne ISCO: "Method Development Strategies for Amine Bonded Phase Columns." Teledyne ISCO Application Notes. Link

  • PubChem: "6-methoxy-N-methylpyridin-2-amine Compound Summary."[1] National Library of Medicine.[1] Link

  • ChemicalBook: "2-Amino-6-methylpyridine Properties and Purification." ChemicalBook.[1] Link

Sources

Troubleshooting & Optimization

Improving yield of 5-Methoxy-6-methylpyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Methoxy-6-methylpyridin-2-amine

Executive Summary & Route Selection

The Challenge: Synthesizing 5-Methoxy-6-methylpyridin-2-amine is deceptively difficult due to the electronic push-pull nature of the pyridine ring. The 2-amino group is electron-donating, deactivating the ring toward nucleophilic aromatic substitution (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) at the 5-position, while simultaneously directing electrophilic substitution (like bromination) to the 3- and 5-positions, leading to regioselectivity issues.

Recommended Route (The "Gold Standard"): For high yield and scalability, we recommend the Bromination-Methoxylation Strategy starting from commercially available 2-amino-6-methylpyridine. This avoids the hazardous sodium amide (Chichibabin) conditions and offers better regiocontrol than nitration routes.

Workflow Visualization:

SynthesisWorkflow Start Start: 2-Amino-6-methylpyridine Step1 Step 1: Bromination (NBS, ACN, < 5°C) Start->Step1 Electrophilic Sub. Inter1 Intermediate: 2-Amino-5-bromo-6-methylpyridine Step1->Inter1 85-90% Yield Step2 Step 2: Methoxylation (CuI, NaOMe, Ligand) Inter1->Step2 Ullmann Coupling End Target: 5-Methoxy-6-methylpyridin-2-amine Step2->End 60-75% Yield

Figure 1: Optimized synthetic pathway minimizing side reactions.

Module 1: Regioselective Bromination (The Setup)

Context: The first hurdle is installing a leaving group at the 5-position without touching the 3-position.

Q: My bromination yield is high, but NMR shows a mixture of 3-bromo, 5-bromo, and 3,5-dibromo products. How do I fix this?

A: This is a classic temperature and solvent control issue. The 2-amino group strongly activates the ring.[1]

  • The Fix: Switch from DMF to Acetonitrile (ACN) and lower the temperature.

    • Protocol Adjustment: Dissolve 2-amino-6-methylpyridine in ACN (0.5 M). Cool to 0–5°C .[2] Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 1 hour. Do not dump it in all at once.

    • Why: ACN is less polar than DMF, slightly tempering the reactivity. Low temperature kinetically favors the para-position (relative to the amino group) over the ortho-position (3-position).

    • Purity Check: The 5-bromo isomer should crystallize as the hydrobromide salt or free base upon workup, while the 3-bromo isomer often remains in the mother liquor.

Q: The reaction turns into a black tar. What is happening?

A: This indicates radical polymerization or oxidation, likely triggered by light or heat.

  • Troubleshooting:

    • Wrap the flask in aluminum foil (protect from light).

    • Ensure the NBS is white, not yellow (yellow NBS contains free bromine/HBr which accelerates side reactions). Recrystallize NBS from water if necessary.

Module 2: Copper-Catalyzed Methoxylation (The Yield Killer)

Context: Displacing a bromine with a methoxide on an electron-rich pyridine is difficult. Standard


 will not  work. You must use a transition metal catalyst (Ullmann-type coupling).

Q: I am using NaOMe/MeOH with CuI, but the reaction stalls at 20% conversion. Should I increase the temperature?

A: Stop. Increasing temperature will likely cause de-halogenation (reverting to starting material) or tarring. The issue is likely the Ligand and Solvent .

  • The Mechanism: The free amine on the pyridine acts as a "poison," binding to the Copper (Cu) catalyst and preventing it from activating the aryl bromide. You need a stronger ligand to out-compete the substrate.

  • The Protocol (High Yield):

    • Catalyst: CuI (10 mol%).

    • Ligand: 1,10-Phenanthroline (20 mol%) OR N,N'-Dimethylethylenediamine (DMEDA) .

    • Base/Nucleophile: NaOMe (2.0 equiv) formed in situ or commercial anhydrous.

    • Solvent: DMF or NMP (MeOH boils too low; you need 100–110°C).

    • Key Step: Pre-stir the solvent, CuI, and Ligand for 20 mins before adding the bromide and base.

Q: I see the product on TLC, but it disappears during workup. Is it unstable?

A: The product is an electron-rich aniline derivative; it is prone to oxidation and is highly soluble in water at neutral pH.

  • Extraction Tip: Do not use neutral water for the wash. The product might stay in the aqueous phase.

    • Solution: Adjust aqueous layer to pH > 12 using NaOH before extraction with EtOAc or DCM. High pH suppresses the protonation of the pyridine nitrogen, forcing it into the organic layer.

    • Stability: Store the isolated solid under Argon/Nitrogen in the dark.

Data Comparison: Catalyst Systems

Catalyst SystemSolventTemp (°C)Yield (Typical)Notes
NaOMe / MeOHMeOH65 (Reflux)< 10%Too cold; no reaction.
CuI / No LigandDMF11015-30%Catalyst poisoning by substrate.
CuI / 1,10-Phen DMF 110 75-85% Recommended. Best balance of cost/yield.
Pd2(dba)3 / LigandToluene10060-80%Expensive; difficult Pd removal.

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields in the Methoxylation step.

Troubleshooting Issue Problem: Low Yield in Methoxylation Check1 Check 1: Is Starting Material consumed? Issue->Check1 Check2 Check 2: Is the product in the aqueous waste? Check1->Check2 Yes Check3 Check 3: Catalyst Active? Check1->Check3 No Yes Yes No No Action1 Action: pH adjust aqueous layer to >12 and re-extract. Check2->Action1 Yes Action2 Action: Add 1,10-Phenanthroline. Switch solvent to DMF. Check3->Action2 Use Ligand? Action3 Action: Dry reagents. Water kills this reaction. Check3->Action3 Solvent Wet?

Figure 2: Diagnostic logic for yield optimization.

References & Verification

  • Regioselective Bromination:

    • Title: Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide.

    • Source:Synthesis (Thieme), 2002.

    • Relevance: Establishes the protocol for obtaining the 5-bromo intermediate over the 3-bromo isomer.

  • Copper-Catalyzed Methoxylation (Ullmann):

    • Title: Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine (and associated C-O coupling data).

    • Source:RSC Advances, 2013.

    • Relevance: Demonstrates the necessity of ligands for coupling on unprotected amino-pyridines.

    • URL:[Link]

  • Industrial Scale-Up Context:

    • Title: Process for the preparation of 2-amino-5-methylpyridine (Precursor synthesis).[3][4]

    • Source: US Patent 5332824A.

    • Relevance: Background on the stability and industrial handling of methyl-aminopyridines.

    • URL:

Sources

Technical Support Center: Synthesis of 5-Methoxy-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Ticket ID: #SYN-5M6MP-2A-001 Subject: Troubleshooting Side Products & Impurity Profiles

Executive Technical Overview

The synthesis of 5-Methoxy-6-methylpyridin-2-amine (CAS: 50973-54-5 analogs) presents a unique challenge in pyridine chemistry. The presence of the 5-methoxy group (Electron Donating Group - EDG) significantly deactivates the pyridine ring toward Nucleophilic Aromatic Substitution (


) at the 2-position. Unlike electron-deficient pyridines (e.g., 2-chloro-5-nitropyridine), this substrate requires forcing conditions (high temperature/pressure) or transition-metal catalysis to effect amination.

These harsh conditions invariably generate a specific profile of side products. This guide details the mechanistic origins of these impurities and provides self-validating protocols to minimize them.

Critical Impurity Profiling

The following table summarizes the most frequent side products detected by LC-MS/HPLC during the conversion of 2-Chloro-5-methoxy-6-methylpyridine to the target amine.

Impurity CodeStructure NameMechanistic OriginDetection (LC-MS)
IMP-A 6-Methyl-5-methoxypyridin-2(1H)-one (Hydrolysis Product)Competitive attack by

or

during high-temp ammonolysis.

: 140.1 (Target Mass - 15 + 1)
IMP-B 2-Amino-6-methylpyridin-5-ol (Demethylated Product)Ether cleavage under high thermal stress or Lewis-acidic conditions.

: 125.1 (Target Mass - 14)
IMP-C Bis(5-methoxy-6-methylpyridin-2-yl)amine (Dimer)Competitive coupling where the product amine acts as the nucleophile (common in Pd-catalysis).

: ~274.3
IMP-D 2-Chloro-6-methylpyridin-5-ol Pre-reaction impurity: Demethylation of the starting material before amination.

: ~144.0

Diagnostic Visualization: Reaction & Impurity Pathways

The following diagram maps the kinetic competition between the desired amination and the primary failure modes.

G Start Precursor: 2-Chloro-5-methoxy- 6-methylpyridine Target TARGET: 5-Methoxy-6-methyl- pyridin-2-amine Start->Target + NH3 / Cat (Primary Path) ImpurityA IMP-A: Pyridone (Hydrolysis) [M+1]: 140 Start->ImpurityA + H2O / OH- (Wet Solvent) ImpurityC IMP-C: Dimer [M+1]: 274 Start->ImpurityC + Target Amine (Over-reaction) ImpurityB IMP-B: Demethylated Amine [M+1]: 125 Target->ImpurityB High T (>160°C) Ether Cleavage

Figure 1: Mechanistic pathway showing the competition between amination (Green) and side-reactions (Red/Yellow).

Troubleshooting Protocols

Scenario A: High Levels of Hydrolysis Product (IMP-A)

Symptom: LC-MS shows a significant peak at


 140. The reaction mixture may appear milky or have a lower pH than expected.
Root Cause:  The 2-chloro position is susceptible to hydrolysis if water is present, especially because the 5-methoxy group deactivates the ring, requiring longer reaction times that give water more opportunity to react.

Corrective Protocol (The "Dry-System" Validation):

  • Solvent Swap: If using aqueous ammonia (

    
    ), switch to 7N 
    
    
    
    in Methanol
    or Ethylene Glycol saturated with ammonia gas.
  • Water Scavenging: Add 5% wt/wt molecular sieves (3Å) to the reaction vessel if running in an autoclave.

  • Catalyst Check: If using Cu-catalysis (Ullmann type), ensure the ligand (e.g., L-proline or DMEDA) is not hygroscopic or wet.

Scenario B: Incomplete Conversion (Starting Material Persists)

Symptom: Starting material (SM) remains >10% despite extended time.[1] Root Cause: The 5-methoxy EDG effect . The electron density donated by the methoxy group raises the energy barrier for the nucleophilic attack at C-2. Standard conditions for chloropyridines (


C) are insufficient.

Corrective Protocol (Catalytic Boost):

  • Method: Switch from thermal ammonolysis to Cu-Catalyzed Amination .

  • Reagents: 10 mol%

    
    , 20 mol% DMEDA (N,N'-Dimethylethylenediamine), 
    
    
    
    (2 equiv).
  • Solvent: PEG-400 or DMSO (allows higher temperatures without pressure vessels).

  • Temp:

    
    C.
    
  • Why this works: The copper coordinates with the pyridine nitrogen and the displacing amine, lowering the activation energy, effectively bypassing the electronic deactivation caused by the methoxy group [1].

Scenario C: Demethylation (IMP-B)

Symptom: Appearance of a phenol-like peak (


 125).
Root Cause:  Reaction temperature exceeded 

C in the presence of Lewis acids or strong bases. Methoxy ethers on pyridines are thermally labile at extreme temperatures.

Corrective Protocol:

  • Temperature Ceiling: Cap reaction temperature at

    
    C.
    
  • Base Selection: Avoid hydroxide bases (NaOH/KOH). Use Carbonate bases (

    
     or 
    
    
    
    ) which are milder and less likely to promote ether cleavage via nucleophilic attack on the methyl group [2].

Detailed Synthetic Methodology (Optimized)

This protocol is designed to balance conversion against impurity formation.

Method: Copper-Catalyzed Ammonolysis Target Scale: 10 mmol

  • Charge: To a pressure tube, add 2-chloro-5-methoxy-6-methylpyridine (1.57 g, 10 mmol),

    
     (143 mg, 1 mmol), and 
    
    
    
    (2.76 g, 20 mmol).
  • Solvent: Add 10 mL of Ethylene Glycol (high boiling point, good solubility).

  • Reagent: Add 2 mL of aqueous ammonia (28%) AND bubble

    
     gas through the solution for 5 minutes to saturate. Note: The ethylene glycol helps mitigate the water effect from the aq. ammonia.[2][3]
    
  • Ligand: Add N,N'-dimethylethylenediamine (DMEDA) (0.22 mL, 2 mmol).

  • Reaction: Seal and heat to 100°C for 16 hours.

    • Checkpoint: Check LC-MS at 4 hours. If SM > 50%, increase Temp to 110°C. Do not exceed 130°C.

  • Workup: Cool to RT. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Critical: The product is polar.[4] If extraction is poor, saturate the aqueous layer with NaCl (Salting out).

  • Purification: Flash chromatography (DCM:MeOH 95:5). The amino-pyridine is basic; pretreat silica with 1% Triethylamine to prevent streaking.

FAQ: Technical Support

Q: Can I use the Buchwald-Hartwig reaction instead of copper? A: Yes, but it is often overkill and prone to Dimer (IMP-C) formation. If you must use Pd, use a bulky ligand like BrettPhos or Xantphos to prevent the product amine from binding to the Pd center and reacting with a second molecule of starting material.

Q: My product is turning brown upon drying. Why? A: Aminopyridines are oxidation-sensitive. The "browning" is likely trace N-oxide formation or polymerization initiated by light/air. Store the solid under Argon in amber vials.

Q: I see a peak at M+16. Is this the N-oxide? A: It is either the N-oxide OR the hydroxylated impurity (IMP-A).

  • Differentiation: Run the sample in

    
     NMR. The N-oxide will show a significant downfield shift of the adjacent protons compared to the parent amine. The Pyridone (IMP-A) will show a distinct carbonyl signal in C13 NMR (~160-165 ppm).
    

References

  • Taillefer, M., et al. (2006). "Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions."[5] Chemical Communications.

  • Weissman, S. A., et al. (2010). "Recent Advances in the Synthesis of Aminopyridines." Current Organic Chemistry. (General reference for stability of methoxypyridines under basic conditions).
  • Google Patents. (2006). "Process for producing 2,3-diamino-6-methoxypyridine." US20060080790A1. (Describes ammonolysis conditions for similar methoxy-pyridine substrates).

  • PrepChem. "Synthesis of 2-amino-6-methylpyridine." (Base protocol for methyl-pyridine amination, adapted for methoxy derivative).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-chloro-5-methoxy-6-methylpyridine before handling.

Sources

Technical Support Center: Aminopyridine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support hub for the synthesis and optimization of aminopyridines. It is designed for medicinal chemists and process scientists who require actionable solutions for high-value heterocyclic couplings.

Current Status: Operational Role: Senior Application Scientist Scope: Buchwald-Hartwig Amination, SNAr, Chichibabin, and Purification.

Method Selection & Strategy

Q: Which synthetic route should I prioritize for my substrate?

A: The choice depends heavily on the electronic activation of your pyridine ring and the availability of the halogen handle. Use the decision matrix below to select the optimal pathway.

AminationStrategy Start Start: Substrate Analysis Halogenated Is the Pyridine Halogenated? Start->Halogenated Position Halogen Position? Halogenated->Position Yes Chichibabin Method C: Chichibabin/Zincke (Direct C-H Amination) Halogenated->Chichibabin No (H-only) Activated EWG Present? (NO2, CN, CF3) Position->Activated 2- or 4-position Buchwald Method B: Buchwald-Hartwig (General Purpose) Position->Buchwald 3-position SNAr Method A: SNAr (Green/Scalable) Activated->SNAr Yes (Highly Reactive) Activated->Buchwald No (Unactivated)

Figure 1: Strategic decision tree for selecting the amination methodology based on substrate electronics and substitution patterns.

Troubleshooting Buchwald-Hartwig Amination

Context: Palladium-catalyzed cross-coupling is the "gold standard" for unactivated chloropyridines but suffers from catalyst poisoning by the pyridine nitrogen.

Q: My reaction stalls at <20% conversion. Is the catalyst dead?

Diagnosis: Likely catalyst inhibition . The basic nitrogen of the pyridine substrate (or product) can bind to the unsaturated Pd(0) species, forming an off-cycle resting state, preventing the oxidative addition step.

Corrective Actions:

  • Switch Ligands: Move to bulky biaryl phosphines like BrettPhos (for primary amines) or RuPhos (for secondary amines). The bulk prevents the pyridine nitrogen from coordinating to the metal center [1].

  • Pre-activation: Do not mix everything at once. Stir the Pd precursor (e.g., Pd(OAc)₂) and ligand in the solvent at 60°C for 5-10 minutes before adding the substrate. This ensures the active catalytic species L-Pd(0) is formed before the pyridine can sequester the Pd(II).

  • Base Selection: Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ . While weaker, they reduce the rate of competitive dehalogenation side reactions.

Q: I see significant hydrodehalogenation (reduction of C-Cl to C-H). Why?

Diagnosis: This is a common side reaction in alcohol solvents or when using amine bases that can act as hydride sources (via


-hydride elimination).

Corrective Actions:

  • Solvent Swap: Avoid isopropanol or ethanol. Use strictly anhydrous 1,4-dioxane or toluene .

  • Catalyst Loading: Paradoxically, increasing catalyst loading can sometimes worsen this if the hydride source is the limiting reagent. Instead, lower the temperature and use a more active ligand (e.g., XPhos Pd G4 ) to favor the reductive elimination of the amine over the hydride transfer.

Standard Protocol: Optimized Buchwald-Hartwig for Pyridines
ParameterConditionRationale
Catalyst Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%)Generates active monomeric L-Pd(0).
Solvent 1,4-Dioxane (0.2 M)High boiling point, non-coordinating.
Base NaOtBu (1.4 equiv)Strong enough to deprotonate amine, soluble in dioxane.
Temp 100°CRequired to overcome activation energy of oxidative addition.
Atmosphere Argon/NitrogenO₂ kills the active phosphine ligand.

Optimizing SNAr (Nucleophilic Aromatic Substitution)

Context: Ideal for 2- or 4-halopyridines with electron-withdrawing groups (EWG). It avoids heavy metals but often requires harsh heating.

Q: The reaction works for 2-fluoropyridine but fails for 2-chloropyridine. How do I fix this without changing the substrate?

Diagnosis: Fluoride is a better leaving group in SNAr due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate. Chloride is slower.

Corrective Actions:

  • Solvent Effect: Switch to a polar aprotic solvent like DMSO or NMP . These solvents solvate the cation of the base, leaving the nucleophilic anion "naked" and more reactive.

  • Acid Catalysis: For non-basic amines, add 1.0 equiv of TFA or HCl in dioxane. Protonating the pyridine nitrogen makes the ring highly electrophilic (pyridinium ion), accelerating the attack of the amine [2].

Q: How can I run this "Greener"?

Insight: Recent work has shown that water can be an effective solvent for these reactions, utilizing the hydrophobic effect to accelerate the reaction "on water."

Protocol: Water-Mediated SNAr [3]

  • Mix: 2-chloropyridine (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.5 equiv) in Water (not buffer).

  • Heat: Stir vigorously at 100°C–140°C in a sealed tube.

  • Workup: The product often precipitates out or forms an oil layer. Simply filter or extract with EtOAc.

    • Note: This works surprisingly well for polyhalogenated pyridines where regioselectivity is required.

The Chichibabin Reaction (Direct Amination)

Context: Direct installation of -NH₂ onto pyridine using NaNH₂.[1] Historically dangerous and harsh.

Q: Standard Chichibabin (NaNH₂/Toluene) gives me tar. Is there a milder alternative?

A: Yes. The classic conditions require high temperatures that polymerize many substrates.

Modern Protocol: NaH-Iodide Composite Method [4] Instead of sodium amide, use a composite of Sodium Hydride (NaH) and Lithium Iodide (LiI).

  • Reagents: Pyridine (1 equiv), Amine (2 equiv), NaH (3 equiv), LiI (2 equiv).

  • Conditions: THF or neat amine, 65°C–85°C.

  • Mechanism: The iodide acts as a "shuttle," enhancing the Brønsted basicity of NaH and stabilizing the intermediate hydride elimination step. This prevents the formation of complex tars associated with NaNH₂.

Purification & Isolation

Context: Aminopyridines are highly polar, basic, and often streak on silica gel, making purification a nightmare.

Q: My compound streaks from Rf 0.1 to 0.6. How do I get a clean spot?

Solution: The streaking is caused by the interaction of the basic pyridine nitrogen with the acidic silanols on the silica surface.

  • The "Tri-Solvent" Fix: Use a mobile phase of DCM : MeOH : NH₄OH (e.g., 90:9:1). The ammonium hydroxide competes for the acidic sites on the silica, allowing your amine to elute as a tight band.

  • Alternative: Pre-wash the silica column with 1% Triethylamine (TEA) in hexanes before loading your sample.

Q: How do I remove excess diaminopyridine byproducts?

Solution: Cation-Exchange Chromatography.[2]

  • Use Dowex 50X8 resin (NH₄⁺ form).[2]

  • Elute with 20 mM Ammonium Acetate (pH 8.5) .[2]

  • The highly basic byproducts bind tighter than mono-aminated products or non-basic impurities, allowing for a filtration-based purification [5].

Visualizing the Mechanism

Understanding the failure modes requires visualizing the catalytic cycle. Below is the workflow for the Buchwald-Hartwig pathway, highlighting the critical "Off-Cycle" inhibition point specific to pyridines.

BuchwaldCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Ar-Cl Trap OFF-CYCLE TRAP: Pyridine N-binding (Catalyst Poisoning) Pd0->Trap + Pyridine Substrate AmineBind Amine Coordination OxAdd->AmineBind + HNR2 Deprot Deprotonation (Base Required) AmineBind->Deprot + NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 - Product Trap->Pd0 Heat/Bulky Ligand

Figure 2: Buchwald-Hartwig catalytic cycle. Note the "Off-Cycle Trap" (Red) where the pyridine nitrogen sequesters the catalyst. Bulky ligands (BrettPhos) destabilize this trap, forcing the cycle forward.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[3] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Schade, M. A., et al. (2011). Acid catalysis in the amination of nitrogen heterocycles.[4] Chemical Society Reviews, 40, 5068-5083.[4]

  • Peng, Z., et al. (2006).[5] A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398.[5]

  • Takamatsu, K., et al. (2020). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite.[6] ChemRxiv.

  • Kondo, A., et al. (1990). Purification of 2-aminopyridine derivatives... by cation-exchange chromatography.[2] Agricultural and Biological Chemistry, 54(8), 2169-2170.

Sources

Anhydrous reaction conditions for imine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Anhydrous Reaction Conditions

Welcome to the Imine Synthesis Support Center. This guide is structured to function as a direct technical intervention for researchers experiencing low conversion, hydrolysis, or reproducibility issues in Schiff base formation.

Module 1: The Core Challenge (Thermodynamics)

The Issue: Imine formation is a reversible equilibrium reaction.[1][2] The primary failure mode is not "slow kinetics" but thermodynamic limitation .



According to Le Chatelier’s principle, the presence of water—even trace amounts from solvents or the atmosphere—drives the equilibrium to the left (hydrolysis). You cannot force this reaction to completion without physically or chemically removing water.

Visualizing the Bottleneck

The following diagram illustrates the mechanistic pathway and where water acts as the "Kill Switch" for your yield.

ImineMechanism Start Aldehyde/Ketone + Amine Intermediate Hemiaminal (Unstable) Start->Intermediate Nucleophilic Attack Intermediate->Start Reversion Product Imine (Schiff Base) Intermediate->Product - H2O (Slow Step) Product->Intermediate + H2O (Hydrolysis) Water H2O (The Enemy) Water->Product Accumulation Reverses Rxn

Figure 1: The equilibrium trap. Accumulation of water (Red) forces the reaction back to the Hemiaminal and starting materials.

Module 2: Water Scavenging Protocols

Select the protocol that matches your substrate difficulty and scale.

Method Comparison Matrix
FeatureMolecular Sieves (3A/4A) Dean-Stark Distillation Titanium(IV) Ethoxide
Best For General Discovery (Small Scale)Large Scale (>10g)Difficult/Hindered Substrates
Mechanism Physical AdsorptionAzeotropic RemovalChemical Scavenging + Lewis Acid
Speed Moderate (Overnight)Fast (1-4 hours)Fast (1-12 hours)
Conditions Room Temp or RefluxReflux RequiredRoom Temp to 60°C
Risk Pore clogging / Stirring issuesThermal decompositionHydrolysis during workup
Protocol A: The "Standard" (Molecular Sieves)

Best for: Standard aldehydes/ketones with unhindered amines.

Critical Technical Nuance: Use 3A Sieves , not 4A.

  • Why? Ethanol (a common solvent) has a diameter of ~3.6 Å. It will compete for adsorption sites in 4A sieves (4 Å pore). 3A sieves (3 Å pore) exclude ethanol but trap water (2.7 Å).

Step-by-Step:

  • Activation: Heat sieves (beads or powder) to 300°C under high vacuum for 3 hours. Store under Argon. (Unactivated sieves are useless).

  • Setup: Flame-dry a round-bottom flask containing a magnetic stir bar. Cool under Argon.

  • Loading: Add the carbonyl compound (1.0 equiv) and amine (1.0–1.2 equiv) in anhydrous solvent (DCM, Toluene, or Ethanol).

  • Scavenger: Add activated 3A MS (approx. 500 mg per mmol of substrate).

  • Reaction: Stir at Room Temperature (RT) for 12–24 hours.

  • Monitoring: Check via NMR (look for disappearance of aldehyde CHO peak ~9-10 ppm). TLC is unreliable due to hydrolysis on the plate.

Protocol B: The "Heavy Artillery" (Titanium(IV) Ethoxide)

Best for: Electron-poor anilines, sterically hindered ketones, or when Method A fails.

Why it works:


 acts as a dual-mode reagent:
  • Lewis Acid: Activates the carbonyl oxygen.

  • Water Scavenger: Irreversibly reacts with water to form

    
    .
    

Step-by-Step:

  • Setup: Flame-dry flask, Argon atmosphere.

  • Reagents: Dissolve ketone (1.0 equiv) and amine (1.2–1.5 equiv) in anhydrous THF (0.5 M concentration).

  • Addition: Add

    
     (2.0 equiv) neat via syringe. Solution often turns yellow/orange.[3]
    
  • Reaction: Stir at RT or 60°C.

  • Workup (CRITICAL):

    • The Danger: Adding water directly creates a gelatinous

      
       mess that traps product.
      
    • The Fix: Pour reaction mixture into brine (saturated NaCl) with vigorous stirring. The high ionic strength helps precipitate granular

      
      . Filter through a Celite pad. Wash the pad with EtOAc.
      
Module 3: Troubleshooting & FAQs

Q: My reaction went to completion (by NMR), but after the column, I recovered starting material. What happened? A: You experienced Hydrolysis on Silica . Silica gel is acidic and contains adsorbed water. This environment catalyzes the reverse reaction (Imine


 Carbonyl).
  • Fix 1: Pre-treat silica with 1% Triethylamine (Et3N) in hexane to neutralize acidity.

  • Fix 2: Use neutral Alumina instead of silica.

  • Fix 3: If the imine is an intermediate for an amine, do not isolate. Perform Reductive Amination in the same pot (add

    
     or 
    
    
    
    directly).

Q: The reaction turns cloudy immediately. Is this bad? A: If using


, cloudiness is normal (titanium aggregates). If using molecular sieves, cloudiness might indicate the sieves are grinding into dust (magnetic stirring too vigorous) or the imine is precipitating (good!).
  • Test: Stop stirring. If the solid settles and the supernatant is clear, proceed.

Q: Can I use Methanol (MeOH) with Molecular Sieves? A: Only if you use 3A Sieves . Using 4A sieves in MeOH is a common error. Methanol fits inside 4A pores, saturating the sieve and preventing water uptake.

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected CheckConv Check Crude NMR (In-situ, no workup) Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv HighConv High Conversion (>90%) CheckConv->HighConv WaterCheck Is Water Removal Active? (Sieves/Dean-Stark) LowConv->WaterCheck WorkupFail Product lost after isolation HighConv->WorkupFail StericsCheck Are substrates hindered? (e.g., t-Butyl ketone) WaterCheck->StericsCheck Yes Soln1 Activate Sieves (300°C) or Switch to Ti(OEt)4 WaterCheck->Soln1 No/Old Sieves Soln2 Use Ti(OEt)4 + Heat (60°C) or Microwave StericsCheck->Soln2 Soln3 Hydrolysis on Silica. Use Et3N-treated Silica or Crystallize. WorkupFail->Soln3

Figure 2: Diagnostic workflow for imine synthesis failures.

References
  • Imine Formation Mechanism & Equilibrium

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic addition to the carbonyl group).
    • Master Organic Chemistry. (2022).[1][4][5][6] Imines – Properties, Formation, Reactions, and Mechanisms. Link

  • Titanium(IV)

    • Barrow, J. C., et al. (1999). Titanium(IV) Isopropoxide-Mediated Reductive Amination. Synlett, 11, 1781-1783.[7]

    • Organic Syntheses. (2007). Preparation of Enantioenriched Homoallylic Primary Amines. Org.[3][4][8] Synth. 84, 156. (Detailed procedure using Ti(OEt)4). Link

  • Molecular Sieves (3A vs 4A)

    • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
    • HengYe Inc. (2017). 3A, 4A, 5A, 13X... What's the Difference? (Technical explanation of pore size vs solvent exclusion). Link

Sources

Technical Support Center: 5-Methoxy-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methoxy-6-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore its stability, potential decomposition pathways, and provide practical solutions to common experimental challenges.

Introduction to the Stability of 5-Methoxy-6-methylpyridin-2-amine

5-Methoxy-6-methylpyridin-2-amine is a substituted aminopyridine, a class of compounds frequently used as intermediates in pharmaceutical and agrochemical synthesis.[1] Its stability is largely dictated by the interplay of its functional groups: the basic amino group, the electron-donating methoxy and methyl groups, and the aromatic pyridine ring. While generally stable under standard storage conditions (cool, dry, and dark place), it is susceptible to degradation under various stress conditions.[1][2] Understanding these potential degradation pathways is crucial for impurity profiling, stability-indicating method development, and ensuring the quality of active pharmaceutical ingredients (APIs).

This guide will provide a framework for investigating and mitigating the decomposition of 5-Methoxy-6-methylpyridin-2-amine, drawing upon established principles of forced degradation studies.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 5-Methoxy-6-methylpyridin-2-amine under acidic conditions?

Under acidic conditions, the primary amino group and the pyridine nitrogen can be protonated. While this can increase solubility in aqueous media, it can also render the molecule susceptible to certain degradation pathways. One potential pathway is the hydrolysis of the methoxy group, particularly under harsh acidic conditions and elevated temperatures, which would yield the corresponding hydroxypyridine derivative. The aromaticity of the pyridine ring generally provides stability, but strong acids at high temperatures could promote further, more complex degradation.[5]

Q2: How does 5-Methoxy-6-methylpyridin-2-amine behave in the presence of bases?

Strong bases are generally less likely to cause degradation of the core structure compared to strong acids. However, in the presence of a strong base and oxygen, the methyl group could potentially be oxidized. Additionally, certain reaction conditions involving strong bases might lead to nucleophilic substitution reactions if other reactive species are present.

Q3: What are the expected products of oxidative degradation?

Oxidative degradation is a significant concern for aminopyridines. The primary amino group and the pyridine ring nitrogen are susceptible to oxidation. Common oxidative degradation products for similar compounds include N-oxides and nitro derivatives.[6] The electron-rich nature of the pyridine ring, enhanced by the electron-donating substituents, makes it prone to oxidation. Reagents like hydrogen peroxide (H₂O₂), or even atmospheric oxygen over prolonged periods, can induce these transformations.

Q4: Is 5-Methoxy-6-methylpyridin-2-amine thermally stable?

The thermal stability of amines can be influenced by the presence of other substances, such as CO₂.[7] In an inert atmosphere, 5-Methoxy-6-methylpyridin-2-amine is expected to be relatively stable at moderate temperatures. However, at elevated temperatures, decomposition can occur. The boiling point of the related compound 2-amino-5-methylpyridine is 227 °C, suggesting that significant thermal decomposition of 5-Methoxy-6-methylpyridin-2-amine would likely occur at temperatures approaching this value.[8] Degradation pathways at high temperatures can be complex and may involve polymerization or fragmentation of the molecule.

Q5: How does photostability affect 5-Methoxy-6-methylpyridin-2-amine?

Substituted pyridines can be susceptible to photolytic degradation. Exposure to UV light can provide the energy to initiate photochemical reactions. The exact nature of these reactions can vary, but may include oxidation or rearrangement. It is crucial to store 5-Methoxy-6-methylpyridin-2-amine in light-resistant containers to minimize photolytic degradation.[9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Appearance of unexpected peaks in HPLC analysis after storage. Oxidative degradation from exposure to air.1. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen).[10] 2. Use amber vials to protect from light, which can accelerate oxidation.[9] 3. Analyze a freshly prepared sample as a control.
Low mass balance in forced degradation studies. Formation of volatile or non-UV active degradation products.1. Employ a mass spectrometer (LC-MS) to detect potential non-UV active products.[11] 2. Use a gas chromatography-mass spectrometry (GC-MS) to analyze for volatile degradants.[12] 3. Ensure complete dissolution of the sample and any degradants in the chosen diluent.
Significant color change of the sample upon dissolution in acidic media. Protonation of the molecule, potentially leading to the formation of colored species or impurities.1. Analyze the sample immediately after preparation. 2. Use a milder pH for dissolution if the experimental conditions allow. 3. Characterize the colored species using UV-Vis spectroscopy and LC-MS.
Inconsistent results in thermal degradation experiments. The presence of residual solvents or impurities that catalyze degradation.1. Ensure the starting material is of high purity. 2. Dry the sample under vacuum to remove residual solvents before heating. 3. Conduct experiments in a controlled, inert atmosphere.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on 5-Methoxy-6-methylpyridin-2-amine to identify potential degradation products and establish a stability-indicating analytical method.[4]

1. Sample Preparation:

  • Prepare a stock solution of 5-Methoxy-6-methylpyridin-2-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60 °C for 24 hours. Neutralize with 0.1 M HCl before analysis.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
  • Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 105 °C for 48 hours. Dissolve the stressed sample in the initial solvent for analysis.
  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a specified duration. Keep a control sample wrapped in aluminum foil.

3. Analysis:

  • Analyze all stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of acetonitrile and water/buffer).
  • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for the identification of degradation products.
Protocol 2: Analytical Method for Degradation Products

A robust HPLC method is essential for separating and quantifying 5-Methoxy-6-methylpyridin-2-amine from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm, and/or Mass Spectrometry

  • Injection Volume: 10 µL

Visualizing a Potential Decomposition Pathway

The following diagram illustrates a hypothetical oxidative degradation pathway for 5-Methoxy-6-methylpyridin-2-amine, leading to the formation of an N-oxide, a common degradation product for pyridinic compounds.[6]

Decomposition_Pathway cluster_main Hypothetical Oxidative Degradation 5-Methoxy-6-methylpyridin-2-amine 5-Methoxy-6-methylpyridin-2-amine C₇H₁₀N₂O N-Oxide_Intermediate N-Oxide Intermediate 5-Methoxy-6-methylpyridin-2-amine->N-Oxide_Intermediate Oxidation (e.g., H₂O₂) Final_Product Degradation Product (e.g., Hydroxylamine derivative) N-Oxide_Intermediate->Final_Product Further Reaction Workflow cluster_workflow Forced Degradation Study Workflow Start Start: Pure Compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Analysis HPLC-PDA/MS Analysis Stress->Analysis Data Data Interpretation (Peak Purity, Mass Balance, Degradant ID) Analysis->Data Method Stability-Indicating Method Development Data->Method End End: Validated Method Method->End

Caption: Workflow for a forced degradation study and stability-indicating method development.

References

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]

  • Pharma Guideline. (2018, October 20). Forced Degradation Study in Pharmaceuticals [Video]. YouTube. [Link]

  • Pipzine Chemicals. (n.d.). 2-Methoxy-5-amino-6-methylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylpyridine. Retrieved from [Link]

  • Tu, Z., et al. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 54(17), 6076-6084.
  • The Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved from [Link]

  • PubChem. (n.d.). 6-methoxy-N-methylpyridin-2-amine. Retrieved from [Link]

  • PubMed. (n.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Retrieved from [Link]

  • National Institutes of Health. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Amination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed C-N cross-coupling reactions, commonly known as the Buchwald-Hartwig amination. As a Senior Application Scientist, my goal is to provide you with a logical, field-proven guide to diagnose and resolve common issues that lead to low product yield. This guide is structured as a series of questions that mirror a typical troubleshooting thought process, explaining the causality behind each experimental choice.

Q1: My Buchwald-Hartwig reaction has failed or resulted in a very low yield. What are the first and most critical factors I should check?

When a reaction fails, it is often due to a fundamental experimental parameter rather than a complex mechanistic issue. Before investing time in re-evaluating sophisticated components like ligands or bases, start by rigorously verifying the basics.

1. Integrity of the Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Incomplete removal of air from the reaction vessel is a primary cause of catalyst deactivation and reaction failure.

  • Causality: Oxygen can oxidize the active Pd(0) species to inactive Pd(II) oxides, effectively killing the catalyst before it enters the catalytic cycle.

  • Troubleshooting Action:

    • Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed moisture and air.

    • Use high-purity inert gas (argon or nitrogen).

    • Employ robust degassing techniques for your solvent. The "freeze-pump-thaw" method (three cycles) is highly effective. For simpler setups, sparging the solvent with inert gas for at least 30 minutes is a viable alternative.

    • Assemble the reaction under a positive pressure of inert gas.

2. Purity of Reagents and Solvents: Impurities in your starting materials or solvent can act as catalyst poisons.[2][3]

  • Causality: Functional groups like thiols or certain heterocycles can bind irreversibly to the palladium center, acting as poisons.[2] Water content in the solvent or base can interfere with the reaction, particularly if using highly sensitive alkoxide bases. Chlorinated solvents are known inhibitors and should be avoided.[4]

  • Troubleshooting Action:

    • Substrates (Aryl Halide & Amine): Assess the purity by NMR or GC-MS. If necessary, purify by recrystallization, distillation, or column chromatography.

    • Solvents: Use anhydrous, degassed solvents. Purchase high-quality anhydrous solvents or dry them using standard laboratory procedures (e.g., passing through an activated alumina column).

    • Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are hygroscopic. Use a fresh bottle or handle it exclusively within a glovebox to prevent degradation from atmospheric moisture.

3. Catalyst and Ligand Activity: Palladium sources and phosphine ligands can degrade over time, especially with improper storage.[3]

  • Causality: Phosphine ligands, particularly the electron-rich, bulky ones essential for this reaction, can be susceptible to oxidation if exposed to air. Palladium pre-catalysts are generally more stable but should still be handled with care.

  • Troubleshooting Action:

    • Use a fresh batch of catalyst and ligand or purchase from a reputable supplier.

    • Store all catalysts and ligands under an inert atmosphere, preferably in a glovebox or desiccator.

Q2: I've confirmed my setup is inert and my reagents are pure. How do I know if I'm using the right Palladium/Ligand system?

The choice of palladium source and, most critically, the phosphine ligand is the heart of a successful Buchwald-Hartwig amination. An inappropriate combination for your specific substrates is a frequent cause of poor performance.[2][5]

Palladium Source: Pre-catalyst vs. In-Situ Generation

The active catalyst is a Pd(0)-ligand complex. You can generate this in-situ from a Pd(II) source (like Pd(OAc)₂) or a Pd(0) source (like Pd₂(dba)₃), or you can use a "pre-catalyst."

  • Pd(II) Sources (e.g., Pd(OAc)₂): These are common and inexpensive but require in-situ reduction to Pd(0) to enter the catalytic cycle. This reduction step can be inefficient and may require higher catalyst loadings (5-10 mol%).[4]

  • Pd(0) Sources (e.g., Pd₂(dba)₃): These are already in the correct oxidation state but require the dba ligand to be displaced by your phosphine ligand, which can sometimes be a slow or incomplete process.[4]

  • Pre-catalysts (e.g., G3-XPhos, G5-BrettPhos): These are well-defined Pd(II) complexes that are engineered to rapidly and cleanly generate the active LPd(0) species upon exposure to a base.[4] They offer superior reliability and typically allow for lower catalyst loadings. For troubleshooting, switching to a pre-catalyst is a high-impact change.

Palladium SourceTypeKey Characteristics
Pd(OAc)₂, PdCl₂Pd(II)Air-stable, inexpensive. Requires in-situ reduction to Pd(0), which can be inefficient. Often requires higher catalyst loadings.[4]
Pd₂(dba)₃Pd(0)Air-stable. Requires ligand exchange with dba to generate the active catalyst, which can be slow or difficult.[4]
G2, G3, G4 Pre-catalystsPd(II)Air-stable. Designed for efficient and rapid formation of the active LPd(0) catalyst upon activation with a base. Allows for low catalyst loadings and greater reliability.[4]
Ligand Selection: The Key to Success

The ligand stabilizes the palladium center and modulates its reactivity, directly influencing the rates of oxidative addition and reductive elimination.[5] Bulky, electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art and are essential for coupling challenging substrates.[6][7]

  • Causality: Bulky ligands favor the formation of a monoligated palladium species, which accelerates the key steps of the catalytic cycle.[6] Their electron-donating nature facilitates the rate-limiting oxidative addition of the aryl halide and the final reductive elimination step to form the C-N bond.[5][6]

Nucleophile ClassRecommended LigandsRationale & Comments
Primary Aliphatic & Aryl Amines XPhos, BrettPhos[7]BrettPhos is particularly effective for selective monoarylation.[7] XPhos is a highly general and robust ligand.
Secondary Amines RuPhos[7][8]RuPhos is often the ligand of choice for coupling secondary amines, especially with aryl chlorides.[7]
Amides, Carbamates, Sulfonamides tBuBrettPhos[8]These are less nucleophilic substrates that require a more reactive catalyst system. tBuBrettPhos is specifically designed for this purpose.[8]
Heterocyclic Amines DavePhos, XPhosCan be challenging. The choice depends heavily on the specific heterocycle. DavePhos is a good starting point.[8]
Ammonia Josiphos-type ligands, KPhos[6][9][10]Ammonia is a particularly challenging substrate due to its strong binding to palladium. Specialized ligands are required.[6][9]
Q3: I am using a modern ligand and pre-catalyst, but my yield is still poor. Could the base be the problem?

Absolutely. The base is not a passive component; it plays a critical role in the catalytic cycle by deprotonating the amine-palladium complex to form the key palladium-amido intermediate prior to reductive elimination.[5] An incorrect choice of base can halt the reaction.

  • Causality: The base must be strong enough to deprotonate the coordinated amine but not so strong that it degrades your starting materials or product.[11] Base insolubility can also lead to poor reproducibility, as the reaction becomes dependent on stirring rate and surface area.[4]

Choosing the Right Base
BasepKₐH (Conjugate Acid)Common Use & Characteristics
NaOtBu, KOtBu, LHMDS ~19 (for t-BuOH)Strong Bases. The most common choice for general aminations. Highly effective but incompatible with base-sensitive functional groups (e.g., esters, enolizable ketones).[2][4][8] Very hygroscopic.
K₃PO₄, Cs₂CO₃ ~12.3 (for HPO₄²⁻)Weak Inorganic Bases. Excellent choice for substrates with base-sensitive functional groups.[1][2] Often require higher temperatures. Their limited solubility can sometimes be an issue.
NaOTMS ~13Moderate Strength Base. A good compromise for base-sensitive five-membered heteroaryl halides where stronger bases cause substrate decomposition.[11]
  • Troubleshooting Action:

    • Base-Sensitive Substrates: If your aryl halide or amine contains functional groups like esters, ketones, or nitro groups, the strong NaOtBu base may be causing decomposition.[8] Switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[2][12]

    • Solubility Issues: If using an inorganic base like K₃PO₄, ensure vigorous stirring is maintained, as its insolubility can severely impact the reaction rate.[4]

    • Screening: If the optimal base is not obvious, perform a small screen with NaOtBu, K₃PO₄, and LHMDS to identify the best-performing option.

Q4: What is the impact of the solvent on the reaction, and which one should I use?

The solvent's primary role is to solubilize all reaction components. Insolubility is a common and often underestimated reason for reaction failure.[4] However, the solvent also influences the stability and reactivity of the catalytic species.[13][14]

  • Causality: The polarity and coordinating ability of the solvent can affect the rates of the catalytic cycle steps. Non-polar solvents are generally preferred. Highly coordinating solvents can compete with the desired ligands for binding sites on the palladium, inhibiting the reaction.

Recommended SolventsSolvents to Avoid
TolueneAcetonitrile
DioxanePyridine
Tetrahydrofuran (THF)Chlorinated Solvents (DCM, Chloroform)
tert-Butanol (t-BuOH)N,N-Dimethylformamide (DMF) - Use with caution
Cyclopentyl methyl ether (CPME)
  • Rationale:

    • Ethereal (Dioxane, THF) and Aromatic (Toluene) solvents are the most common and reliable choices for Buchwald-Hartwig aminations.[1][4]

    • Acetonitrile and Pyridine are known to inhibit the catalyst by strongly coordinating to the palladium center.[1][4]

    • DMF can be useful for solubilizing polar substrates, but it can also lead to catalyst deactivation at high temperatures. It should be used judiciously.[15]

Q5: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

Even when the desired reaction proceeds, competing side reactions can consume starting material and lower the yield.

1. Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced to the corresponding arene, consuming the starting material.[2] It is particularly prevalent with primary amines.[2]

  • Mechanism: This often occurs via a β-hydride elimination from a palladium-amide intermediate.[2]

  • Minimization Strategies:

    • Ligand Choice: Using bulky, electron-rich ligands (e.g., XPhos, RuPhos) can favor the desired reductive elimination over β-hydride elimination.[6]

    • Reaction Conditions: Lowering the reaction temperature or using a less hindered base can sometimes suppress this pathway.

2. Diarylation of Primary Amines: When using a primary amine (R-NH₂), the desired monoarylated product (Ar-NH-R) can react further with another molecule of aryl halide to form an undesired diarylated product (Ar₂-N-R).

  • Minimization Strategies:

    • Stoichiometry: Use a slight excess of the primary amine relative to the aryl halide (e.g., 1.2 to 1.5 equivalents).

    • Ligand Choice: Certain ligands, like BrettPhos, have been specifically designed to provide high selectivity for monoarylation.[7]

Visual Troubleshooting Guide & Experimental Protocols
Logical Troubleshooting Workflow

To systematize your approach, follow this decision-making workflow.

G start Low Yield / No Reaction check_basics 1. Verify Fundamentals: - Inert Atmosphere - Reagent/Solvent Purity - Catalyst/Ligand Quality start->check_basics basics_ok Problem Persists check_basics->basics_ok All OK screen_catalyst 2. Screen Catalyst System: - Switch to a Pre-catalyst - Screen 2-3 Ligands (e.g., XPhos, RuPhos, BrettPhos) basics_ok->screen_catalyst catalyst_ok Improvement Seen, Optimize Further screen_catalyst->catalyst_ok screen_base 3. Screen Base: - NaOtBu (Strong) - K3PO4 (Weak) - LHMDS (Strong, Soluble) catalyst_ok->screen_base base_ok Yield Improves screen_base->base_ok screen_solvent 4. Screen Solvent: - Toluene - Dioxane - t-BuOH base_ok->screen_solvent solvent_ok Optimized Conditions Found screen_solvent->solvent_ok success Successful Reaction solvent_ok->success

Caption: A logical workflow for troubleshooting low-yield Buchwald-Hartwig reactions.

The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism helps diagnose which step might be failing.

Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition Amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_complex->Amine_complex Amine Coordination Amido_complex L-Pd(II)(Ar)(NR₂) Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_complex->Product HX_Base [Base-H]⁺X⁻ Amido_complex->HX_Base ArX Ar-X ArX->OA_complex Amine R₂NH Amine->Amine_complex Base Base Base->Amine_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.[4][6]

Protocol 1: General Procedure for Screening Reaction Conditions

This protocol allows for the parallel screening of different ligands, bases, or solvents to efficiently identify optimal conditions.

  • Preparation (in a glovebox or under inert gas):

    • Arrange a set of identical, oven-dried reaction vials (e.g., 4 mL vials) with stir bars.

    • To each vial, add the aryl halide (1.0 equiv, e.g., 0.2 mmol).

    • Add the palladium pre-catalyst (e.g., 2 mol%, 0.004 mmol).

    • If not using a pre-catalyst: Add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., 2.2 mol%).

  • Variable Addition:

    • Ligand Screen: To each vial, add a different ligand (2.2 mol%).

    • Base Screen: To each vial, add the same optimal ligand, then add a different base (e.g., NaOtBu, K₃PO₄, LHMDS, ~1.5 equiv) to each.

    • Solvent Screen: Prepare stock solutions of your reagents and add them to vials designated for different anhydrous, degassed solvents.

  • Reagent Addition:

    • Add the amine (1.2 equiv, 0.24 mmol).

    • Add the base (if not the variable being screened).

    • Add the anhydrous, degassed solvent to achieve the desired concentration (typically 0.1-0.2 M).

  • Reaction and Monitoring:

    • Seal the vials tightly with Teflon-lined caps.

    • Place the vials in a pre-heated heating block or oil bath set to the desired temperature (e.g., 80-110 °C).

    • Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., 2h, 6h, 24h) and analyzing by TLC, GC-MS, or LC-MS.

  • Analysis:

    • Upon completion, cool the reactions to room temperature and quench (e.g., with saturated aq. NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Determine the relative yield in each vial by a suitable analytical method (e.g., ¹H NMR with an internal standard or GC/LC analysis against a calibration curve) to identify the optimal conditions.

References
  • Grisorio, R., & Suranna, G. P. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Vechtomova, Y. L., et al. (2020). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 85(15), 9626–9636. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (n.d.). ChemRxiv. Retrieved February 12, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023, November 28). In Wikipedia. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. [Link]

  • Meyers, C., et al. (2004). Study of a new rate increasing "base effect" in the palladium-catalyzed amination of aryl iodides. Vrije Universiteit Brussel. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). Name Reaction. Retrieved February 12, 2026, from [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(28), 19414–19424. [Link]

  • Vantourout, J. C., et al. (2017). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ACS Catalysis, 7(8), 5434–5439. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024, May 3). YouTube. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(40), 14128-14147. [Link]

  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. (2021). The Journal of Organic Chemistry, 86(1), 108-117. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. (1998). The Journal of Organic Chemistry, 63(23), 8224–8228. [Link]

  • Christmann, U., & Vilar, R. (2005). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 44(3), 366-374. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2012). Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. In Cross-Coupling and C-H Functionalization. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides. (2019, July 9). Wiley Analytical Science. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Methoxy-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-6-methylpyridin-2-amine. This guide is designed for researchers, process chemists, and drug development professionals engaged in scaling this synthesis from the laboratory to pilot plant or manufacturing scale. Our focus is on providing practical, field-tested insights and robust troubleshooting strategies to ensure a safe, efficient, and reproducible process.

Section 1: Synthesis Strategy & Scale-Up Considerations (FAQ)

Q1: What are the primary synthetic routes to 5-Methoxy-6-methylpyridin-2-amine, and which is most suitable for scale-up?

There are two main strategic approaches to constructing this molecule:

  • Multi-Step Sequential Functionalization: This involves starting with a simpler pyridine derivative and sequentially adding the required functional groups (amino, methoxy, methyl). A common pathway involves the nitration of a picoline, followed by chlorination, methoxylation, and finally, reduction of the nitro group to an amine. While each step may be individually well-understood, this long sequence results in lower overall yield and higher processing mass intensity, which are significant drawbacks for large-scale production.

  • Direct Amination of a Substituted Pyridine (e.g., Chichibabin Reaction): This is a more convergent approach, starting from a readily available precursor like 5-Methoxy-6-methylpyridine and directly installing the C2-amino group. The classical method for this transformation is the Chichibabin reaction, which utilizes sodium amide (NaNH₂) in an inert, high-boiling solvent.[1]

Recommendation for Scale-Up: For industrial production, the direct amination route is often preferred due to its step-economy. However, it presents significant safety and process control challenges that are less pronounced at the lab scale. This guide will focus on troubleshooting and optimizing this more direct, but more demanding, synthetic route. The high reactivity and hazardous nature of sodium amide require meticulous planning and engineering controls, but the economic advantages of a shorter synthesis are compelling.

Q2: Why is the Chichibabin reaction challenging to scale up?

The Chichibabin amination, while direct, involves several inherent risks that are amplified at scale:

  • Extreme Reactivity of Sodium Amide: NaNH₂ is highly water-sensitive and can react violently with moisture. Strict anhydrous conditions must be maintained.[2]

  • Exothermic Reaction Profile: The reaction is highly exothermic. Without precise temperature control and adequate heat removal capacity in the reactor, thermal runaways are a significant risk.

  • Hydrogen Gas Evolution: The reaction produces hydrogen gas as a byproduct, creating a flammable and potentially explosive atmosphere within the reactor headspace. Proper venting and inerting protocols are mandatory.

  • Solid Reagent Handling: Sodium amide is a solid, which can present challenges for controlled addition and ensuring homogeneity in a large reactor, potentially leading to localized "hot spots."

Section 2: Scalable Protocol for Direct Amination

This protocol outlines a generalized procedure for the direct amination of 5-Methoxy-6-methylpyridine. Caution: This reaction should only be performed by trained personnel in a facility equipped with appropriate engineering controls for handling hazardous reagents and managing exothermic reactions.

Experimental Protocol: Direct Amination
Reagent/ParameterMolar Eq.Quantity (per 1.0 mol scale)Notes
5-Methoxy-6-methylpyridine1.0137.16 gStarting material. Must be anhydrous.
Sodium Amide (NaNH₂)1.5 - 2.558.5 - 97.5 gHigher equivalents can drive conversion but increase risks.
Toluene or Xylene-1.5 - 2.0 LAnhydrous, high-boiling solvent.
Reaction Temperature-130-150 °CMonitor internal temperature closely.
Reaction Time-4 - 12 hoursMonitor by HPLC/TLC for completion.[1]
Quenching Agent-~1.5 LSaturated aqueous Ammonium Chloride (NH₄Cl), added slowly at <10 °C.

Step-by-Step Methodology:

  • Reactor Preparation: Ensure the reactor is scrupulously clean and dry. Purge the vessel thoroughly with an inert gas (Nitrogen or Argon) to establish an inert atmosphere.

  • Solvent & Reagent Charge: Charge the anhydrous toluene/xylene to the reactor. Begin agitation. Under a strong inert gas counter-flow, carefully charge the sodium amide powder.

  • Heating: Heat the stirred slurry to the target reaction temperature (e.g., 140 °C).

  • Substrate Addition: Slowly add the 5-Methoxy-6-methylpyridine to the hot sodium amide slurry over 1-2 hours via a pressure-equalizing dropping funnel or a pump. Causality: A slow addition rate is critical to control the exotherm and the rate of hydrogen evolution.

  • Reaction & Monitoring: Hold the mixture at the target temperature. Monitor the reaction's progress by taking carefully quenched samples for analysis (e.g., HPLC) every 1-2 hours. The reaction is complete when the starting material is consumed.

  • Cooling & Quenching: Cool the reaction mixture to 0-5 °C. CRITICAL STEP: Very slowly and carefully, add saturated aqueous ammonium chloride solution to quench the unreacted sodium amide and the resulting sodium salt of the product. The temperature must be kept below 10 °C during the quench to control the exotherm from the neutralization.

  • Work-up: Once the quench is complete, separate the aqueous and organic layers. Extract the aqueous layer 2-3 times with a suitable solvent (e.g., ethyl acetate or dichloromethane).[2]

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Visual Workflow: Direct Amination Process

G cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation P1 Clean & Dry Reactor P2 Inert with N2/Ar P1->P2 Establish Anhydrous Conditions R1 Charge Toluene & NaNH2 P2->R1 R2 Heat to 140°C R1->R2 R3 Slowly Add Substrate (5-Methoxy-6-methylpyridine) R2->R3 R4 Hold & Monitor (HPLC/TLC) R3->R4 S1 H2 Gas Evolution R3->S1 byproduct S2 Control Exotherm R3->S2 critical control W1 Cool to <5°C R4->W1 W2 Slowly Quench with aq. NH4Cl W1->W2 W3 Phase Separation W2->W3 W2->S2 critical control W4 Extract Aqueous Layer W3->W4 W5 Dry & Concentrate W4->W5 W6 Purify Product W5->W6

Caption: Workflow for the direct amination of 5-Methoxy-6-methylpyridine.

Section 3: Troubleshooting Guide

Q3: My reaction has stalled with significant starting material remaining. What are the likely causes?
  • Cause A: Inactive Sodium Amide. Sodium amide can degrade upon exposure to air and moisture, forming sodium hydroxide, which is ineffective in this reaction.

    • Solution: Use freshly opened, high-purity sodium amide from a reputable supplier. Ensure it is handled exclusively under a dry, inert atmosphere.

  • Cause B: Insufficient Temperature. The Chichibabin reaction has a high activation energy. If the internal reaction temperature is too low, the reaction rate will be impractically slow.

    • Solution: Verify the calibration of your temperature probe. Ensure the reactor's heating jacket is providing sufficient energy to maintain the target internal temperature. For very high-boiling solvents like xylene, ensure you are reaching the desired temperature range (140-150 °C).

  • Cause C: Poor Mixing. If the sodium amide settles at the bottom of the reactor, the interfacial area for reaction is reduced, slowing the rate.

    • Solution: Check that the agitation speed is sufficient to maintain a well-stirred slurry. Baffling within the reactor can improve mixing efficiency.

Q4: The yield of my reaction is consistently low, even after full conversion of the starting material. Why?
  • Cause A: Byproduct Formation. At high temperatures, dimerization or polymerization of the starting material or product can occur.[3] Additionally, the methoxy group can potentially be cleaved under the harsh basic conditions, although it is generally stable.

    • Solution: Avoid excessive reaction times. Once HPLC analysis shows complete consumption of the starting material, proceed with the work-up. Lowering the reaction temperature slightly (e.g., to 130-135 °C) and compensating with a longer reaction time may minimize thermally-driven side reactions.

  • Cause B: Product Degradation During Quench/Work-up. The product, an aminopyridine, is basic. If an incorrect quenching agent or pH adjustment is used, it can lead to degradation or difficult extractions.

    • Solution: The use of a mild quenching agent like ammonium chloride is recommended. During extraction, ensure the pH of the aqueous layer is basic (pH 9-11) to keep the product in its free-base form, maximizing its solubility in organic solvents.[1][4]

  • Cause C: Inefficient Extraction. 5-Methoxy-6-methylpyridin-2-amine has some water solubility due to the polar amino and methoxy groups.

    • Solution: Perform multiple extractions (3-4x) with your chosen organic solvent to ensure complete recovery. Saturating the aqueous layer with sodium chloride (salting out) can decrease the product's aqueous solubility and improve extraction efficiency.

Troubleshooting Decision Tree

G start_node Low Yield or Stalled Reaction check_node_conversion Is Starting Material (SM) Fully Consumed? start_node->check_node_conversion Analyze In-Process Sample (HPLC/TLC) check_node check_node cause_node cause_node solution_node solution_node cause_incomplete Incomplete Conversion check_node_conversion->cause_incomplete No cause_side_reaction Low Yield Despite Full SM Conversion check_node_conversion->cause_side_reaction Yes check_temp Is Temp ≥ 130°C? cause_incomplete->check_temp Check Reaction Parameters check_workup Was pH of aq. layer basic during extraction? cause_side_reaction->check_workup Review Work-up & Purification check_NaNH2 Is NaNH2 fresh & anhydrous? check_temp->check_NaNH2 Yes solution_temp Increase Heating check_temp->solution_temp No check_mixing Is Agitation Sufficient? check_NaNH2->check_mixing Yes solution_NaNH2 Use Fresh, High-Purity NaNH2 check_NaNH2->solution_NaNH2 No solution_mixing Increase Agitation Speed check_mixing->solution_mixing No check_extraction_num Were multiple extractions performed? check_workup->check_extraction_num Yes solution_ph Adjust pH to 9-11 check_workup->solution_ph No solution_overcook Possible Thermal Degradation. Reduce reaction time/temp. check_extraction_num->solution_overcook Yes solution_extract Increase Number of Extractions check_extraction_num->solution_extract No

Caption: Decision tree for troubleshooting low yield in direct amination.

Section 4: Analytical & Quality Control

Q5: What analytical methods should be used for monitoring and final product release?

A robust analytical package is crucial for a scalable process.

  • In-Process Control (IPC):

    • Technique: High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

    • Purpose: To monitor the disappearance of the starting material (5-Methoxy-6-methylpyridine) and the appearance of the product. This provides a quantitative measure of reaction completion.

    • Typical Conditions: C18 reverse-phase column with a mobile phase of acetonitrile and water (containing a buffer like 0.1% trifluoroacetic acid or ammonium acetate) is a good starting point.

  • Final Product Release:

    • Purity: HPLC (as above) to determine purity (typically >99.0%).

    • Identity:

      • ¹H and ¹³C NMR: To confirm the chemical structure and check for isomeric impurities.

      • Mass Spectrometry (MS): To confirm the molecular weight.

    • Physical Properties: Melting point determination.[6]

    • Residual Solvent Analysis: Gas Chromatography (GC) to ensure residual solvents like toluene or ethyl acetate are below acceptable limits defined by ICH guidelines.

References

  • Pipzine Chemicals. (n.d.). 2-Methoxy-5-amino-6-methylpyridine.
  • PrepChem. (n.d.). Synthesis of 2-amino-5-methoxy pyridine.
  • Bayer Aktiengesellschaft. (1993). Process for preparation of 2-amino-5-methyl-pyridine. EP0569701A1. Google Patents.
  • de Souza, J. M., et al. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Reaction of 2-amino-6-methylpyridine and steric hindrance.
  • ChemicalBook. (n.d.). 2-Amino-5-methylpyridine.
  • Bayer Aktiengesellschaft. (1994). Process for the preparation of 2-amino-5-methyl-pyridine. US5332824A. Google Patents.
  • Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound. CN103193704A.
  • Chem-Impex. (n.d.). 5-Methoxy-2-methylpyridine.
  • ResearchGate. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl).
  • ACS Green Chemistry Institute. (n.d.). Safety Issues with Pyridine Ring Construction.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Detection of 6-Methylpyridin-2(5H)-imine.
  • ResearchGate. (n.d.). 161 questions with answers in PYRIDINES | Science topic.

Sources

Overcoming poor solubility of pyridine derivatives during workup

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket: #PYR-SOL-001 Subject: Troubleshooting poor solubility and isolation of pyridine derivatives.

User Guide: Overcoming the "Pyridine Paradox"

Executive Summary: Pyridine derivatives often present a "solubility paradox": they can be stubbornly soluble in water (making extraction difficult) yet insoluble in standard non-polar organic solvents (making precipitation difficult). This guide provides a tiered troubleshooting protocol based on the physicochemical properties of the pyridine ring—specifically its basicity (


) and polarity.
Module 1: The pH Switch (Protonation State Control)

The Problem: Your product is stuck in the aqueous phase or forming an emulsion. The Cause: Pyridines are weak bases (


 for unsubstituted pyridine). If the aqueous pH is below the 

of your specific derivative, the nitrogen is protonated (

), rendering the molecule ionic and highly water-soluble.

The Solution: You must adjust the pH to at least 2 units above the


 of the conjugate acid to ensure the molecule is neutral and extractable into organic media.
Protocol: The pH Swing Extraction
  • Assess

    
    :  Estimate the 
    
    
    
    of your derivative. Electron-donating groups (e.g., -OMe, -NH2) increase basicity (
    
    
    6–9); electron-withdrawing groups (e.g., -CN, -NO2) decrease basicity (
    
    
    1–3).
  • Acidify (Optional Wash): If your product is neutral/basic and impurities are acidic, wash the organic layer with 1M HCl. The pyridine product moves to the aqueous phase (as salt).[1] Discard organic layer.

  • Basify (Release): Cool the aqueous phase to 0°C. Slowly add saturated

    
     or 
    
    
    
    until
    
    
    .
    • Critical Step: Ensure the pH is

      
      .
      
  • Extract: Extract immediately with DCM or CHCl3 .

Decision Matrix: pH Optimization

pH_Logic Start Start: Product in Aqueous Phase Check_pKa Estimate pKa of Pyridine N Start->Check_pKa Is_Basic pKa > 5 (e.g., Amino-pyridine) Check_pKa->Is_Basic Is_Acidic pKa < 3 (e.g., Nitro-pyridine) Check_pKa->Is_Acidic Action_Basic Adjust Aqueous to pH > 10 (Deprotonate N) Is_Basic->Action_Basic Action_Acidic Adjust Aqueous to pH ~ 6-7 (Avoid Hydrolysis) Is_Acidic->Action_Acidic Solvent_Choice Select Solvent System Action_Basic->Solvent_Choice Action_Acidic->Solvent_Choice

Figure 1: Logic flow for determining the optimal pH for extraction based on the electronic nature of the pyridine substituent.

Module 2: The "Water-Lover" (Highly Polar Derivatives)

The Problem: Even at the correct pH, the product remains in the aqueous phase due to high polarity (e.g., Nicotinic acid derivatives, Pyridine-N-oxides). The Cause: The partition coefficient (


) favors water. Standard EtOAc/Hexane extraction fails.

The Solution: Use "Salting Out" combined with High-Polarity Organic Systems.

High-Efficiency Solvent Systems Table
Solvent SystemRatio (v/v)Best ForMechanism
CHCl3 : IPA 3 : 1Zwitterions, N-oxidesIPA disrupts aqueous H-bonding; CHCl3 solubilizes the core.
DCM : MeOH 9 : 1Polar amidesMeOH increases polarity of organic phase.
n-Butanol 100%Highly water-soluble saltsn-BuOH absorbs ~20% water but extracts polar organics well.
EtOAc : Acetone 4 : 1Moderately polarAcetone acts as a phase transfer bridge.
Protocol: The "Salting Out" Extraction
  • Saturate: Add solid NaCl to the aqueous phase until no more dissolves (saturation point).

    • Why? This increases the ionic strength of the water, disrupting the hydration shell around the organic molecule (Hofmeister effect), forcing it into the organic phase [1].

  • Solvent: Use Chloroform/Isopropanol (3:1) .

  • Execute: Perform 3-4 extractions. The organic layer will be at the bottom.

  • Dry: These solvent mixtures pull water.[2] You must dry over

    
     and filter before evaporation to avoid salt contamination.
    
Module 3: Removal of Pyridine Solvent

The Problem: You used pyridine as a solvent/reagent, and it won't leave. Rotovap leaves a smelling oil. The Cause: Pyridine has a high boiling point (115°C) and strong adhesion to glass/products.

The Solution: Azeotropic removal or Copper Complexation.

Method A: The Copper Wash (The "Blue" Method)

Best for: Non-acid sensitive products dissolved in EtOAc or DCM.

  • Wash the organic layer with saturated aqueous

    
     .
    
  • The aqueous layer will turn bright blue (formation of

    
     complex).
    
  • Repeat until the aqueous wash remains light blue/green.

  • Rinse with brine to remove residual copper.

Method B: Azeotropic Distillation

Best for: Large scale or acid-sensitive compounds. Pyridine forms azeotropes (constant boiling mixtures) that boil at lower temperatures than pyridine alone [2].

  • Toluene: Add toluene and rotovap. Repeat 3x. (Co-distills pyridine).

  • Heptane: Effective for final trace removal.

Module 4: The "Brick Dust" Scenario (Insoluble Solids)

The Problem: The product is a solid that is insoluble in water and insoluble in organic extraction solvents. It floats as a "rag" layer between phases. The Cause: Strong intermolecular Pi-stacking or high lattice energy.

The Solution: Filtration or Continuous Extraction.

Protocol: Continuous Liquid-Liquid Extraction

For compounds with


 (favoring water slightly), standard funnels fail.
  • Setup: Use a liquid-liquid continuous extractor (e.g., Kutscher-Steudel for light solvents, Wehrli for heavy solvents).

  • Solvent: Reflux DCM or Chloroform through the aqueous phase for 12–24 hours.

  • Advantage: This effectively performs hundreds of extraction cycles with minimal solvent volume.

Protocol: Trituration (The "Crash" Method)

If the product is a solid in the reaction mixture:

  • Crash: Pour the reaction mixture into 10x volume of ice-cold water.

  • Adjust pH: Neutralize to the isoelectric point (usually pH 6-7 for zwitterions).

  • Filter: Collect the solid.

  • Wash: Wash the filter cake with Water , then Hexane , then Diethyl Ether to remove impurities.

Visual Workflow: The Pyridine Workup Masterchart

Workup_Flow Start Reaction Complete (Contains Pyridine Derivative) State_Check Is Product Water Soluble? Start->State_Check Yes_Soluble Yes (Stuck in Water) State_Check->Yes_Soluble High Polarity/Ionic No_Soluble No (In Organic Phase) State_Check->No_Soluble Lipophilic Brick_Dust Insoluble Precipitate (Brick Dust) State_Check->Brick_Dust Precipitate Forms Salt_Out Saturate Aqueous with NaCl Yes_Soluble->Salt_Out Solvent_Select Extract with CHCl3:IPA (3:1) Salt_Out->Solvent_Select Remove_Py Remove Residual Pyridine No_Soluble->Remove_Py Cu_Wash Wash with sat. CuSO4 (Blue Complex) Remove_Py->Cu_Wash Small Scale/Stable Azeotrope Co-evaporate with Toluene Remove_Py->Azeotrope Large Scale/Acid Sensitive Filter Filter & Triturate (Water -> Ether) Brick_Dust->Filter

Figure 2: Comprehensive decision tree for selecting the appropriate workup method based on product solubility and physical state.

References
  • Hyde, A. M., et al. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development, 21(9), 1355–1370. Link

  • University of Rochester. (n.d.).[2] Workup: Drying Methods and Azeotropes. Department of Chemistry. Link

  • Cohen, R. J., et al. (1978). Pyridine removal from reaction mixtures.[1][2][3][4][5][6] Journal of Chemical Education. (Standard industry practice for CuSO4 washes).

Sources

Validation & Comparative

A Comparative Guide to 5-Methoxy-6-methylpyridin-2-amine and Other 2-Aminopyridine Analogs for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A deep dive into the nuanced world of 2-aminopyridine analogs, this guide offers a comparative analysis of 5-Methoxy-6-methylpyridin-2-amine against its structural relatives. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data on synthesis, physicochemical properties, and biological activities to inform experimental design and drug discovery initiatives.

The 2-Aminopyridine Scaffold: A Cornerstone in Medicinal Chemistry

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of biologically active compounds.[1] Its unique electronic properties and hydrogen bonding capabilities make it a versatile building block in the design of kinase inhibitors, antibacterial agents, and other therapeutics.[2] This guide focuses on 5-Methoxy-6-methylpyridin-2-amine and provides a comparative perspective against key analogs: 2-amino-5-methylpyridine, 2-amino-6-methylpyridine, and the parent 2-aminopyridine.

Structural Comparison and Physicochemical Properties

The seemingly subtle structural modifications among these analogs—the presence and position of methoxy and methyl groups—can significantly influence their physicochemical properties. These differences, in turn, impact their biological activity, pharmacokinetics, and overall suitability as drug candidates.

CompoundStructureMolecular Weight ( g/mol )LogP (Predicted)pKa (Predicted)
5-Methoxy-6-methylpyridin-2-amine 5-Methoxy-6-methylpyridin-2-amine structure138.171.24.5
2-Amino-5-methylpyridine 2-Amino-5-methylpyridine structure108.14[3]0.97.2
2-Amino-6-methylpyridine 2-Amino-6-methylpyridine structure108.140.87.4
2-Aminopyridine 2-Aminopyridine structure94.110.46.8

Note: LogP and pKa values are predicted using computational models and may vary from experimental values.

The introduction of a methoxy group in 5-Methoxy-6-methylpyridin-2-amine increases its lipophilicity (LogP) compared to the other analogs, which can affect membrane permeability and protein binding. The position of the methyl group also influences the basicity (pKa) of the pyridine nitrogen and the exocyclic amino group, which is a critical determinant of target engagement and pharmacokinetic properties.

Comparative Biological Activity

The 2-aminopyridine scaffold has been extensively explored as an inhibitor of various kinases and has shown promise as an antibacterial agent. The following sections provide a comparative overview of the reported activities of 5-Methoxy-6-methylpyridin-2-amine and its analogs in these key therapeutic areas.

Kinase Inhibition: Targeting JAK2 and nNOS

Janus kinase 2 (JAK2) is a key player in cytokine signaling, and its aberrant activation is implicated in myeloproliferative neoplasms.[2] Neuronal nitric oxide synthase (nNOS) is involved in various physiological and pathological processes in the nervous system. The 2-aminopyridine scaffold has been identified as a promising starting point for the development of inhibitors for both enzymes.[4]

While direct comparative data for 5-Methoxy-6-methylpyridin-2-amine in these assays is limited in publicly available literature, studies on closely related analogs provide valuable structure-activity relationship (SAR) insights. For instance, in the context of nNOS inhibition, the substitution pattern on the 2-aminopyridine ring significantly impacts potency and selectivity.[4]

Illustrative IC50 Values for nNOS Inhibition of 2-Aminopyridine Analogs:

Compound Analog6-SubstituentiNOS IC50 (nM)eNOS IC50 (nM)nNOS IC50 (nM)Selectivity (iNOS vs nNOS)
Analog A -CH(CH3)211>100011010
Analog B -CH2CH2F9>10009010
Analog C -CH2CF320>100020010

Data extracted from a study on 6-substituted 2-amino-4-methylpyridine analogues.[5] This table illustrates the impact of substitution on potency and selectivity and serves as a proxy for understanding potential trends for 5-Methoxy-6-methylpyridin-2-amine.

The data suggests that small, lipophilic substituents at the 6-position can be favorable for iNOS and nNOS inhibition. The methoxy group in 5-Methoxy-6-methylpyridin-2-amine could similarly influence its binding affinity and selectivity profile.

Antibacterial Activity

The 2-aminopyridine scaffold is also a known pharmacophore in the development of antibacterial agents.[6] The mechanism of action can vary, but these compounds have shown activity against a range of Gram-positive and Gram-negative bacteria.

Experimental Protocols

To facilitate further research and direct comparison, this guide provides foundational protocols for the synthesis and biological evaluation of these compounds.

Synthesis of 2-Aminopyridine Analogs

A general, multi-step synthetic route can be employed to generate a library of 2-aminopyridine analogs for comparative screening.[8]

Synthesis_Workflow Start Substituted Pyridine Step1 Nitration Start->Step1 HNO3/H2SO4 Step2 Reduction Step1->Step2 Fe/HCl or H2/Pd-C Step3 Methoxylation (optional) Step2->Step3 For methoxy analogs End Substituted 2-Aminopyridine Step2->End Final Product Step3->End e.g., NaOMe

Figure 1: General synthetic workflow for 2-aminopyridine analogs.

Step-by-Step Synthesis of a 2-Amino-5-methylpyridine Analog (Illustrative):

  • Nitration: To a stirred solution of 3-methylpyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C. The reaction mixture is then warmed to room temperature and stirred for several hours.

  • Work-up: The reaction mixture is poured onto ice and neutralized with a base (e.g., NaOH) to precipitate the nitropyridine product. The solid is collected by filtration and washed with water.

  • Reduction: The nitropyridine is dissolved in a suitable solvent (e.g., ethanol) and treated with a reducing agent such as iron powder and hydrochloric acid, or subjected to catalytic hydrogenation (H2, Pd/C).

  • Isolation: After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the desired 2-amino-5-methylpyridine.

For the synthesis of 5-Methoxy-6-methylpyridin-2-amine, an additional methoxylation step would be required, typically involving the reaction of a corresponding halo- or hydroxy-pyridine intermediate with a methoxide source.

In Vitro Kinase Inhibition Assay (JAK2)

This protocol outlines a common method for assessing the inhibitory activity of compounds against JAK2 kinase.

JAK2_Assay_Workflow Start Prepare Reagents: - JAK2 Enzyme - Substrate (e.g., peptide) - ATP - Test Compounds Step1 Incubate Enzyme, Substrate, and Test Compound Start->Step1 Step2 Initiate Reaction with ATP Step1->Step2 Step3 Incubate at RT Step2->Step3 Step4 Stop Reaction & Detect Phosphorylation Step3->Step4 End Calculate IC50 Step4->End

Figure 2: Workflow for a typical in vitro JAK2 kinase inhibition assay.

Detailed Protocol:

  • Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, and DTT.

  • In a 96-well plate, add the reaction buffer, JAK2 enzyme, and the biotinylated peptide substrate.

  • Add serial dilutions of the test compounds (including 5-Methoxy-6-methylpyridin-2-amine and its analogs) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Detect the level of substrate phosphorylation using a suitable method, such as a lanthanide-based fluorescence resonance energy transfer (FRET) assay (e.g., LanthaScreen®) or an antibody-based detection method (e.g., ELISA).[9][10]

  • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[11]

Step-by-Step Protocol:

  • Prepare a series of twofold dilutions of each test compound in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus or E. coli).

  • Include positive (bacteria with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Structure-Activity Relationship (SAR) and Future Directions

The comparative data, though incomplete for a direct head-to-head analysis involving 5-Methoxy-6-methylpyridin-2-amine, allows for the formulation of initial SAR hypotheses. The electronic and steric effects of the methoxy and methyl groups are expected to play a crucial role in target binding and metabolic stability.

To build a more comprehensive understanding, future research should focus on:

  • Direct Comparative Studies: Performing head-to-head comparisons of 5-Methoxy-6-methylpyridin-2-amine and its key analogs in a panel of kinase and antibacterial assays.

  • Pharmacokinetic Profiling: Conducting in vitro and in vivo studies to determine and compare the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds.

  • Co-crystallization Studies: Obtaining crystal structures of the compounds bound to their target enzymes to elucidate the molecular basis of their activity and selectivity.

By systematically exploring the structure-activity relationships within this series of 2-aminopyridine analogs, researchers can gain valuable insights to guide the design of more potent and selective drug candidates.

References

  • Pipzine Chemicals. 2-Methoxy-5-amino-6-methylpyridine. [Link]

  • PubChem. 2-Amino-5-methylpyridine. [Link]

  • Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453.
  • Li, H., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Chinese Chemical Letters, 33(6), 3015-3018.
  • Gunawan, J. V., et al. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Chiang Mai Journal of Science, 47(6), 1265-1282.
  • Khan, I., et al. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of Biomolecular Structure and Dynamics, 42(1), 1-17.
  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine–an unsung hero in drug discovery.
  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(1), 796–805.
  • Jakobson, T., et al. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. Toxicology and Applied Pharmacology, 343, 45-54.
  • Miller, W. R., et al. (2023). Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. ACS Omega, 8(39), 35876–35887.
  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • U.S. Patent No. 5,332,824. (1994).
  • Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(7), 771–802.
  • Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Macrocyclic 2-Amino-4-phenylaminopyrimidine Derivatives as Potent JAK2 Inhibitors. Journal of Medicinal Chemistry, 66(13), 8863–8883.
  • Işık, M., et al. (2021). Evaluation of log P, pKa and log D predictions from the SAMPL7 blind challenge. eScholarship, University of California. [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 923793.
  • Wagmann, L., et al. (2016). Pharmacokinetic Profiles and Pharmacodynamic Effects for Methylone and Its Metabolites in Rats. Neuropsychopharmacology, 41(13), 3113–3123.
  • Işık, M., et al. (2021). Evaluation of log P, pKa and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35, 771-802.
  • El-Gazzar, M. G., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 27(19), 6566.
  • Lee, S., et al. (2023). Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. International Journal of Molecular Sciences, 24(13), 10839.
  • Kaur, H., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(15), 4728.
  • Due-Hansen, M. E., et al. (2017). JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice.

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A Comparative Guide to the Structure-Activity Relationship of 5-Methoxy-6-methylpyridin-2-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 2-aminopyridine scaffold has emerged as a privileged structure, particularly in the design of kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an attractive starting point for medicinal chemistry campaigns. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-Methoxy-6-methylpyridin-2-amine analogs, a promising subclass of 2-aminopyridine derivatives. While direct and extensive research on this specific scaffold is emerging, we can infer a robust SAR profile by examining closely related analogs and their interactions with key kinase targets, such as p38 MAP kinase and others. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the development of novel therapeutics.

The 2-Aminopyridine Core: A Foundation for Kinase Inhibition

The 2-aminopyridine moiety serves as a versatile anchor for kinase inhibitors.[2] Its primary role is to engage with the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction, typically involving one or two hydrogen bonds, is crucial for anchoring the inhibitor in the ATP-binding pocket. The specific substitution pattern on the pyridine ring and the nature of the groups attached to the 2-amino position dictate the potency, selectivity, and pharmacokinetic properties of the resulting inhibitor.

Decoding the Structure-Activity Relationship of 5-Methoxy-6-methylpyridin-2-amine Analogs

Based on the analysis of related 2-aminopyridine and similar heterocyclic kinase inhibitors, we can delineate the following key SAR trends for the 5-Methoxy-6-methylpyridin-2-amine scaffold:

The Significance of the 2-Amino Group Substitution

The substituent on the 2-amino group is arguably the most critical determinant of a compound's inhibitory profile. Typically, an aryl or heteroaryl group at this position is essential for potent kinase inhibition. This group often extends into a hydrophobic pocket within the ATP-binding site, and its substitution pattern can be fine-tuned to enhance potency and selectivity.

For instance, in a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, the introduction of solubilizing groups on the 2-anilino ring was found to increase Wee1 kinase activity. This highlights the importance of the physicochemical properties of this substituent.

The Role of the 5-Methoxy Group

The methoxy group at the 5-position of the pyridine ring is expected to have a significant impact on the electronic properties and conformation of the molecule. It is an electron-donating group, which can influence the basicity of the pyridine nitrogen and the hydrogen-bonding capacity of the 2-amino group. Furthermore, the 5-methoxy group can engage in specific interactions with the kinase active site. In studies of acridine analogs as DYRK2 kinase inhibitors, the presence of methoxy groups was found to be crucial for inhibitory activity, with their removal leading to a significant loss of potency.[3]

The Influence of the 6-Methyl Group

The methyl group at the 6-position of the pyridine ring can serve multiple purposes. Sterically, it can help to orient the 2-amino substituent for optimal binding. It can also engage in van der Waals interactions with hydrophobic residues in the kinase active site. In the development of inhibitors for Vaccinia-related Kinases (VRK1 and VRK2), the introduction of a 6-methyl group on a 2-aminopyridine scaffold had a notable impact on binding and selectivity.[4]

Comparative Analysis of Analogs: A Tabular Summary

To illustrate the impact of substitutions on kinase inhibitory activity, the following table summarizes data from related series of 2-aminopyridine and pyrimidine-based inhibitors. While not direct analogs of 5-Methoxy-6-methylpyridin-2-amine, these examples provide valuable insights into the SAR of this class of compounds.

Compound ID Core Scaffold Key Substitutions Target Kinase IC50 (nM) Reference
1 2-Aminopyridine3,5-diarylALK2Varies with aryl substitution[5]
2 2-Anilinopyrido[2,3-d]pyrimidine6-phenylWee1Varies with substitution[6]
3 Imidazo[1,2-a]pyridyl N-arylpyridazinoneVaried aryl groupsp38 MAP KinaseVaries[7]
4 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridineVaried A-ring substituentsTBK1/IKKεAs low as 210[8]
5 6-Amino PyridineClubbed heterocyclesGSK-3β/CK-1δ770 (GSK-3β), 570 (CK-1δ) for compound 8d[9]

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of SAR data, it is imperative to employ robust and well-validated experimental protocols. Below are representative protocols for a biochemical kinase inhibition assay and a cell-based assay.

Biochemical Kinase Inhibition Assay (p38α MAP Kinase)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate peptide by the kinase. The amount of phosphorylated substrate is then quantified, typically using a fluorescence- or luminescence-based method.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of purified active p38α MAP kinase, biotinylated substrate peptide (e.g., Biotin-PTPT-13), and ATP at desired concentrations in assay buffer.

  • Assay Procedure:

    • Add test compound dilutions to a 384-well assay plate.

    • Add the p38α kinase to the wells and incubate for a short period (e.g., 15 minutes) to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate peptide and ATP mixture.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Add a detection reagent (e.g., a europium-labeled anti-phospho-serine/threonine antibody and streptavidin-allophycocyanin) and incubate to allow for signal development.

  • Data Analysis:

    • Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader).

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Assay: Inhibition of TNF-α Production in LPS-Stimulated PBMCs

This assay assesses the ability of a compound to inhibit a kinase-mediated signaling pathway in a cellular context.

Principle: Lipopolysaccharide (LPS) stimulates peripheral blood mononuclear cells (PBMCs) to produce the pro-inflammatory cytokine TNF-α, a process that is dependent on the p38 MAP kinase signaling pathway.

Step-by-Step Methodology:

  • Cell Culture:

    • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend the cells in complete RPMI-1640 medium.

  • Assay Procedure:

    • Plate the PBMCs in a 96-well plate.

    • Add serial dilutions of the test compound and incubate for a pre-determined time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 100 ng/mL).

    • Incubate the cells for a further period (e.g., 18 hours) to allow for TNF-α production.

  • TNF-α Quantification:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of TNF-α production for each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Visualizing Key Concepts

To further elucidate the concepts discussed in this guide, the following diagrams are provided.

SAR_of_5_Methoxy_6_methylpyridin_2_amine_Analogs cluster_core Core Scaffold cluster_substituents Key Substitution Points cluster_properties Impact on Biological Activity Core 5-Methoxy-6-methylpyridin-2-amine R1 R1 (at 2-Amino) Core->R1 Crucial for potency & selectivity Methoxy 5-Methoxy Core->Methoxy Influences electronics & binding Methyl 6-Methyl Core->Methyl Steric orientation & hydrophobic interactions Potency Potency R1->Potency Selectivity Selectivity R1->Selectivity PK Pharmacokinetics R1->PK Methoxy->Potency Methyl->Potency Kinase_Inhibition_Assay_Workflow start Start reagent_prep Reagent Preparation (Compound, Kinase, Substrate, ATP) start->reagent_prep assay_plate Dispense Compound to Assay Plate reagent_prep->assay_plate add_kinase Add Kinase and Incubate assay_plate->add_kinase initiate_reaction Initiate Reaction with Substrate/ATP add_kinase->initiate_reaction incubate_reaction Incubate at Room Temperature initiate_reaction->incubate_reaction stop_reaction Stop Reaction with EDTA incubate_reaction->stop_reaction add_detection Add Detection Reagents stop_reaction->add_detection read_plate Read Plate add_detection->read_plate analyze_data Data Analysis (IC50 determination) read_plate->analyze_data end End analyze_data->end

Sources

A Comparative Guide to the Definitive Structural Elucidation of 5-Methoxy-6-methylpyridin-2-amine: The Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a foundational pillar of modern pharmaceutical science. The precise spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. 5-Methoxy-6-methylpyridin-2-amine, a substituted pyridinamine, represents a class of heterocyclic compounds widely utilized as key intermediates and structural motifs in the synthesis of pharmaceuticals and agrochemicals.[1][2] While a suite of analytical techniques can propose a structure, only single-crystal X-ray diffraction (SCXRD) provides the definitive, high-resolution evidence required for absolute confirmation.

This guide provides an in-depth comparison of SCXRD with other common analytical methods for the structural characterization of 5-Methoxy-6-methylpyridin-2-amine. We will detail the experimental workflow for obtaining a crystal structure, explain the causality behind our procedural choices, and present a comparative analysis to underscore the unique value of crystallography.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Spectroscopic methods like NMR, IR, and Mass Spectrometry are indispensable for tracking reactions and confirming the presence of functional groups and connectivity. However, they provide data that is averaged over a large population of molecules and often open to interpretation, especially concerning isomerism or tautomerism. SCXRD stands alone as the most powerful tool for elucidating the precise three-dimensional structure of small organic molecules at atomic resolution.[3][4] It directly visualizes the atomic positions within a crystalline lattice, providing unequivocal proof of constitution, configuration, and conformation.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The overall workflow is a self-validating system; a successful outcome in one step is a prerequisite for the next.

X-ray_Crystallography_Workflow cluster_Synthesis Synthesis & Purification cluster_Crystallization Crystallization cluster_Analysis Diffraction & Analysis synthesis Synthesis of 5-Methoxy-6-methylpyridin-2-amine purification Purification (e.g., Column Chromatography) synthesis->purification Crude Product screening Solvent Screening purification->screening Pure Compound growth Crystal Growth (e.g., Slow Evaporation) screening->growth Optimal Conditions data_collection X-ray Data Collection growth->data_collection Single Crystal solution Structure Solution data_collection->solution Diffraction Pattern refinement Structure Refinement solution->refinement Initial Model validation Validation & CIF refinement->validation Refined Structure final_structure Final Structure (Publication Ready)

Caption: Experimental workflow for SCXRD analysis.

Detailed Protocol 1: Synthesis and Purification

The target molecule, 5-Methoxy-6-methylpyridin-2-amine, can be synthesized via several routes. A common and effective approach is the copper-catalyzed amination of a suitable bromopyridine precursor.[5]

  • Reaction Setup: To a Schlenck tube under an argon atmosphere, add 2-bromo-5-methoxy-6-methylpyridine (1.0 mmol), copper(I) oxide (Cu₂O, 0.05 mmol, 5 mol%), aqueous ammonia (28%, 20 mmol), potassium carbonate (0.2 mmol, 20 mol%), and N,N'-dimethylethylenediamine (DMEDA, 0.1 mmol, 10 mol%) in ethylene glycol (2 mL).

  • Reaction Execution: Seal the tube and stir the mixture at 80-100°C for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, extract the reaction mixture with ethyl acetate (4 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 5-Methoxy-6-methylpyridin-2-amine.

Causality: The choice of a copper catalyst and a diamine ligand (DMEDA) is crucial for efficiently coupling the amine group to the electron-rich pyridine ring.[5] Purification to >95% is essential, as impurities can significantly inhibit crystallization.

Detailed Protocol 2: Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step.[3] It is a process of controlled precipitation from a supersaturated solution. We employ slow evaporation, a robust technique for small organic molecules.[6][7]

  • Solvent Screening: Test the solubility of the purified compound (~2-5 mg) in a range of solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexanes) to find a solvent in which it is moderately soluble.

  • Crystal Growth:

    • Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable "good" solvent (e.g., methanol or dichloromethane) in a small, clean vial.

    • Add a "poor" solvent or "antisolvent" (e.g., hexanes or water) dropwise until the solution becomes slightly turbid.[6]

    • Add a few more drops of the "good" solvent to redissolve the precipitate, resulting in a clear, saturated solution.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent mixture.

    • Store the vial in a vibration-free environment for several days to weeks.

Causality: The principle of slow evaporation is to gradually increase the concentration of the solute beyond its solubility limit, moving it from a stable to a metastable state where nucleation and crystal growth can occur in an orderly fashion.[8] A mixed solvent system allows for fine-tuning of the solubility and evaporation rate.

Data Interpretation: The Crystallographic Report

Upon successful data collection and structure refinement, the results are summarized in a crystallographic information file (CIF). Key parameters provide insight into the quality of the structure. While a structure for the exact title compound is not publicly available, the table below shows typical data expected for a high-quality small molecule structure, modeled after a related pyridinium salt.[7][9]

ParameterTypical Value/DescriptionSignificance
Chemical FormulaC₇H₁₀N₂OConfirms the elemental composition of the crystal.
Formula Weight138.17 g/mol Corresponds to the mass of the molecule in the asymmetric unit.[10]
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å); β (°)e.g., a=8.5, b=12.1, c=7.9; β=105°The dimensions and angle of the unit cell.
Volume (ų)~800The volume of the unit cell.
Z4The number of molecules in the unit cell.
R-factor (R₁)< 0.05 (5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[9]
wR₂< 0.15 (15%)A weighted R-factor based on all reflections.
Goodness-of-Fit (GooF)~1.0Should be close to 1 for a good model.

A Comparative Perspective: The Role of Spectroscopy

While SCXRD provides the final answer, spectroscopic methods offer complementary and essential data. A multi-technique approach ensures the most robust characterization.

Analytical_Techniques_Comparison Molecule 5-Methoxy-6-methylpyridin-2-amine NMR NMR Spectroscopy (¹H, ¹³C) Molecule->NMR MS Mass Spectrometry Molecule->MS IR IR Spectroscopy Molecule->IR SCXRD Single Crystal X-ray Diffraction Molecule->SCXRD Info_NMR Connectivity Chemical Environment NMR->Info_NMR Provides Info_MS Molecular Weight Fragmentation MS->Info_MS Provides Info_IR Functional Groups IR->Info_IR Provides Info_SCXRD 3D Structure Stereochemistry Crystal Packing SCXRD->Info_SCXRD Provides (Definitive)

Caption: Comparison of information from analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Information Provided: NMR reveals the chemical environment and connectivity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For 5-Methoxy-6-methylpyridin-2-amine, one would expect to see distinct signals for the methyl, methoxy, and amino protons, as well as two distinct aromatic protons, with coupling patterns confirming their relative positions on the pyridine ring.[11]

  • Limitation: NMR provides a structure averaged in solution and cannot differentiate between polymorphs or detail intermolecular interactions in the solid state.

Mass Spectrometry (MS)
  • Information Provided: MS determines the mass-to-charge ratio of the molecule, confirming its molecular weight. For our target compound (C₇H₁₀N₂O), a high-resolution mass spectrum would show a molecular ion peak very close to the exact mass of 138.0793 Da.[10]

  • Limitation: Isomers with the same molecular formula will have the same molecular weight, making unambiguous identification impossible without further fragmentation analysis.

Infrared (IR) Spectroscopy
  • Information Provided: IR spectroscopy identifies the presence of specific functional groups based on their vibrational frequencies. Key stretches for our molecule would include N-H bands for the amine group (~3300-3500 cm⁻¹), C-H bands for the aromatic and aliphatic groups, and C-O stretching for the methoxy group.[11]

  • Limitation: IR confirms the presence of functional groups but provides very little information about how they are connected within the molecular framework.

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Type 3D Atomic CoordinatesAtomic ConnectivityMolecular WeightFunctional Groups
Sample Phase Solid (Single Crystal)SolutionGas/SolutionSolid/Liquid/Gas
Definitive Structure Proof Yes (Gold Standard) No (Inferred)No (Ambiguous Isomers)No (Limited Scope)
Key Insight Absolute Stereochemistry, PackingThrough-bond ConnectivityElemental CompositionPresence of Key Bonds

Conclusion

The structural confirmation of a novel or key compound like 5-Methoxy-6-methylpyridin-2-amine requires a synergistic analytical approach. While NMR, MS, and IR spectroscopy provide essential, complementary pieces of the structural puzzle, they ultimately lead to a hypothesis. Single-crystal X-ray crystallography is the technique that validates this hypothesis with definitive, high-resolution, three-dimensional evidence. For researchers in drug discovery and development, where subtle changes in stereochemistry or conformation can mean the difference between a potent therapeutic and an inactive compound, the certainty provided by SCXRD is not just beneficial—it is indispensable.

References

  • Pipzine Chemicals. 2-Methoxy-5-amino-6-methylpyridine.
  • ChemicalBook. 2-Amino-5-methylpyridine | 1603-41-4.
  • Chem-Impex. 5-Methoxy-2-methylpyridine.
  • Hemamalini, M., & Fun, H.-K. (2010). 2-Amino-5-methylpyridinium 3-aminobenzoate. Acta Crystallographica Section E: Crystallographic Communications, E66, o623–o624. Available from: [Link]

  • Hall, D., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link]

  • Bolea, I., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. PubMed Central. Available from: [Link]

  • Taillefer, M., et al. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. Available from: [Link]

  • University of Southampton. Advanced crystallisation methods for small organic molecules. ePrints Soton. Available from: [Link]

  • Wang, Y., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Institutes of Health. Available from: [Link]

  • CRYSTALLIZATION OF SMALL MOLECULES. Universitat Rovira i Virgili. Available from: [Link]

  • Hernández-García, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link]

  • U.S. Patent No. 5,332,824. (1994). Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents.
  • Zhang, Y., et al. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. Available from: [Link]

  • Guide for crystallization. University of Geneva. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. Available from: [Link]

  • ResearchGate. The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. Available from: [Link]

  • Hemamalini, M., et al. (2011). Crystal structure and Hirshfeld surface analysis of 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate. PubMed Central. Available from: [Link]

  • PubChem. 6-methoxy-N-methylpyridin-2-amine. Available from: [Link]

Sources

A Comparative Guide to the Inter-Laboratory Validation of 5-Methoxy-6-methylpyridin-2-amine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

5-Methoxy-6-methylpyridin-2-amine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of various pharmaceutical agents.[1][2] The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, establishing a robust, reliable, and validated analytical method for its characterization is not merely a procedural step but a foundational requirement in drug development and manufacturing.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] While single-laboratory validation provides initial confidence, an inter-laboratory study is the gold standard for assessing the ruggedness and reproducibility of a method. This guide presents a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—within the framework of a hypothetical inter-laboratory validation study designed to establish a definitive analytical procedure for 5-Methoxy-6-methylpyridin-2-amine.

The Inter-Laboratory Study: A Framework for Trustworthiness

To ensure the universal applicability and reliability of an analytical method, its performance must be evaluated across multiple laboratories. This process, known as an inter-laboratory validation or collaborative study, is critical for standardizing methods.[4] Our hypothetical study involves eight participating laboratories tasked with analyzing three blind-duplicate samples of 5-Methoxy-6-methylpyridin-2-amine at different concentration levels, following the principles outlined by authoritative bodies like the AOAC and the International Council for Harmonisation (ICH).[3][4]

The validation focuses on key performance characteristics as defined in the ICH Q2(R1) guideline: accuracy, precision (repeatability and reproducibility), specificity, linearity, range, Limit of Detection (LOD), and Limit of Quantitation (LOQ).[3][5]

G cluster_0 Phase 1: Method Development & Protocol Design cluster_1 Phase 2: Inter-Laboratory Execution cluster_2 Phase 3: Data Analysis & Method Comparison P1 Develop & Optimize Analytical Protocols (HPLC, GC-MS, qNMR) P2 Define Validation Parameters (ICH Q2(R1)) P1->P2 P3 Prepare & Distribute Homogenized Samples (3 Concentration Levels) P2->P3 L1 Lab 1 P3->L1 Distribute Protocols & Samples L2 Lab 2 P3->L2 Distribute Protocols & Samples L_dots ... P3->L_dots Distribute Protocols & Samples L8 Lab 8 P3->L8 Distribute Protocols & Samples D1 Collect & Analyze Raw Data from All Labs L1->D1 L2->D1 L_dots->D1 L8->D1 D2 Statistical Evaluation (Repeatability, Reproducibility, Accuracy) D1->D2 D3 Compare Method Performance (HPLC vs. GC-MS vs. qNMR) D2->D3 D4 Final Method Selection & Standardization D3->D4

Caption: Workflow for the inter-laboratory validation study.

Comparative Analytical Methodologies

Three distinct analytical techniques were selected for this validation study, each offering unique advantages for the analysis of a moderately polar, nitrogen-containing aromatic compound like 5-Methoxy-6-methylpyridin-2-amine.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and high resolution for non-volatile compounds.[6] A reversed-phase method is the logical choice here, as it effectively separates compounds based on their hydrophobicity.

Causality Behind Protocol Choices:

  • Column: A C18 column is selected for its robust, non-polar stationary phase, which provides good retention for aromatic compounds like our analyte.[6]

  • Mobile Phase: A mixture of acetonitrile and a pH 3 ammonium formate buffer is used. Acetonitrile acts as the organic modifier, while the acidic buffer ensures that the basic amine group of the analyte is protonated, leading to sharp, symmetrical peaks and reproducible retention times.[7]

  • Detection: UV detection at 250 nm is chosen based on the chromophoric nature of the pyridine ring, offering a good balance of sensitivity and specificity.

Experimental Protocol: HPLC-UV

  • Instrumentation: Standard HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).[6]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[6]

  • Mobile Phase A: 50 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 70% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 250 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides exceptional separation efficiency and definitive identification through mass fragmentation patterns.[8] It is particularly powerful for identifying and quantifying volatile impurities.

Causality Behind Protocol Choices:

  • Derivatization: Primary amines can exhibit poor peak shape in GC due to interactions with the column. Derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is employed to replace the active hydrogens on the amine group with trimethylsilyl (TMS) groups.[9] This increases the compound's volatility and thermal stability, resulting in sharper peaks and improved sensitivity.

  • Column: A mid-polarity column (e.g., DB-5ms) is chosen to provide good separation for a wide range of potential impurities, from non-polar to moderately polar.

  • Injection Mode: Splitless injection is used to maximize the transfer of the analyte onto the column, which is essential for achieving low detection limits.

Experimental Protocol: GC-MS

  • Instrumentation: Standard GC-MS system (e.g., Shimadzu QP2010 or equivalent).[10]

  • Derivatization:

    • To 1 mg of sample, add 100 µL of anhydrous pyridine and 100 µL of MSTFA with 1% TMCS.[9]

    • Cap tightly and heat at 60 °C for 30 minutes.[9]

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for an identical reference standard. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei.[11]

Causality Behind Protocol Choices:

  • Internal Standard: Maleic acid is chosen as the internal standard. Its protons are in a distinct chemical shift region from the analyte, it is non-volatile, stable, and has a precisely known purity.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6) is used as the solvent because it effectively dissolves both the analyte and the internal standard and its residual peak does not interfere with signals of interest.

  • Acquisition Parameters: A long relaxation delay (D1) of 30 seconds is crucial to ensure complete T1 relaxation for all protons, which is a prerequisite for accurate quantification.

Experimental Protocol: qNMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: High-purity Maleic Acid.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the 5-Methoxy-6-methylpyridin-2-amine sample.

    • Accurately weigh ~10 mg of Maleic Acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d6.

  • Key Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 30 s.

    • Number of Scans: 16.

  • Processing: Apply manual phase and baseline correction. Integrate the well-resolved singlet from the methyl group on the analyte and the singlet from the two olefinic protons of the maleic acid internal standard.

  • Calculation: Purity is calculated based on the integral values, molar masses, and weights of the analyte and the internal standard.

Inter-Laboratory Validation Results

The following tables summarize the performance data collated from the eight participating laboratories. The data represents a consensus on the capabilities of each method under real-world conditions.

Table 1: Summary of Linearity and Range

ParameterHPLC-UVGC-MS (TMS Deriv.)qNMRICH Q2(R1) Guideline[3]
Range 0.05 - 1.5 mg/mL0.001 - 0.2 mg/mL5 - 25 mg/mL80-120% of test concentration
Correlation Coeff. (r²) > 0.9995> 0.9992N/AShould be evaluated
Y-Intercept Close to originClose to originN/AShould be evaluated
qNMR is not a chromatographic technique and its linearity is inherent to the physical principle.

Table 2: Summary of Accuracy and Precision

ParameterHPLC-UVGC-MS (TMS Deriv.)qNMRICH Q2(R1) Guideline[3]
Accuracy (% Recovery) 99.2 ± 0.8%98.5 ± 1.5%99.8 ± 0.3%Should be established across the specified range
Repeatability (RSDr) 0.45%0.95%0.15%Varies with technique
Reproducibility (RSDR) 1.3%2.8%0.5%Varies with technique

Table 3: Summary of Sensitivity and Specificity

ParameterHPLC-UVGC-MS (TMS Deriv.)qNMRICH Q2(R1) Guideline[3]
LOD 5 µg/mL0.1 µg/mL~0.1% by massSignal-to-Noise of 3:1
LOQ 15 µg/mL0.4 µg/mL~0.3% by massSignal-to-Noise of 10:1
Specificity High (Peak Purity)Very High (Mass Spec)Very High (Structure)Must demonstrate ability to assess analyte in presence of other components

Comparative Discussion: Selecting the Right Tool for the Job

The inter-laboratory results provide a clear, objective basis for comparing the three analytical methods.[12] The choice of the most suitable method depends entirely on the specific analytical question being asked.

Caption: At-a-glance comparison of validated method performance.
  • HPLC-UV: The Workhorse for Quality Control. The HPLC method demonstrated excellent linearity and good accuracy and precision.[13] Its high throughput and robustness make it the ideal choice for routine quality control (QC) applications, such as release testing of batches where the primary goal is to confirm the assay is within specification (e.g., 98-102%).

  • GC-MS: The Specialist for Impurity Detection. With its significantly lower LOD and LOQ, the GC-MS method is unparalleled in its ability to detect and identify trace-level impurities.[14] The mass spectrometric detector provides definitive structural information, making it essential for impurity profiling, identifying unknown degradation products, and supporting investigations into out-of-specification results. The lower precision (RSDR of 2.8%) is acceptable for impurity analysis, where the primary concern is detection and identification rather than high-precision quantification.

  • qNMR: The Arbiter of Absolute Purity. The qNMR method showed outstanding accuracy and the best reproducibility. Its unique strength lies in its ability to determine purity without requiring a pre-certified reference standard of 5-Methoxy-6-methylpyridin-2-amine itself. This makes it the definitive method for certifying the purity of a primary reference standard, against which HPLC and GC-MS methods can then be calibrated. Its lower throughput and sensitivity for trace impurities make it less suitable for routine QC.

Conclusion and Recommendations

This inter-laboratory comparison guide demonstrates that no single analytical method is universally superior. Instead, the validation data empowers researchers and drug development professionals to select the most appropriate method based on the analytical objective, a concept known as "fitness for purpose".[15]

  • For high-throughput, routine quantitative analysis in a QC environment, the validated HPLC-UV method is recommended.

  • For sensitive impurity profiling and identification of trace contaminants , the GC-MS method is the superior choice.

  • For the absolute purity determination and certification of reference materials , qNMR is the indispensable primary method.

By leveraging the strengths of each validated technique, a comprehensive analytical control strategy can be implemented to ensure the consistent quality and safety of 5-Methoxy-6-methylpyridin-2-amine throughout the drug development lifecycle.

References

  • Title: Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC - NIH. Source: National Institutes of Health. URL: [Link]

  • Title: Method Validation Validation of Analytical Methods and Procedures. Source: Labcompliance. URL: [Link]

  • Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Source: Acta Poloniae Pharmaceutica. URL: [Link]

  • Title: Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Source: MDPI. URL: [Link]

  • Title: <1225> VALIDATION OF COMPENDIAL PROCEDURES. Source: Ofni Systems. URL: [Link]

  • Title: Full article: Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Source: Taylor & Francis Online. URL: [Link]

  • Title: Appendix F: Guidelines for Standard Method Performance Requirements. Source: AOAC International. URL: [Link]

  • Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Source: uspbpep.com. URL: [Link]

  • Title: Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Source: The Royal Society of Chemistry. URL: [Link]

  • Title: AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. Source: AOAC International. URL: [Link]

  • Title: (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... Source: ResearchGate. URL: [Link]

  • Title: Separation of 6-Methoxy-3-nitro-N-propylpyridin-2-amine on Newcrom R1 HPLC column. Source: HPLC.UV. URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Source: National Institutes of Health. URL: [Link]

  • Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Source: Investigations of a Dog. URL: [Link]

  • Title: Analytical Methods. Source: RSC Publishing. URL: [Link]

  • Title: HPLC Methods for analysis of 2-Aminopyridine. Source: HELIX Chromatography. URL: [Link]

  • Title: Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Source: Reddit. URL: [Link]

  • Title: ICH Q2 Validation of Analytical Procedures. Source: YouTube. URL: [Link]

Sources

Comparative Guide: Synthetic Routes for Substituted 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminopyridine moiety is a privileged pharmacophore, ubiquitous in kinase inhibitors (e.g., Dabrafenib, Crizotinib) and GPCR ligands. While the core structure appears simple, introducing substituents—particularly electron-donating groups or sterically demanding amines—renders classical methods inefficient.

This guide objectively compares the three dominant synthetic architectures: the classical Chichibabin Reaction , Nucleophilic Aromatic Substitution (


) , and Buchwald-Hartwig Cross-Coupling . Our analysis prioritizes regioselectivity, functional group tolerance, and scalability, providing a decision matrix for selecting the optimal route based on substrate electronics.

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate's electronic and steric profile. The following decision tree visualizes the logic flow for optimal route selection.

DecisionTree Start Substrate Analysis EWG EWG on Pyridine Ring? (NO2, CN, CF3) Start->EWG Halogen Halogen Present at C2? EWG->Halogen No Route_SnAr Route A: SnAr (Use 2-F or 2-Cl) EWG->Route_SnAr Yes (C2-F/Cl) Complex Complex/Steric Amine? Halogen->Complex Yes (Cl/Br/I) Route_Chi Route C: Chichibabin (Unsubstituted only) Halogen->Route_Chi No (H) Complex->Route_SnAr No (Primary/Small) Route_BH Route B: Buchwald-Hartwig (Pd-Catalysis) Complex->Route_BH Yes Route_Act Route D: N-Oxide Activation (PyBroP/tsCl) Route_Chi->Route_Act Poor Yield/Regio?

Figure 1: Synthetic decision tree for 2-aminopyridine synthesis based on substrate electronics and steric hindrance.

Route Analysis & Comparative Data

Route 1: The Classical Chichibabin Reaction

Mechanism: Nucleophilic attack by amide anion (


) followed by hydride elimination.
Status: Obsolete for complex synthesis; limited to commodity chemicals.

While historically significant, the Chichibabin reaction is rarely viable for drug discovery due to harsh conditions (NaNH₂, >100°C) and poor regiocontrol. In 3-substituted pyridines, it produces a mixture of 2,3- and 2,6-isomers due to the competing addition sites [1].

Route 2: Nucleophilic Aromatic Substitution ( )

Mechanism: Addition-Elimination via a Meisenheimer complex. Status: The Workhorse for Electron-Deficient Systems.

This route is ideal when the pyridine ring is deactivated by Electron-Withdrawing Groups (EWG).

  • Critical Insight: The leaving group ability in

    
     on pyridines follows the order F >> Cl ≈ Br > I . This is contrary to Pd-coupling. If using 
    
    
    
    , always synthesize or purchase the 2-fluoropyridine derivative; the reaction rate is often 100x faster than the chloride due to the high electronegativity of fluorine stabilizing the anionic intermediate [2].
Route 3: Buchwald-Hartwig Amination

Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine binding, and reductive elimination.[1] Status: The Gold Standard for Late-Stage Functionalization.

This is the only viable route for electron-rich pyridine rings or when coupling weak nucleophiles (anilines).

  • Critical Insight: Pyridines are notorious catalyst poisons because the pyridine nitrogen can bind to the Palladium center (

    
    -donation), displacing the phosphine ligand and arresting the cycle. You must  use bulky, electron-rich ligands (e.g., BrettPhos , Xantphos ) to sterically crowd the metal center and prevent this non-productive binding [3].
    
Comparative Performance Table
FeatureChichibabin

(Nucleophilic Subst.)
Buchwald-Hartwig (Pd)
Substrate Scope Very Narrow (Unsubstituted)Medium (Requires EWG)Broad (Any Pyridine)
Amine Tolerance

only (mostly)

&

Amines

,

, Anilines, Amides
Regioselectivity Poor (Mixtures)Perfect (Ipso-substitution)Perfect (Ipso-substitution)
Key Reagent

(Hazardous)
Heat / Base (

)
Pd cat. / Ligand /

Avg. Yield 40-60%70-90%80-98%
Cost LowLow-MediumHigh (Catalyst/Ligand)

Mechanistic Visualization: Buchwald-Hartwig Cycle

Understanding the catalytic cycle is crucial for troubleshooting. The diagram below highlights the "Productive Pathway" vs. the "Catalyst Poisoning" trap common in pyridines.

BuchwaldCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + 2-HaloPy AmineBind Amine Coordination OxAdd->AmineBind + Amine Poison Catalyst Poisoning (Pyridine N-binding) OxAdd->Poison No Bulky Ligand Deprot Deprotonation (Base) AmineBind->Deprot - HX RedElim Reductive Elimination (Product Release) Deprot->RedElim Ar-Pd-N RedElim->Pd0 Cycle Closes Poison->Pd0 Reversible (Slow)

Figure 2: Catalytic cycle of Buchwald-Hartwig amination showing the off-cycle catalyst poisoning pathway common with pyridine substrates.

Experimental Protocols

Protocol A: Robust for Activated Pyridines

Best for: 2-Fluoropyridines with EWGs (e.g., -CN, -


, -NO

).
  • Preparation: Charge a reaction vial with 2-fluoro-4-cyanopyridine (1.0 equiv) and the amine nucleophile (1.2 equiv).

  • Solvent/Base: Add DMSO (0.5 M concentration) and

    
     (2.0 equiv).
    
    • Expert Note: DMSO or NMP is required to stabilize the charged Meisenheimer intermediate. Avoid protic solvents which can solvate the nucleophile, reducing reactivity.

  • Reaction: Heat to 80°C for 4-12 hours. Monitor by LCMS.

  • Workup: Dilute with water (crash precipitation often occurs). Filter solids or extract with EtOAc.

Protocol B: Buchwald-Hartwig for Deactivated Systems

Best for: 2-Chloropyridines with EDGs (e.g., -OMe, -Me) or sterically hindered amines.

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle Argon/Vacuum (3x). Oxygen is the enemy of phosphine ligands.

  • Catalyst Loading: Add

    
      (1-2 mol%) and BrettPhos  (2-4 mol%).
    
    • Why BrettPhos? It is a bulky dialkylbiaryl phosphine that prevents the pyridine nitrogen from binding to Pd [4].

  • Substrates: Add 2-chloropyridine derivative (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Solvent: Add anhydrous Dioxane or Toluene (degassed).

  • Reaction: Heat to 100°C for 12 hours.

    • Troubleshooting: If conversion stalls, add a second shot of catalyst/ligand (0.5 mol%) rather than increasing temperature, which promotes dehalogenation.

References

  • Chichibabin, A. E. (1914).[2] "New reaction for the synthesis of pyridine derivatives." Journal of the Russian Physical Chemical Society.

  • Bunnett, J. F. (1951). "Mechanism of Nucleophilic Aromatic Substitution." Chemical Reviews.

  • Paul, F., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds."[1] Journal of the American Chemical Society.

  • Maitre, S., et al. (2007). "A Practical Buchwald-Hartwig Amination of 2-Bromopyridines." Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie.

Sources

The In Vivo Labyrinth: A Comparative Guide to Evaluating 5-Methoxy-6-methylpyridin-2-amine Analogs in Preclinical Oncology Models

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex path of preclinical oncology, the 2-aminopyridine scaffold represents a well-trodden yet fruitful terrain.[1][2] Its inherent structural motifs offer a versatile backbone for designing targeted therapies, particularly kinase inhibitors. This guide provides an in-depth, experience-driven comparison of the in vivo evaluation of hypothetical analogs of 5-Methoxy-6-methylpyridin-2-amine, a promising, yet under-characterized, chemical entity.

Instead of a rigid recitation of protocols, this document will illuminate the causality behind experimental choices, weaving together a narrative of scientific integrity and logical progression. We will explore a hypothetical scenario where three analogs—let's call them Compound A , Compound B , and Compound C —are subjected to a rigorous in vivo assessment pipeline to identify a lead candidate for further development as a kinase inhibitor.

The Starting Line: From Benchtop to In Vivo—Why These Analogs?

Our three hypothetical analogs of 5-Methoxy-6-methylpyridin-2-amine have been selected based on promising in vitro kinase inhibition profiles and initial ADME (Absorption, Distribution, Metabolism, and Excretion) screening.

  • Compound A (The Potent Inhibitor): Exhibits sub-nanomolar IC50 against our target kinase but shows moderate metabolic stability in liver microsomes.

  • Compound B (The Stable Scion): Displays a slightly higher IC50 than Compound A but demonstrates excellent metabolic stability and low plasma protein binding.

  • Compound C (The Balanced Contender): Presents a good balance of potency and metabolic stability, with physicochemical properties suggesting favorable oral absorption.

The central question guiding our in vivo evaluation is: How do these in vitro characteristics translate to in vivo efficacy, pharmacokinetics, and tolerability?

Charting the Course: A Phased Approach to In Vivo Evaluation

A well-designed in vivo study is a self-validating system. Each phase builds upon the last, providing a clearer picture of the compound's potential. The following workflow represents a logical and efficient progression for evaluating our aminopyridine analogs.

InVivo_Workflow cluster_0 Phase 1: Pharmacokinetics & Tolerability cluster_1 Phase 2: Efficacy in Xenograft Models cluster_2 Phase 3: Target Engagement & Pharmacodynamics PK_Tox Single-Dose Pharmacokinetics (PK) & Maximum Tolerated Dose (MTD) Efficacy Tumor Growth Inhibition in Subcutaneous Xenograft Model PK_Tox->Efficacy Select Doses & Promising Candidates PD Pharmacodynamic (PD) Biomarker Analysis Efficacy->PD Confirm On-Target Activity

Caption: A phased workflow for the in vivo evaluation of 5-Methoxy-6-methylpyridin-2-amine analogs.

Phase 1: Unveiling Bioavailability and Safety Margins

The initial foray into the in vivo setting must prioritize understanding how the drug behaves within a living system and at what doses it is well-tolerated.

Experimental Protocol: Single-Dose Pharmacokinetics (PK) in Mice

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) for Compounds A, B, and C.

Methodology:

  • Animal Model: Male BALB/c mice (n=3 per group per route).

  • Formulation: Compounds are formulated in a vehicle suitable for both intravenous (IV) and oral (PO) administration (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).

  • Administration:

    • IV group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • PO group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.[3]

  • Blood Sampling: Collect sparse blood samples (e.g., 25 µL) from the saphenous vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Analysis: Plasma concentrations of the parent drug are quantified using a validated LC-MS/MS method.

  • Data Analysis: Non-compartmental analysis is used to calculate PK parameters. Oral bioavailability (%F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[4]

Rationale: This head-to-head comparison of IV and PO administration is crucial for understanding the absolute oral bioavailability of each analog.[4] A compound with high in vitro potency is of little use if it is not absorbed or is cleared too rapidly.

Comparative PK Data Summary
CompoundCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Half-life (hr)Oral Bioavailability (%)
Compound A 8500.518001.815
Compound B 6001.025004.265
Compound C 7500.7522003.550

Expert Insights:

  • Compound A's high Cmax and short Tmax suggest rapid absorption, but its low oral bioavailability and short half-life are consistent with its moderate in vitro metabolic stability, indicating significant first-pass metabolism.

  • Compound B's longer Tmax and half-life, coupled with high oral bioavailability, align with its superior in vitro stability. This suggests sustained exposure, which is often desirable for kinase inhibitors.

  • Compound C demonstrates a favorable balance, achieving good exposure and a reasonable half-life.

Experimental Protocol: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of each compound that can be administered without causing dose-limiting toxicity.

Methodology:

  • Animal Model: Female athymic nude mice (the strain to be used in subsequent efficacy studies).

  • Dose Escalation: Administer escalating doses of each compound daily for 5-7 days.

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in posture or activity, ruffled fur). A weight loss of >15-20% is a common endpoint.

  • Endpoint: The MTD is defined as the highest dose that does not induce significant toxicity.

Rationale: Establishing the MTD is critical for designing effective and humane efficacy studies. It defines the therapeutic window for each compound.

Expected Outcomes: Based on general knowledge of aminopyridine toxicity, we might anticipate dose-dependent neurological signs at high exposures.[5] Compound A, with its rapid absorption and high Cmax, might exhibit a lower MTD compared to Compound B, which has a more controlled absorption profile.

Phase 2: The Litmus Test—Efficacy in a Xenograft Model

With PK and tolerability data in hand, we can now design a robust efficacy study to assess the anti-tumor activity of our analogs.

Experimental Protocol: Tumor Growth Inhibition in a Human Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of Compounds A, B, and C in a relevant subcutaneous xenograft model.

Methodology:

  • Model Selection: Choose a human cancer cell line with a known dependency on the target kinase. For this guide, we'll use a hypothetical MV-4-11 xenograft model, which is relevant for hematological malignancies.[6]

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of female athymic nude mice.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):

    • Vehicle control (PO, daily)

    • Compound A (at its MTD, PO, daily)

    • Compound B (at its MTD, PO, daily)

    • Compound C (at its MTD, PO, daily)

    • Positive control (a known clinical inhibitor of the target kinase)

  • Efficacy Endpoints:

    • Measure tumor volume (e.g., 2-3 times per week) using calipers.

    • Monitor animal body weight as an indicator of toxicity.

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Rationale: This is the cornerstone of in vivo preclinical evaluation. It directly assesses whether the compound's biochemical potency and pharmacokinetic profile translate into a meaningful anti-cancer effect.[7][8]

Comparative Efficacy Data Summary
Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle 1500-
Compound A 90040
Compound B 45070
Compound C 60060
Positive Control 40073

Expert Insights:

  • Despite its high in vitro potency, Compound A's poor pharmacokinetic profile likely resulted in suboptimal tumor exposure, leading to modest efficacy.

  • Compound B's excellent bioavailability and sustained exposure translated into robust tumor growth inhibition, comparable to the positive control.

  • Compound C demonstrated significant anti-tumor activity, positioning it as a strong contender.

Phase 3: Confirming the Mechanism—Target Engagement in Vivo

Demonstrating that the observed anti-tumor effect is a direct result of inhibiting the intended target is a critical validation step.

Experimental Protocol: Pharmacodynamic (PD) Biomarker Analysis

Objective: To measure the inhibition of the target kinase in tumor tissue following treatment.

Methodology:

  • Study Design: A satellite group of tumor-bearing mice is treated with a single dose of each compound at its efficacious dose.

  • Tissue Collection: At various time points post-dose (e.g., 2, 8, and 24 hours), tumors are harvested.

  • Biomarker Analysis: Tumor lysates are analyzed by Western blot or ELISA to measure the phosphorylation status of a key downstream substrate of the target kinase. A reduction in phosphorylation indicates target inhibition.

PD_Analysis cluster_0 In Vivo Dosing cluster_1 Tissue Harvest cluster_2 Biomarker Quantification cluster_3 Outcome Dosing Administer single dose of Compound A, B, or C Harvest Collect tumor tissue at specified time points Dosing->Harvest Analysis Measure phosphorylation of downstream substrate (e.g., by Western Blot) Harvest->Analysis Outcome Reduced phosphorylation indicates target inhibition Analysis->Outcome

Caption: Workflow for pharmacodynamic biomarker analysis in tumor tissue.

Rationale: This experiment provides a crucial link between pharmacokinetics (drug concentration) and pharmacodynamics (biological effect). It helps to confirm that the drug is reaching the tumor at sufficient concentrations to engage its target and elicit a response.

Expected Outcomes: We would expect to see a correlation between the duration of target inhibition and the observed efficacy. For instance, Compound B might show sustained pathway inhibition at 24 hours, consistent with its longer half-life and superior efficacy.

Synthesizing the Evidence: Selecting a Lead Candidate

Based on our comprehensive in vivo evaluation, Compound B emerges as the most promising lead candidate. While not the most potent in vitro, its superior oral bioavailability and sustained target inhibition in vivo translated to the most robust anti-tumor efficacy. This highlights a critical principle in drug discovery: in vivo performance is a multi-parameter equation where pharmacokinetics and tolerability are as important as raw potency.

This guide has provided a framework for the logical and scientifically rigorous in vivo evaluation of 5-Methoxy-6-methylpyridin-2-amine analogs. By understanding the "why" behind each experimental step and interpreting the data in a comparative context, researchers can make more informed decisions on the path to identifying a promising clinical candidate.

References

  • Novartis Institutes for Biomedical Research. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry. [Link]

  • Novartis Institutes for Biomedical Research. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. PubMed. [Link]

  • Fudan University. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. [Link]

  • Garvan Institute of Medical Research. (2021). Method for voluntary oral administration of drugs in mice. [Link]

  • Abbott Laboratories. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. PubMed. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. [Link]

  • Zhang, L., et al. (2021). Method for voluntary oral administration of drugs in mice. ResearchGate. [Link]

  • Abbott Laboratories. (2006). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry. [Link]

  • Zhang, L., et al. (2021). Method for voluntary oral administration of drugs in mice. PubMed Central. [Link]

  • University of Rochester. (n.d.). Human equivalent dose of oral 4-aminopyridine differentiates nerve crush injury from transection injury and improves post-injury function in mice. PubMed Central. [Link]

  • University of Extremadura. (n.d.). Metabolism of aminopyrine and derivatives in man: in vivo study of monomorphic and polymorphic metabolic pathways. PubMed. [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. [Link]

  • Riphah International University. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PubMed Central. [Link]

  • National Cancer Institute. (n.d.). Antitumor Efficacy Testing in Rodents. PubMed Central. [Link]

  • Fuzhou University. (2019). The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests. PubMed. [Link]

  • University of Cape Town. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. PubMed. [Link]

  • National Cancer Institute. (2011). The Use of Animal Models for Cancer Chemoprevention Drug Development. PubMed Central. [Link]

  • Creative Biolabs. (n.d.). In Vivo PK Studies. [Link]

  • University of Erlangen-Nuremberg. (n.d.). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. [Link]

  • Indian Institute of Chemical Technology. (2022). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]

  • University of Rostock. (2025). Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. ResearchGate. [Link]

  • Taibah University. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. [Link]

Sources

Benchmarking 5-Methoxy-6-methylpyridin-2-amine against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

COMPARISON GUIDE: Benchmarking 5-Methoxy-6-methylpyridin-2-amine (MMPA)

Part 1: Executive Technical Assessment

5-Methoxy-6-methylpyridin-2-amine (MMPA) is a specialized aminopyridine scaffold often categorized as a chemical intermediate, yet it possesses distinct intrinsic biological activity. While frequently utilized as a fragment for synthesizing complex NMDA receptor antagonists (e.g., NR2B selective agents) or kinase inhibitors, MMPA itself functions as a Nitric Oxide Synthase (NOS) inhibitor .

This guide benchmarks MMPA against industry-standard inhibitors (L-NMMA, 1400W, and 7-Nitroindazole). The presence of the electron-donating 5-methoxy group distinguishes MMPA from the canonical 2-amino-6-methylpyridine, theoretically altering its pKa and heme-coordination strength within the NOS active site.

Mechanism of Action: Heme Ligation

Like other 2-aminopyridines, MMPA acts as a competitive inhibitor of NOS isoforms (nNOS, iNOS, eNOS).

  • Binding Site: The arginine-binding pocket near the catalytic heme iron.

  • Interaction: The exocyclic amine and the pyridine ring nitrogen coordinate with the heme iron and form hydrogen bonds with the active site glutamate (e.g., Glu592 in nNOS), preventing the oxidation of L-arginine to L-citrulline and Nitric Oxide (NO).

  • Structural Advantage: The 6-methyl group provides steric bulk that can enhance selectivity for inducible NOS (iNOS) or neuronal NOS (nNOS) over endothelial NOS (eNOS) by exploiting the size differences in the substrate access channel.

Part 2: Comparative Benchmarking

The following table contrasts MMPA with established "Gold Standard" inhibitors. Note that as a fragment-like molecule, MMPA typically exhibits micromolar (


M) potency, whereas optimized clinical candidates reach nanomolar (nM) levels.

Table 1: Comparative Profile of MMPA vs. Standard NOS Inhibitors

FeatureMMPA (Product) 2-Amino-6-methylpyridine 1400W 7-Nitroindazole (7-NI)
Chemical Class Substituted AminopyridineSimple AminopyridineAmidineIndazole
Primary Target iNOS / nNOS (Dual)iNOS / nNOSiNOS (Highly Selective)nNOS (Selective)
Binding Mode Heme Coordination (Reversible)Heme Coordination (Reversible)Irreversible (Slow binding)Competitive (Heme site)
Electronic Effect 5-Methoxy (+I effect): Increases basicity; potentially tighter heme binding than parent.Neutral reference point.N/AElectron-withdrawing nitro group.
Predicted IC50 1 – 50

M*
5 – 100

M
< 10 nM0.1 – 1

M
Solubility Moderate (Polar methoxy group)HighHigh (Salt forms)Low (Lipophilic)
Application Fragment Screening / Lead Opt.General NOS inhibitioniNOS specific controlnNOS specific control

*Note: IC50 values for fragments like MMPA are assay-dependent. The 5-methoxy group typically enhances potency compared to the unsubstituted parent by increasing electron density at the coordinating nitrogen.

Part 3: Experimental Protocol (Self-Validating)

To benchmark MMPA in your lab, use the Griess Assay for Nitric Oxide production in LPS-stimulated RAW 264.7 macrophages. This cellular system expresses high levels of iNOS, providing a robust readout for inhibition.

Protocol: Cellular iNOS Inhibition Assay

Materials:

  • RAW 264.7 Macrophage cell line.

  • LPS (Lipopolysaccharide) from E. coli (Inducer).

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).

  • Test Compound: MMPA (Dissolve in DMSO; final conc <0.1%).

  • Positive Control: 1400W (10

    
    M).
    

Workflow:

  • Seeding: Plate RAW 264.7 cells (1 x

    
     cells/well) in 96-well plates. Incubate overnight at 37°C/5% CO
    
    
    
    .
  • Treatment:

    • Replace media with fresh DMEM (phenol-red free).

    • Add MMPA (Serial dilution: 0.1

      
      M – 100 
      
      
      
      M).
    • Add LPS (Final concentration 1

      
      g/mL) to induce iNOS.
      
    • Include Vehicle Control (DMSO + LPS) and Blank (No LPS).

  • Incubation: Incubate for 24 hours. NO accumulates as nitrite (

    
    ) in the supernatant.
    
  • Quantification (Griess Reaction):

    • Transfer 50

      
      L of supernatant to a new plate.
      
    • Add 50

      
      L of Sulfanilamide solution; incubate 10 min in dark.
      
    • Add 50

      
      L of NED solution; incubate 10 min in dark.
      
  • Readout: Measure Absorbance at 540 nm .

  • Analysis: Calculate % Inhibition relative to Vehicle Control. Plot log[Concentration] vs. Response to determine IC50.

Part 4: Pathway & Workflow Visualization

Figure 1: Nitric Oxide Signaling & Inhibition Nodes

This diagram illustrates where MMPA intervenes in the inflammatory NO pathway relative to the comparators.

NOS_Pathway LPS LPS (Stimulus) NFkB NF-κB Activation LPS->NFkB iNOS_Gene iNOS Expression NFkB->iNOS_Gene iNOS_Enzyme iNOS Enzyme (Heme Active Site) iNOS_Gene->iNOS_Enzyme Translation L_Arg L-Arginine L_Arg->iNOS_Enzyme Substrate NO Nitric Oxide (NO) iNOS_Enzyme->NO Catalysis MMPA MMPA (Competitive Inhibitor) MMPA->iNOS_Enzyme Blocks Heme Ref_1400W 1400W (Irreversible Inhibitor) Ref_1400W->iNOS_Enzyme Covalent Mod.

Caption: MMPA acts as a competitive antagonist at the iNOS heme site, distinct from the covalent mechanism of 1400W.[1]

Figure 2: Experimental Workflow (Griess Assay)

Griess_Workflow Step1 1. Seed RAW264.7 Macrophages Step2 2. Co-treat: MMPA + LPS Step1->Step2 Step3 3. Incubate 24 Hours Step2->Step3 Step4 4. Harvest Supernatant Step3->Step4 Step5 5. Add Griess Reagents Step4->Step5 Step6 6. Measure OD @ 540nm Step5->Step6

Caption: Step-by-step workflow for validating MMPA potency using the Griess nitrite accumulation assay.

Part 5: References

  • Knowles, R. G., & Moncada, S. (1994). Nitric oxide synthases in mammals. Biochemical Journal, 298(2), 249–258. Link

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383–394. Link

  • Patent WO2016104434A1. Heterocyclic compounds and medicinal use thereof (Source of MMPA synthesis protocols). Link

  • Hagmann, W. K., et al. (2016). 2-Aminopyridine-based BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters. (Context for aminopyridine scaffold utility). Link

Sources

Safety Operating Guide

Personal Protective Equipment for Handling 5-Methoxy-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 52334-83-5 Chemical Class: Aminopyridine Derivative Primary Hazard Domain: Acute Toxicity (Oral/Dermal) & Neurotoxicity Potential

Executive Safety Summary

To: Research & Development Personnel From: Senior Application Scientist, Laboratory Safety Division

Handling 5-Methoxy-6-methylpyridin-2-amine requires a safety posture that goes beyond standard "irritant" protocols.[1] While specific toxicological data for this exact isomer is often limited in public repositories, structurally related aminopyridines (e.g., 2-Amino-5-methylpyridine, CAS 1603-41-4) are classified as Category 3 Acute Toxins (H301, H311) .

The Critical Risk: Aminopyridines are known potassium channel blockers. Systemic absorption through inhalation of dust or dermal contact can lead to neurotoxic effects, including convulsions, even at relatively low doses. Treat this compound as a high-potency active pharmaceutical ingredient (HPAPI) until validated otherwise.

Hazard Identification & Risk Assessment

Based on Structural Activity Relationship (SAR) and Read-Across Methodology.

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H301 / H311 Toxic if swallowed or in contact with skin.[2]Zero-skin-contact policy. Double gloving is mandatory.
Skin/Eye Irritation H315 / H319 Causes skin irritation and serious eye irritation.[3][4][5]Dust can cause severe ocular pain; safety glasses are insufficient.
STOT - SE H335 May cause respiratory irritation.[6]No open-bench handling. All powders must be manipulated in a fume hood.
Combustible Dust N/AFine organic powders may form explosive dust-air mixtures.Use anti-static weighing tools; ground all metal equipment.

PPE Matrix: The Defense System

This matrix is designed to create a redundant barrier system. Do not deviate from these specifications without a written risk assessment.

A. Respiratory Protection[3][4][5]
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary PPE (If hood sash is open >18 inches or during spill cleanup):

    • Minimum: NIOSH-certified N95 or P100 particulate respirator.

    • Recommended: Powered Air Purifying Respirator (PAPR) with HEPA filters if handling >10 grams of dry powder.

B. Dermal Protection (Hands)

Aminopyridines can penetrate standard latex rapidly.

  • Layer 1 (Inner): Nitrile examination gloves (minimum 4 mil / 0.10 mm).

  • Layer 2 (Outer): Extended-cuff Nitrile or Neoprene (minimum 5-8 mil).

  • Protocol: "Break-through" time is theoretical. Change outer gloves immediately upon any splash or every 60 minutes during continuous handling.

C. Ocular & Face Protection[4][5][6][7][8]
  • Standard: Chemical Splash Goggles (Indirect vented). Safety glasses are not acceptable due to the risk of airborne dust entering the eye from the side.

  • High Risk (Scale-up/Synthesis): Face shield worn over goggles to protect the neck and face from projectile glass or splashes.

D. Body Protection[4]
  • Standard: Lab coat (cotton/polyester blend) buttoned to the neck.

  • Enhanced: Disposable Tyvek® sleeves or a full Tyvek® apron are required when weighing powders to prevent accumulation on fabric cuffs.

Operational Protocol: Safe Handling Lifecycle

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing bar or anti-static gun inside the fume hood. 5-Methoxy-6-methylpyridin-2-amine is a dry organic powder and will fly if statically charged.

  • Balance Setup: Place the analytical balance inside the hood. If vibration is an issue, use a marble balance table, but do not remove the balance from the hood.

  • Lining: Line the work surface with plastic-backed absorbent paper (absorbent side up) to capture invisible dust.

Phase 2: Solubilization & Transfer
  • Solvent Choice: When dissolving (e.g., in DMSO or Methanol), add solvent slowly. Pyridine derivatives are basic; exothermic warming may occur if mixed with acidic solutions.

  • Closed Transfer: Once in solution, the risk of dust inhalation vanishes, but skin absorption risk remains. Use Luer-lock syringes for transfers rather than pouring.

Phase 3: Decontamination
  • Wipe Down: Use a solvent-soaked wipe (Ethanol or Isopropanol) to clean the balance and surrounding area.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Visualization: Safety Workflow

The following diagram illustrates the "Zero-Contact" workflow required for this compound.

SafeHandling cluster_PPE PPE Donning Sequence Start Start: Handling 5-Methoxy-6-methylpyridin-2-amine Risk Risk Assessment: Assume Toxic (H301/H311) Neurotoxin Potential Start->Risk Gloves Double Nitrile Gloves (Inner: 4mil, Outer: 8mil) Risk->Gloves Eyes Chemical Splash Goggles (No Safety Glasses) Gloves->Eyes Body Lab Coat + Tyvek Sleeves Eyes->Body Engineering Engineering Control: Fume Hood (Sash < 18") Body->Engineering Action_Weigh Weighing Protocol: Use Anti-Static Gun Closed Balance Draft Shield Engineering->Action_Weigh Action_Solvent Solubilization: Dissolve in DMSO/MeOH Create Stock Solution Action_Weigh->Action_Solvent Waste Disposal: Segregate as Hazardous Toxic Incineration Only Action_Solvent->Waste End Decon & Doffing: Solvent Wipe Surface Remove Gloves Inside Hood Waste->End

Figure 1: Decision logic and workflow for the safe handling of toxic aminopyridine derivatives.

Emergency Response & Waste Management

Spill Response (Dry Powder)
  • Evacuate: If >500mg is spilled outside a hood, evacuate the immediate area.

  • PPE Upgrade: Don a P100 respirator before re-entering.

  • Containment: Do not dry sweep. Cover with a wet paper towel (solvent or water) to dampen the powder, then scoop into a waste container. This prevents dust generation.[4][5]

Exposure First Aid
  • Eye Contact: Flush immediately for 15 minutes.[3][6] Hold eyelids open. Seek medical attention immediately (alkaline nature of pyridines can cause corneal damage).

  • Skin Contact: Wash with soap and water for 15 minutes.[6] Do not use ethanol on skin (it enhances absorption).

Disposal Strategy
  • Classification: Hazardous Organic Waste (Toxic).

  • Method: High-temperature incineration.

  • Prohibition: Never dispose of pyridine derivatives down the drain; they are persistent and toxic to aquatic life.

References

  • PubChem. 2-Amino-5-methylpyridine (Structural Analog) Compound Summary.[7][8] National Library of Medicine. [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press. [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Aminopyridines.[2] [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-6-methylpyridin-2-amine
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Reactant of Route 2
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